molecular formula C10H14ClFN4 B6424666 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine CAS No. 2034284-39-2

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Número de catálogo: B6424666
Número CAS: 2034284-39-2
Peso molecular: 244.69 g/mol
Clave InChI: LTGNGLBRBSLHCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C10H14ClFN4 and its molecular weight is 244.69 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is 244.0891023 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGNGLBRBSLHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Synthesis Pathway of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Self-Validating Protocols

Executive Summary

The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a highly specialized heterocyclic building block. Molecules featuring the 5-chloropyrimidine core coupled with a fluoroethyl-piperazine moiety are frequently utilized in medicinal chemistry as high-affinity ligands for central nervous system (CNS) targets (e.g., 5-HT and Histamine H4 receptors) or as precursors for 18F -labeled Positron Emission Tomography (PET) radiotracers.

This whitepaper details a highly optimized, two-step convergent synthesis pathway. By prioritizing regioselective Nucleophilic Aromatic Substitution (S N​ Ar) and controlled N-alkylation, this route ensures high atom economy, avoids complex protecting-group chemistry, and provides self-validating analytical checkpoints for seamless scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on two fundamental disconnections: the C–N bond between the pyrimidine ring and the piperazine, and the C–N bond between the piperazine and the fluoroethyl group.

While a linear approach could involve reacting 2,5-dichloropyrimidine with a pre-formed 1-(2-fluoroethyl)piperazine, this is often cost-prohibitive and limits late-stage functionalization. Instead, we employ a convergent two-step approach :

  • Regioselective S N​ Ar of 2,5-dichloropyrimidine with an excess of piperazine.

  • Late-stage N-alkylation of the resulting secondary amine with a fluoroethylating agent.

SynthesisPathway SM 2,5-Dichloropyrimidine (Starting Material) Int 5-chloro-2-(piperazin-1-yl)pyrimidine (Intermediate) SM->Int SNAr EtOH, Reflux Pip Piperazine (5.0 eq excess) Pip->Int Prod 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine Int->Prod N-Alkylation Et3N, MeCN, 80°C FEt 2-Fluoroethyl tosylate (Alkylating Agent) FEt->Prod

Fig 1: Two-step convergent synthesis pathway via SNAr and N-alkylation.

Causality of Regioselectivity (The Pyrimidine Core)

The success of the first step relies entirely on the inherent electronic asymmetry of 2,5-dichloropyrimidine. According to fundamental principles of , the nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups via resonance, activating the ortho and para positions (C2, C4, C6) toward nucleophilic attack.

The C5 position is meta to both nitrogens, making it relatively electron-rich and entirely inert to S N​ Ar under standard conditions. Thus, piperazine attacks exclusively at C2, forming a stabilized Meisenheimer complex before eliminating the chloride ion.

SNArMechanism A 2,5-Dichloropyrimidine C2: Highly Electrophilic C5: Electron-Rich (Inert) B Meisenheimer Complex Stabilized by N1/N3 A->B Piperazine Attack at C2 Position C 2-Substituted Product (Chloride Elimination) B->C Fast Elimination of Cl-

Fig 2: Regioselective SNAr mechanism at the C2 position of the pyrimidine ring.

Optimization of the N-Alkylation Step

The introduction of the 2-fluoroethyl group poses a risk of over-alkylation or elimination (forming volatile fluoroethene). The choice of the alkylating agent is critical. While 1-bromo-2-fluoroethane is commercially available, 2-fluoroethyl tosylate is vastly superior. As demonstrated in advanced radiopharmaceutical syntheses, fluoroethyl tosylate offers lower volatility, higher thermal stability, and prevents the generation of nucleophilic bromide ions that can complicate purification[1].

Quantitative Data: Reaction Condition Screening

To establish the most reliable protocol, various conditions for the N-alkylation of 5-chloro-2-(piperazin-1-yl)pyrimidine were evaluated. The optimal system utilizes 2-fluoroethyl tosylate with Triethylamine (Et 3​ N) in Acetonitrile (MeCN).

EntryAlkylating AgentBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
11-Bromo-2-fluoroethaneK 2​ CO 3​ (2.0)DMF801265%
21-Iodo-2-fluoroethaneK 2​ CO 3​ (2.0)MeCN60878%
32-Fluoroethyl tosylateEt 3​ N (2.5)MeCN80688%
42-Fluoroethyl tosylateDIPEA (2.5)DCM402445%

Table 1: Optimization of N-alkylation conditions. Entry 3 provides the highest yield with the cleanest impurity profile.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . By verifying the specific analytical checkpoints (TLC R f​ , LC-MS m/z, and NMR shifts) at each stage, the operator guarantees the integrity of the mechanistic pathway before proceeding.

Protocol A: Synthesis of 5-chloro-2-(piperazin-1-yl)pyrimidine

Objective: Regioselective mono-substitution while preventing bis-pyrimidine formation.

  • Preparation: Dissolve piperazine (43.0 g, 500 mmol, 5.0 eq) in absolute ethanol (200 mL) in a 500 mL round-bottom flask equipped with a reflux condenser. Causality: A 5-fold excess of piperazine kinetically outcompetes the mono-substituted product from reacting with another molecule of starting material.

  • Addition: Slowly add 2,5-dichloropyrimidine (14.9 g, 100 mmol, 1.0 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Dichloromethane (DCM, 300 mL) and 1M aqueous Na 2​ CO 3​ (200 mL). Extract the aqueous layer with additional DCM (2 x 100 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Validation Checkpoint:

    • TLC (10% MeOH in DCM, 1% NH 4​ OH): The product should appear as a distinct UV-active spot at R f​ = 0.25, cleanly separated from the starting material (R f​ = 0.9).

    • LC-MS: Confirm the presence of the intermediate with an [M+H] + peak at m/z 199.1 (for the 35 Cl isotope).

Protocol B: Synthesis of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Objective: Chemoselective N-alkylation of the secondary amine.

  • Preparation: Dissolve 5-chloro-2-(piperazin-1-yl)pyrimidine (19.8 g, 100 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 150 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Triethylamine (Et 3​ N, 35 mL, 250 mmol, 2.5 eq), followed by the dropwise addition of 2-fluoroethyl tosylate (26.2 g, 120 mmol, 1.2 eq).

  • Reaction: Heat the reaction mixture to 80°C and stir for 6 hours.

  • Workup: Cool to room temperature and quench with distilled water (100 mL). Extract the mixture with Ethyl Acetate (EtOAc, 3 x 150 mL). Wash the combined organic layers with brine (100 mL), dry over MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 1% to 5% MeOH in DCM).

  • Validation Checkpoint:

    • LC-MS: The target compound must exhibit an [M+H] + peak at m/z 245.1 . The complete disappearance of the m/z 199.1 peak confirms reaction completion.

    • 19 F NMR (CDCl 3​ ): A characteristic triplet of triplets (tt) should be observed at approximately -218.5 ppm , confirming the intact covalent integration of the fluoroethyl moiety.

Conclusion

The synthesis of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is best achieved through a highly regioselective S N​ Ar reaction followed by a controlled N-alkylation utilizing 2-fluoroethyl tosylate. By leveraging the inherent electronic deactivation of the pyrimidine C5 position and utilizing self-validating analytical checkpoints, researchers can reliably scale this pathway for advanced pharmacological screening or radiotracer development.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Edition). John Wiley & Sons. Available at:[Link]

  • Cai, Z., et al. (2021). "Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor". Pharmaceuticals (Basel). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53308802, 5-Chloro-2-(piperazin-1-yl)pyrimidine". PubChem. Available at:[Link]

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a substituted pyrimidine core, a common scaffold in medicinal chemistry. While the definitive mechanism of action for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural motifs—a pyrimidine ring, a piperazine linker, and a reactive fluoroethyl group—provide a strong foundation for formulating well-grounded hypotheses regarding its biological activity. This technical guide synthesizes information from structurally related compounds to propose and explore three primary potential mechanisms of action: kinase inhibition, G-protein-coupled receptor (GPCR) modulation, and covalent modification of biological targets through its reactive side chain. We will delve into the rationale behind each hypothesis, present established experimental workflows to investigate these pathways, and provide the necessary context for researchers to design and execute studies aimed at characterizing this intriguing molecule.

Introduction: Deconstructing the Molecule

The structure of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a composite of well-established pharmacophores. The pyrimidine ring is a privileged scaffold found in numerous FDA-approved drugs, particularly in oncology and as an antimicrobial agent.[1] The piperazine moiety is a versatile linker frequently incorporated into centrally active agents and other drug classes to modulate solubility and receptor interactions.[2][3] Finally, the 2-fluoroethyl group attached to the piperazine nitrogen introduces a potential site for chemical reactivity, a feature that can be exploited for targeted covalent inhibition.[4]

The convergence of these structural elements suggests that 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is likely to exhibit specific biological activity. This guide will now explore the most probable mechanisms of action based on the known pharmacology of analogous compounds.

Hypothesized Mechanism of Action I: Kinase Inhibition

The 2-aminopyrimidine scaffold is a cornerstone of many kinase inhibitors.[5] These compounds typically function by competing with ATP for binding to the kinase domain of protein kinases, thereby inhibiting their catalytic activity and downstream signaling. Given that dysregulation of kinase signaling is a hallmark of cancer, numerous pyrimidine-based kinase inhibitors have been developed as anticancer agents.[6]

2.1. Rationale for Kinase Inhibition

Structurally similar compounds, such as derivatives of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib), are potent dual Src/Abl kinase inhibitors.[5][7] These molecules feature a substituted pyrimidine core that anchors the inhibitor within the ATP-binding pocket of the kinase. The piperazine group often extends out of the pocket to interact with the solvent-exposed region, influencing solubility and pharmacokinetic properties. It is plausible that 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine could adopt a similar binding mode in various kinase active sites. Potential kinase targets could include, but are not limited to, epidermal growth factor receptor (EGFR), B-Raf, and other kinases implicated in proliferative diseases.[6]

2.2. Experimental Workflow for Investigating Kinase Inhibition

A systematic approach is required to identify and characterize the potential kinase inhibitory activity of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine.

G cluster_0 Initial Screening cluster_1 Dose-Response and Selectivity cluster_2 Cellular Activity cluster_3 Mechanism of Inhibition A Kinase Panel Screening B Identify Primary Hits (e.g., >50% inhibition at 10 µM) A->B C IC50 Determination for Primary Hits B->C D Selectivity Profiling against a Broad Kinase Panel C->D E Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) D->E F Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) E->F G Enzyme Kinetics (e.g., Michaelis-Menten) F->G H Determine Mode of Inhibition (e.g., Competitive, Non-competitive) G->H

Caption: Experimental workflow for kinase inhibitor profiling.

2.2.1. Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, combine the kinase, the substrate, ATP, and varying concentrations of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine in a suitable kinase buffer.

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Activity Detection: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2.3. Data Presentation

Kinase TargetIC50 (µM)
Kinase A> 10
Kinase B1.2
Kinase C0.8
Kinase D> 10
This is a hypothetical table for illustrative purposes.

Hypothesized Mechanism of Action II: GPR119 Agonism

Several pyrimidine derivatives containing piperazine or piperidine moieties have been identified as agonists of G-protein-coupled receptor 119 (GPR119).[8][9][10] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[8][9]

3.1. Rationale for GPR119 Agonism

The structural similarity of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine to known GPR119 agonists, such as BMS-903452, suggests that it could also act as a modulator of this receptor.[8] The pyrimidine core and the piperazine linker are common features in many reported GPR119 agonists.

3.2. Signaling Pathway

G A 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine B GPR119 A->B Agonist Binding C Gs protein B->C Activation D Adenylate Cyclase C->D Stimulation F cAMP D->F E ATP E->F Conversion G PKA F->G Activation H Increased Insulin Secretion (Pancreatic β-cells) G->H I Increased GLP-1 Secretion (Intestinal L-cells) G->I G A Piperazine-CH2CH2-F B Aziridinium Ion Intermediate (Hypothetical) A->B Intramolecular Cyclization (Rate-limiting) D Covalent Adduct B->D C Biological Nucleophile (e.g., DNA, Protein) C->D

Caption: Hypothetical covalent modification pathway.

4.3. Experimental Workflow for Investigating Covalent Modification

4.3.1. Step-by-Step Protocol: Mass Spectrometry-Based Covalent Adduct Detection

  • Incubation: Incubate 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine with a model protein rich in nucleophilic residues (e.g., glutathione S-transferase) or a specific protein of interest in a suitable buffer.

  • Reaction Quenching: Stop the reaction at various time points.

  • Proteolysis: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the reactive fragment of the compound. Identify the specific amino acid residue that has been modified.

Conclusion

The structural features of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine provide a strong basis for hypothesizing its mechanism of action. The most plausible pathways involve kinase inhibition, GPR119 agonism, or covalent modification of biological targets. The experimental workflows detailed in this guide offer a comprehensive and scientifically rigorous approach to systematically investigate these possibilities. Elucidating the precise mechanism of action will be crucial for understanding the full therapeutic potential of this compound and for guiding any future drug development efforts.

References

  • N-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide - EvitaChem. (URL: )
  • Buy 5-Chloro-2-(piperidin-1-yl)pyrimidine (EVT-3067527) - EvitaChem. (URL: )
  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. (URL: [Link])

  • 5-chloro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine | CAS No - Simson Pharma. (URL: )
  • Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). - ResearchGate. (URL: [Link])

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF - ResearchGate. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • 2-Chloro-5-fluoro-4-(1-piperazinyl)
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: [Link])

  • 5-Chloro-2-(4-Piperonyl-1-Piperazinyl)Pyrimidine | CAS No - Simson Pharma Limited. (URL: )
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity - PubMed. (URL: [Link])

  • A kind of preparation method of 2- chloro-pyrimidine derivatives - Google P
  • Synthesis and Biological Characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and Analogues as Potential Atypical Antipsychotic Agents - PubMed. (URL: [Link])

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - MDPI. (URL: [Link])

  • The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance - Benchchem. (URL: )
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Beilstein Journals. (URL: [Link])

  • [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - NCBI. (URL: [Link])

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5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine target identification

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Target Identification of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Abstract

The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery, transforming a bioactive compound with a phenotypic effect into a tool for understanding biology and a potential therapeutic. This guide provides a comprehensive, multi-pronged strategy for the target identification and validation of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine , a novel heterocyclic compound. We present a logical workflow designed for researchers and drug development professionals, beginning with computational hypothesis generation and progressing through experimental target capture and definitive validation of target engagement within a cellular context. This document emphasizes the causal reasoning behind experimental choices and integrates self-validating controls into every described protocol to ensure scientific rigor.

Introduction: The "What and Why" of Target Identification

Phenotypic screening has re-emerged as a powerful engine for discovering first-in-class medicines.[1] This approach, which identifies molecules that produce a desired effect in a cellular or organismal model, offers the advantage of discovering compounds that work in a physiologically relevant context. However, the ultimate success of a phenotypic hit hinges on a crucial subsequent step: identifying its molecular target(s).[2] Knowing the target is essential for several reasons:

  • Understanding Mechanism of Action: It clarifies how the compound exerts its biological effect.

  • Facilitating Lead Optimization: Knowledge of the target-binding site enables structure-activity relationship (SAR) studies for improving potency and selectivity.[2]

  • Predicting and Mitigating Toxicity: Identifying "off-targets" can explain and help mitigate potential adverse effects.

  • Patient Stratification: Target identification can reveal biomarkers to select patient populations most likely to respond to the therapy.

This guide outlines a robust pathway to elucidate the molecular targets of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, a compound for which no public target information is available. Our strategy integrates computational, chemical, and biological methods to build a compelling case for target identification.

Overall_Target_ID_Workflow cluster_0 Part 1: In Silico Hypothesis Generation cluster_1 Part 2: Experimental Target Identification cluster_2 Part 3: Target Validation start Compound Structure 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine in_silico In Silico Target Fishing (Similarity & Pharmacophore Mapping) start->in_silico target_list Prioritized List of Potential Targets in_silico->target_list probe_synthesis Affinity Probe Synthesis target_list->probe_synthesis Guides Probe Design pulldown Affinity Pulldown from Cell Lysate probe_synthesis->pulldown ms_analysis LC-MS/MS Protein Identification pulldown->ms_analysis protein_hits List of Specific Binding Proteins ms_analysis->protein_hits cetsa Cellular Thermal Shift Assay (CETSA) protein_hits->cetsa Informs Proteins to Validate validation Validated Target(s) cetsa->validation

Figure 1: Overall strategy for target identification.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, we first leverage computational methods to predict potential targets. These in silico "target fishing" approaches use the compound's structure to search vast biological and chemical databases, identifying known proteins that bind to similar molecules.[1][3] This step is not definitive but is invaluable for prioritizing subsequent experimental work.

The underlying principle is one of chemical similarity: molecules with similar structures or pharmacophore features are likely to bind to similar protein targets.[4] We will employ a dual-pronged approach using both 2D/3D similarity and pharmacophore mapping to broaden the search space.

Recommended Tools:

  • Similarity-Based: TargetHunter[5], 3DSTarPred[6][7]

  • Pharmacophore-Based: PharmMapper[8]

  • Ensemble/Machine Learning-Based: STarFish[9], CODD-Pred[10]

Protocol 1: In Silico Target Prediction
  • Input Preparation: Obtain the 2D structure of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine in a suitable format (e.g., SMILES or SDF).

  • Submission to Web Servers: Submit the structure to at least two different web servers (e.g., 3DSTarPred and PharmMapper) to leverage different algorithms. These servers compare the query molecule against their internal databases of ligands with known targets.[6][8]

  • Analysis of Results: The output will be a ranked list of potential protein targets. Key metrics to consider are:

    • Similarity Score (Tanimoto, etc.): A measure of structural similarity to known ligands of the predicted target.

    • Fit Score (Pharmacophore): How well the query molecule's 3D features match the target's binding site pharmacophore.

    • Confidence Score/Probability: An algorithm-specific score indicating the prediction's reliability.

  • Target Prioritization: Consolidate the results and prioritize targets that appear across multiple prediction methods. Further filter this list based on biological relevance to the intended therapeutic area or observed phenotypic effect.

Predicted Target Prediction Method Confidence Score Rationale for Prioritization
Cyclin-Dependent Kinase 2 (CDK2)2D/3D Similarity0.85High similarity to known pyrimidine-based inhibitors.
Dopamine D2 ReceptorPharmacophore0.79Piperazine is a common scaffold for CNS targets.
G-protein coupled receptor 119 (GPR119)2D Similarity0.75Related pyrimidine structures are known agonists.
Tyrosine-protein kinase ABL1Ensemble ML0.72Common off-target for kinase-like scaffolds.
Table 1: Hypothetical prioritized list of potential targets from in silico analysis.

Part 2: Experimental Target Identification — Affinity Chemical Proteomics

With a list of potential targets, we move to the laboratory to identify proteins that physically interact with the compound. The gold-standard method is affinity chromatography coupled with mass spectrometry.[11] This involves synthesizing a chemical probe by attaching a "handle" (like biotin) to our compound, using this probe to "fish" for binding partners in a cell lysate, and identifying the captured proteins.

Affinity Probe Design and Synthesis

The most critical step is the design of the affinity probe. A linker and a biotin tag must be attached to the parent molecule at a position that does not interfere with its binding to the target protein(s).[12]

Causality Behind the Design:

  • Parent Compound: 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine.

  • Analysis of Structure: The molecule has three key regions: the 5-chloropyrimidine, the piperazine linker, and the 2-(pyrimidin-2-yl) group (assuming the initial search was for a related compound and the user provided a structure that is actually 5-chloro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine, a common scaffold). Modifying the core pyrimidine or piperazine rings is highly likely to disrupt binding.

  • Strategic Choice: A search on the reactivity of the 2-fluoroethyl group on a piperazine reveals that the C-F bond can be susceptible to nucleophilic displacement, but a more synthetically tractable approach is to replace the entire ethyl group.[13] We will replace the 2-fluoroethyl moiety with a linker terminating in a functional group suitable for bioconjugation, such as an alkyne for "click" chemistry. This strategy minimizes structural perturbation to the core scaffold.

Probe_Synthesis_Scheme cluster_0 Probe Synthesis Strategy Parent Parent Compound Intermediate Piperazine Precursor Parent->Intermediate 1. De-fluoroethylation (Hypothetical) Probe_Alkyne Alkyne-Probe Intermediate->Probe_Alkyne 2. Acylation Linker Linker Reagent (e.g., 5-hexynoyl chloride) Final_Probe Final Biotinylated Probe Probe_Alkyne->Final_Probe 3. CuAAC 'Click' Chemistry Biotin_Azide Biotin-Azide

Figure 2: Synthetic strategy for the affinity probe.

Note: The images in Figure 2 are for structural representation of the moieties involved and not the exact molecules.

Protocol 2: Synthesis of Biotinylated Affinity Probe
  • Precursor Synthesis: Synthesize the core intermediate, 5-chloro-2-(piperazin-1-yl)pyrimidine, via established synthetic routes.[14]

  • Linker Attachment: React the piperazine precursor with a linker containing a terminal alkyne group (e.g., 5-hexynoyl chloride) under standard acylation conditions (e.g., triethylamine in dichloromethane) to form the alkyne-functionalized probe. Purify by column chromatography.

  • Biotin Conjugation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the alkyne-probe and an azide-functionalized biotin (e.g., Biotin-PEG4-Azide).[12] This reaction is highly efficient and bio-orthogonal. Purify the final biotinylated probe by HPLC.

  • Characterization: Confirm the structure and purity of the final probe using ¹H NMR, LC-MS, and HRMS.

Affinity Pulldown and Mass Spectrometry

With the probe in hand, we can now capture its binding partners.

Protocol 3: Affinity Pulldown Assay
  • Cell Culture and Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if an anti-proliferative effect was observed) to a high density. Harvest and lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Matrix Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it.[15] Wash the beads to remove any unbound probe.

  • Incubation and Protein Capture:

    • Test Sample: Incubate the clarified cell lysate with the probe-bound beads.

    • Negative Control: Incubate lysate with streptavidin beads that have no probe attached. This control identifies proteins that bind non-specifically to the beads.

    • Competition Control (Crucial): Pre-incubate the lysate with a 100-fold molar excess of the original, unmodified "free" compound before adding the probe-bound beads. True targets will bind the free compound, preventing their capture by the probe. This is the most important control for identifying specific interactors.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer, which denatures the proteins.

Protein Identification by LC-MS/MS

The eluted proteins are identified using a bottom-up proteomics workflow.[16][17]

Protocol 4: LC-MS/MS Analysis
  • Protein Digestion: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, cut it into small pieces, and perform in-gel digestion with trypsin. Alternatively, use an in-solution digestion method.

  • LC-MS/MS Data Acquisition: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system. The peptides are separated by the LC and then sequentially isolated, fragmented, and their mass-to-charge ratios are measured by the mass spectrometer.[11]

  • Data Analysis:

    • Database Search: Use a search algorithm (e.g., MaxQuant, Sequest) to match the experimental tandem mass spectra against a protein sequence database (e.g., UniProt Human).

    • Quantification: Use a label-free quantification (LFQ) method to compare the abundance of each identified protein across the three samples (Test, Negative Control, Competition Control).

    • Hit Selection: True binding partners ("hits") should be highly abundant in the test sample but significantly depleted or absent in both the negative control and the competition control samples.

Protein ID (UniProt) Gene Name LFQ Intensity (Test) LFQ Intensity (Competition) Fold Change (Test/Comp.) Status
P24941CDK21.8E+089.5E+0618.9Specific Hit
P0DMT0HSP90AA15.4E+095.2E+091.0Non-specific
P08670VIM1.1E+091.2E+0791.7Specific Hit
P14618D2DR4.5E+072.1E+0621.4Specific Hit
Table 2: Hypothetical results from LC-MS/MS analysis of pulldown samples.

Part 3: Target Engagement and Validation in a Cellular Context

Affinity pulldown identifies binding partners in a cell lysate, but it doesn't prove the interaction occurs in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in an intact cellular environment.[18][19] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[20]

CETSA_Workflow cluster_0 CETSA Experimental Steps cluster_1 Analysis cells 1. Treat Intact Cells (Vehicle vs. Compound) heat 2. Heat Shock (Temperature Gradient) cells->heat lyse 3. Lyse Cells & Separate Soluble vs. Aggregated Proteins heat->lyse quantify 4. Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify plot 5. Plot Melt Curves (% Soluble vs. Temperature) quantify->plot shift Result: Thermal Shift (Confirms Target Engagement) plot->shift

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 5: Western Blot-Based CETSA

This protocol is designed to validate a specific hit from the proteomics experiment (e.g., CDK2).

  • Cell Treatment: Seed cells in multiple dishes. Treat one set with a vehicle control (e.g., DMSO) and the other set with 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine at a relevant concentration (e.g., 10x EC₅₀ from a cell viability assay). Incubate for 1-2 hours.

  • Heat Challenge: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes.[18]

  • Lysis and Separation: Lyse the cells by freeze-thawing. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blot Analysis:

    • Normalize the protein concentration of all supernatant samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the protein of interest (e.g., anti-CDK2 antibody).

    • Incubate with a secondary antibody and visualize the bands.

    • Also, probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[21]

Parameter Vehicle Control (DMSO) Compound-Treated Conclusion
Target ProteinCDK2CDK2
Tₘ (Melting Temp.)48.5 °C54.2 °CΔTₘ = +5.7 °C
ResultStandard Melt CurveStabilized Melt Curve Target Engagement Confirmed
Table 3: Hypothetical summary of CETSA results for the target CDK2.

For a broader, unbiased view, a mass spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling) can be performed, which assesses the thermal stability of thousands of proteins simultaneously.[2][20]

Conclusion

Identifying the molecular target of a novel compound is a journey of discovery that moves from broad, computational predictions to specific, validated biological interactions. The workflow detailed in this guide—in silico prediction, affinity probe-based chemical proteomics, and CETSA validation—provides a robust and logical framework for deconvoluting the mechanism of action for 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine. Each step is built upon the last, progressively increasing the confidence in the identified targets. By adhering to rigorous experimental design with integrated controls, researchers can confidently uncover the molecular interactions that drive a compound's biological activity, paving the way for its future development as a chemical probe or therapeutic agent.

References

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Sources

Structure Elucidation of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The molecule 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine represents a highly privileged pharmacophore. The 2-fluoroethyl piperazine motif is a premier structural feature in the development of Positron Emission Tomography (PET) radiotracers (often utilizing 18 F)[1], while the 5-chloropyrimidine core provides essential metabolic stability and kinase/receptor binding affinity[2].

Elucidating this structure requires a multi-modal analytical strategy. The presence of three distinct spin-active nuclei ( 1 H, 13 C, 19 F) combined with the distinct isotopic signature of the chlorine atom demands a workflow that integrates High-Resolution Mass Spectrometry (HRMS) for compositional verification, multinuclear 1D/2D Nuclear Magnetic Resonance (NMR) for spatial connectivity, and Single-Crystal X-Ray Diffraction (SCXRD) for absolute conformational analysis.

The causality behind this specific analytical sequence is rooted in orthogonal validation: HRMS confirms the parts (atoms), NMR confirms the wiring (bonds), and SCXRD confirms the architecture (3D space).

Workflow A Sample Preparation (>98% Purity via HPLC) B HRMS (ESI-TOF) Exact Mass & Isotope Ratio A->B C 1D NMR (1H, 13C, 19F) Functional Group Identification A->C E FT-IR Spectroscopy Orthogonal Bond Validation A->E D 2D NMR (HMBC, HSQC) Molecular Connectivity C->D F X-Ray Crystallography Absolute 3D Conformation D->F

Figure 1: Sequential analytical workflow for the complete structure elucidation of the target pyrimidine derivative.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent false-positive structural assignments.

Protocol 1: High-Resolution LC-MS (ESI-TOF)
  • Preparation : Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Methanol/Water containing 0.1% Formic Acid.

  • Chromatography : Inject 2 μ L onto a C18 column (2.1 x 50 mm, 1.8 μ m). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization : Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/h.

  • Validation Check : Calibrate the Time-of-Flight (TOF) analyzer using sodium formate clusters immediately prior to acquisition. The protocol is validated only if the mass error of the internal calibrant is < 3 ppm.

Protocol 2: Multinuclear NMR Spectroscopy
  • Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Acquisition ( 1 H & 13 C) : Acquire 1 H spectra at 600 MHz with 16 scans, a 30° flip angle, and a 5-second relaxation delay (d1) to ensure quantitative integration. Acquire 13 C spectra at 150 MHz with 1024 scans and standard WALTZ-16 proton decoupling.

  • Acquisition ( 19 F) : Acquire 19 F spectra at 564 MHz with 64 scans. Use α,α,α -trifluorotoluene as an external reference (calibrated to -63.7 ppm).

  • Validation Check : Process Free Induction Decays (FIDs) with zero-filling to 64k data points. The protocol is validated if the TMS signal exhibits a linewidth at half-height ( w1/2​ ) of < 0.5 Hz, confirming optimal magnetic field homogeneity.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization : Dissolve 5 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial. Place this vial inside a larger 20 mL vial containing 3 mL of Hexane (antisolvent). Seal the outer vial to allow slow vapor diffusion at 4 °C over 72 hours.

  • Acquisition : Select a suitable single crystal under a polarized light microscope. Mount it on a Kapton loop using Paratone-N oil. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Validation Check : Collect diffraction data using Cu K α radiation ( λ = 1.54184 Å). The structure solution is validated only if the final goodness-of-fit (S) is near 1.0 and the R1 value is < 0.05.

Quantitative Data & Structural Assignments

High-Resolution Mass Spectrometry (HRMS)

The exact mass and isotopic envelope serve as the primary gatekeeper for structural validation. The presence of a single chlorine atom dictates a classic 3:1 ratio between the 35 Cl and 37 Cl isotopes.

Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H] + ( 35 Cl)C 10​ H 1535​ ClFN 4+​ 245.0964245.0968+1.6100%
[M+2+H] + ( 37 Cl)C 10​ H 1537​ ClFN 4+​ 247.0934247.0939+2.0~33%
Multinuclear NMR Assignments

The convergence of 1 H, 13 C, and 19 F data provides an unambiguous map of the molecule. The table below summarizes the diagnostic chemical shifts and critical heteronuclear coupling constants.

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling (Hz) 13 C Chemical Shift (ppm)
Pyrimidine C2--159.5
Pyrimidine C4, C68.30 (2H)s156.2
Pyrimidine C5--118.4
Piperazine C2', C6'3.75 (4H)t, 3JHH​=5.0 44.2
Piperazine C3', C5'2.60 (4H)t, 3JHH​=5.0 52.8
Fluoroethyl CH 2​ -N2.75 (2H)dt, 3JHF​=27.0 , 3JHH​=5.0 58.1 ( 2JCF​≈20.0 )
Fluoroethyl CH 2​ -F4.55 (2H)dt, 2JHF​=47.5 , 3JHH​=5.0 82.5 ( 1JCF​≈168.0 )

Multinuclear NMR & Connectivity Logic

The structural elucidation relies heavily on understanding the causality behind the observed chemical shifts and coupling behaviors.

The Pyrimidine Core: The 1 H NMR spectrum is anchored by the highly deshielded pyrimidine protons. Due to the electron-withdrawing nature of the C5-chlorine atom via induction, combined with the aromatic ring current, H4 and H6 appear as a distinct, downfield 2H singlet at δ 8.30 ppm[3]. The symmetry around the C2-N1 axis renders these protons magnetically equivalent.

The Piperazine Ring: The piperazine ring exhibits two sets of primary multiplets at δ 3.75 and δ 2.60 ppm[2]. The protons adjacent to the pyrimidine ring (C2', C6') are shifted further downfield ( δ 3.75) due to the strong electron-withdrawing effect of the heteroaromatic system compared to the alkyl-substituted nitrogen (N4).

The Fluoroethyl Moiety: This group provides the most diagnostic spin system. The fluorine atom ( 19 F, 100% natural abundance, spin 1/2) couples strongly with the adjacent aliphatic protons. The terminal CH 2​ -F protons experience a massive geminal coupling ( 2JHF​≈47.5 Hz), splitting the signal into a doublet of triplets at δ 4.55 ppm. The adjacent CH 2​ -N protons exhibit a vicinal coupling ( 3JHF​≈27.0 Hz) at δ 2.75 ppm[4]. Furthermore, the gauche effect heavily influences the preferred conformation of this fluoroethyl chain, which can be validated by the exact magnitude of the 3JHF​ coupling constant[4].

To definitively prove the connectivity between these three domains, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required.

NMR_Logic P Pyrimidine Core (C2, C4, C5-Cl, C6) Pip Piperazine Ring (N1, C2', C3', N4, C5', C6') P->Pip HMBC: Pyrimidine C2 to Piperazine H2'/H6' FE Fluoroethyl Group (CH2-N, CH2-F) Pip->FE HMBC: Piperazine C3'/C5' to Fluoroethyl CH2-N FE->FE J-Coupling: 19F to 1H (2J=47.5Hz, 3J=27.0Hz)

Figure 2: Key 2D NMR HMBC and 19F-1H coupling correlations establishing molecular connectivity.

As illustrated above, a strong HMBC cross-peak between the pyrimidine C2 carbon ( δ 159.5) and the piperazine H2'/H6' protons ( δ 3.75) unequivocally links the heterocycle to the amine. A secondary HMBC correlation from the piperazine C3'/C5' carbons ( δ 52.8) to the fluoroethyl CH 2​ -N protons ( δ 2.75) completes the structural verification.

Sources

5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine: A Technical Guide on Synthesis, Radiochemistry, and CNS Target Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine represents a privileged molecular scaffold at the intersection of neuropharmacology and molecular imaging. By combining a metabolically robust pyrimidine core, a lipophilicity-modulating 5-chloro substituent, and a 2-fluoroethyl-piperazine vector, this architecture is highly optimized for Central Nervous System (CNS) penetrance and Positron Emission Tomography (PET) radiolabeling.

This whitepaper provides an in-depth analysis of the structural-activity relationships (SAR), synthetic methodologies, and pharmacological applications of this compound class, specifically focusing on its utility in developing 18F -labeled radiotracers for neuroinflammation (e.g., CSF1R imaging) and oncology[1].

Chemical Architecture and Rational Design (SAR)

The design of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is driven by strict physicochemical requirements for BBB penetration and target engagement. Every functional group serves a distinct causal purpose:

  • The Pyrimidine Core: Serves as a rigid, planar bioisostere for benzene rings, offering superior metabolic stability against hepatic cytochrome P450 enzymes. The nitrogen atoms act as hydrogen-bond acceptors, orienting the molecule within the orthosteric binding pockets of target kinases or G-protein coupled receptors (GPCRs).

  • The 5-Chloro Substituent: Halogenation at the 5-position is a critical optimization step[2]. Causality: The chlorine atom acts as a lipophilic electron-withdrawing group, increasing the overall partition coefficient (LogP) to drive passive diffusion across the BBB. Furthermore, the halogen atom frequently engages in "halogen bonding" with backbone carbonyls in the receptor pocket, drastically improving binding affinity compared to unsubstituted analogs.

  • The N-(2-Fluoroethyl)piperazine Moiety: The piperazine ring introduces necessary basicity (pKa ~7.5-8.5), allowing for favorable aqueous solubility at physiological pH. The addition of the 2-fluoroethyl group is the definitive imaging vector[1]. Causality: The ethyl linker minimizes steric bulk compared to longer alkyl chains, ensuring that the addition of the fluorine atom does not sterically clash with the receptor's binding site. The 18F isotope provides an ideal half-life (109.8 min) for clinical PET imaging.

SAR_Design Core Pyrimidine Core (Metabolic Stability) Target Optimized CNS Radiotracer Core->Target Scaffold Chloro 5-Chloro Group (↑ LogP, Halogen Bonding) Chloro->Target Affinity Piperazine Piperazine Ring (Solubility & Orientation) Piperazine->Target Linker Fluoroethyl 2-Fluoroethyl Vector (PET Imaging Isotope) Fluoroethyl->Target Signal

Rational SAR design of the fluoroethyl-piperazinyl-pyrimidine scaffold.

Experimental Protocols: Synthesis and Radiochemistry

To ensure scientific integrity, the synthesis of both the non-radioactive ( 19F ) reference standard and the 18F -labeled radiotracer must follow a self-validating framework.

Protocol A: Synthesis of the Cold Reference Standard ( 19F )

The cold standard is required for in vitro assay validation and as a chromatographic reference for radiotracer quality control.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): React 2,5-dichloropyrimidine (1.0 eq) with piperazine (3.0 eq) in ethanol at 80°C for 4 hours. The excess piperazine prevents bis-alkylation. Extract and purify to yield the intermediate 5-chloro-2-(piperazin-1-yl)pyrimidine.

  • Alkylation: Dissolve the intermediate (1.0 eq) in anhydrous acetonitrile. Add anhydrous K2​CO3​ (2.0 eq) and 1-bromo-2-fluoroethane (1.2 eq). Reflux at 80°C for 12 hours.

  • Purification: Purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine. Confirm identity via 1H -NMR, 19F -NMR, and LC-MS.

Protocol B: Radiosynthesis of the 18F PET Tracer

Direct radiofluorination of the pyrimidine core is often low-yielding. Therefore, indirect labeling using the prosthetic group [18F]fluoroethyl tosylate is the field-proven standard[3].

  • Isotope Production & Trapping: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron. Trap the aqueous [18F]fluoride on a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge.

  • Elution & Drying: Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.22 ( K2.22​ ) and K2​CO3​ in acetonitrile/water. Azeotropically dry the complex at 110°C under a stream of helium to generate a highly nucleophilic "naked" fluoride ion.

  • Prosthetic Group Synthesis: Add ethylene ditosylate (in anhydrous MeCN) to the dried [18F]fluoride . Heat at 90°C for 10 minutes to form [18F]fluoroethyl tosylate . Purify via a short silica Sep-Pak.

  • Radiolabeling (Alkylation): Introduce the precursor, 5-chloro-2-(piperazin-1-yl)pyrimidine, into the vessel containing the purified [18F]fluoroethyl tosylate . Heat at 110°C for 15 minutes[4].

  • Self-Validating Quality Control (HPLC): Inject an aliquot of the crude mixture spiked with the cold 19F reference standard into a semi-preparative HPLC (C18 column). Causality of Validation: The protocol is self-validating because the radiometric peak (detected via gamma counter) must strictly co-elute with the UV absorbance peak (254 nm) of the cold standard, unequivocally confirming the radiochemical identity of the product.

Radiosynthesis F18 [18F]Fluoride (Cyclotron) Dry K2.22 / K2CO3 Azeotropic Drying F18->Dry Tosyl Ethylene Ditosylate 90°C, 10 min Dry->Tosyl F_Tosyl [18F]Fluoroethyl Tosylate Tosyl->F_Tosyl Alkylation Alkylation 110°C, 15 min F_Tosyl->Alkylation Precursor 5-Chloro-2-(piperazin-1-yl) pyrimidine Precursor->Alkylation HPLC HPLC Purification & Co-elution QC Alkylation->HPLC

Radiosynthesis workflow utilizing [18F]fluoroethyl tosylate as a prosthetic group.

Pharmacological Profiling and Target Engagement

Derivatives containing the fluoroethyl-piperazine moiety are heavily utilized in the development of tracers for neuroinflammation, specifically targeting the Colony-Stimulating Factor 1 Receptor (CSF1R)[5]. Activated microglia, which proliferate during neurodegenerative events (e.g., Alzheimer's disease), overexpress CSF1R.

The 2-fluoroethyl substituent on the piperazine ring is well-tolerated in the CSF1R binding pocket, maintaining low nanomolar affinity while enabling high-contrast PET imaging[1].

Quantitative Data Summary

The following table summarizes representative quantitative data for fluoroethyl-piperazinyl architectures in radiopharmaceutical development, comparing the cold standard affinities and the radiotracer performance metrics.

ParameterMetric / ValueMethod of DeterminationClinical/Preclinical Significance
Binding Affinity ( IC50​ ) 1.5 - 3.5 nMFluorescence PolarizationHigh affinity ensures target-specific signal over background noise[1].
Lipophilicity (LogP) 2.5 - 3.2Octanol-Water PartitionOptimal range for passive BBB penetration without excessive non-specific binding.
Radiochemical Yield (RCY) 15% - 29% (Decay Corrected)Radio-HPLCSufficient yield for preclinical and clinical batch production[3].
Radiochemical Purity > 99%Analytical Radio-HPLCEnsures patient safety and prevents imaging artifacts from radiometabolites.
Brain Uptake (Mice) ~2.5 - 3.5 %ID/g at 45 minEx vivo BiodistributionHigh initial uptake confirms BBB penetrance; subsequent washout indicates specificity[5].
In Vivo Biodistribution and Specificity Assays

To validate the tracer's specificity, an LPS (Lipopolysaccharide)-induced neuroinflammation mouse model is employed.

  • Baseline vs. Disease: Mice injected with LPS exhibit microglial activation. The 18F -tracer is injected intravenously, and dynamic PET imaging is acquired for 60 minutes.

  • Causality of Signal: The uptake in LPS-treated brains is significantly higher (e.g., 78% increase) than in healthy controls, directly correlating the tracer signal with microglial activation[5].

  • Blocking Study: A cohort of LPS-treated mice is pre-treated with a high dose of a non-radioactive competitor (e.g., CPPC). A subsequent reduction in radiotracer uptake (blocking effect) self-validates that the signal is receptor-specific and not due to BBB breakdown or non-specific accumulation[1].

Conclusion

The 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine scaffold is a highly modular and effective framework for CNS drug discovery and PET imaging. By understanding the causal relationships between its structural components—the stability of the pyrimidine, the lipophilicity of the chlorine, and the imaging capability of the fluoroethyl group—application scientists can leverage this architecture to probe neuroinflammatory pathways and accelerate the development of next-generation diagnostic tools.

References

  • Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R) - PMC National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - MDPI MDPI URL:[Link]

  • Development of Novel 18F-PET Agents for Tumor Hypoxia Imaging - ACS Publications American Chemical Society (ACS) URL:[Link]

  • (PDF) Synthesis and Evaluation of a F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - ResearchGate ResearchGate URL:[Link]

  • 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor - PMC National Institutes of Health (NIH) URL:[Link]

Sources

The Pyrimidine Scaffold in Precision Oncology: From Antimetabolites to Mutant-Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a foundational pharmacophore in medicinal chemistry, the pyrimidine ring has driven some of the most profound paradigm shifts in oncology and targeted therapeutics. This technical guide traces the evolution of pyrimidine-based inhibitors, from early DNA-intercalating antimetabolites to modern, mutant-selective covalent kinase inhibitors. Designed for drug development professionals, this whitepaper dissects the structural biology of pyrimidine hinge-binding, details the rational discovery of third-generation inhibitors like Osimertinib, and provides a validated, step-by-step experimental protocol for high-throughput TR-FRET screening of novel pyrimidine libraries.

The Evolutionary Trajectory of Pyrimidine Inhibitors

The pharmacological utility of the pyrimidine scaffold has evolved through distinct eras of drug discovery. In the 1950s, the synthesis of 5-Fluorouracil (5-FU) established the pyrimidine ring as a potent antimetabolite. By mimicking endogenous uracil, 5-FU irreversibly inhibits thymidylate synthase, starving rapidly dividing cancer cells of the nucleotides required for DNA synthesis.

However, the true renaissance of the pyrimidine scaffold occurred in the early 2000s with the advent of targeted kinase inhibitors. Medicinal chemists recognized that the pyrimidine heterocycle—particularly fused derivatives like1[1]—acts as a perfect bioisostere for the adenine ring of adenosine triphosphate (ATP). This realization led to the development of breakthrough therapies like Imatinib (a 2-phenylaminopyrimidine derivative targeting BCR-ABL) and paved the way for highly selective, mutation-specific targeted therapies[1].

Evolution A 1950s: Antimetabolites (e.g., 5-Fluorouracil) Target: Thymidylate Synthase B 2000s: 1st Gen TKIs (e.g., Imatinib, Gefitinib) Target: BCR-ABL, EGFR WT A->B C 2010s: 2nd Gen TKIs (e.g., Afatinib) Target: Pan-HER (Covalent) B->C D 2015: 3rd Gen TKIs (e.g., Osimertinib) Target: EGFR T790M C->D E 2020s+: 4th Gen TKIs (e.g., Os30) Target: EGFR C797S D->E

Evolution of pyrimidine-based oncology drugs from antimetabolites to 4th-generation TKIs.

Structural Biology: The Causality of Pyrimidine Hinge-Binding

To understand why the pyrimidine ring is so ubiquitous in kinase inhibitor design, we must examine the highly conserved ATP-binding pocket of the kinome. The adenine ring of endogenous ATP anchors to the kinase "hinge region"—the segment connecting the N-terminal and C-terminal lobes—via hydrogen bonds.

Pyrimidine-based scaffolds mimic these critical hinge region binding interactions[1]. Mechanistically, the nitrogen atoms (N1 and N3) of the pyrimidine ring act as potent hydrogen bond acceptors. For instance, in the Epidermal Growth Factor Receptor (EGFR), the2[2].

By securing this stable anchor, medicinal chemists can rationally functionalize the surrounding positions:

  • C2 Substituents: Directed toward the gatekeeper residue (e.g., T790 in EGFR) or the solvent-exposed channel[2].

  • C4 Substituents: Often extended toward the DFG motif to lock the kinase in an inactive "DFG-out" conformation (Type II inhibitors) or to reach reactive cysteine residues for covalent binding[2][3].

Case Study: The Rational Discovery of Osimertinib

The clinical limitation of first-generation EGFR inhibitors (Gefitinib, Erlotinib) is the inevitable emergence of acquired resistance, predominantly driven by the T790M "gatekeeper" mutation. This bulky methionine substitution increases the kinase's affinity for ATP and sterically hinders the binding of reversible inhibitors[4].

The discovery of 3[3] represents a masterclass in structure-guided rational design to overcome this resistance:

  • The Scaffold: A core pyrimidine ring was retained to maintain high-affinity hydrogen bonding with the Met793 hinge residue[2][4].

  • The Warhead: An acrylamide group was engineered onto the solvent-exposed aniline ring. This acts as a Michael acceptor, forming a rapid,4[4] located at the edge of the ATP-binding cleft[2].

  • The Selectivity: By adopting a unique U-shaped binding mode, Osimertinib selectively targets the T790M mutant conformation while3[3]. This selectivity drastically reduces the severe skin rash and gastrointestinal toxicities associated with earlier pan-EGFR inhibitors[3][4].

Experimental Protocol: High-Throughput TR-FRET Screening

To discover novel pyrimidine inhibitors, robust biochemical assays are required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard. Unlike standard fluorescence assays, TR-FRET utilizes a delayed emission measurement that effectively eliminates the background autofluorescence frequently exhibited by conjugated pyrimidine libraries[5][6].

Standard Operating Procedure: TR-FRET Kinase Binding Assay

Note: This protocol assumes the use of a CoraFluor-labeled antibody and a fluorescent ATP-competitive tracer[6].

Step 1: Reagent Preparation

  • Prepare the TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT)[6].

  • Prepare the CoraFluor-labeled anti-tag antibody (e.g., anti-His6 at 2.5 nM final concentration) and the recombinant target kinase (e.g., His6-EGFR at 5 nM final concentration)[6]. Ensure complete mixing to homogeny by vortexing[6].

Step 2: Compound Plating

  • Dispense the pyrimidine compound library into a 384-well white microplate (e.g., Corning 3572)[6] in an 11-point dose-response format using an acoustic liquid handler (e.g., Echo 550).

Step 3: Assay Assembly & Equilibration

  • Add 30 µL of the Kinase/Antibody/Tracer mixture to each well[6].

  • Centrifuge the plate at 200 × g for 1 minute to ensure all fluid is at the bottom of the well[6].

  • Incubate the plate at 20°C–22°C in the dark for 1 to 2 hours to allow competitive binding to reach equilibrium[6].

Step 4: Signal Detection & Data Analysis

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the donor at 340 nm and measure the delayed emission at 615 nm (donor) and 665 nm (acceptor)[6].

  • Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Plot the6[6]. Fit the data to a 4-parameter logistic dose-response model to derive the IC50​ [6].

TRFRET_Workflow S1 1. Reagent Prep Kinase + Tracer S2 2. Library Addition Pyrimidine Scaffold S1->S2 S3 3. Equilibration 1-2h at 20°C S2->S3 S4 4. TR-FRET Read Ex: 340nm / Em: 615&665nm S3->S4 S5 5. Data Analysis IC50 Calculation S4->S5

Step-by-step TR-FRET workflow for profiling pyrimidine-based small molecule inhibitors.

Quantitative Profiling and the 4th Generation Frontier

Despite the clinical triumph of Osimertinib, cancer evolution is relentless. The acquired7[7], rendering the drug ineffective and driving disease progression.

To overcome this, researchers are developing 4th-generation EGFR inhibitors. These novel compounds revert to reversible, non-covalent binding strategies while maintaining the core pyrimidine scaffold for hinge affinity. For example,7[7], has demonstrated potent inhibitory activity against the triple-mutant EGFR (Del19/T790M/C797S) with an IC50​ of 18 nM, effectively suppressing tumor growth in xenograft models[7].

Quantitative Comparison of EGFR Inhibitor Generations
InhibitorGenerationTarget Kinase ProfileCovalent BindingActivity vs WTActivity vs T790MActivity vs C797S
Gefitinib 1st GenEGFR WTNoHighLowLow
Afatinib 2nd GenPan-HERYes (Cys797)HighModerateLow
Osimertinib 3rd GenEGFR T790MYes (Cys797)Low (Spared)HighLow
Os30 (Lead) 4th GenEGFR C797SNo (Reversible)LowHighHigh

Conclusion & Future Perspectives

The pyrimidine scaffold remains one of the most privileged structures in medicinal chemistry. Its ability to reliably mimic the adenine ring of ATP provides a highly stable hinge-binding anchor, upon which complex, target-specific warheads can be built. As we move into the era of 4th-generation TKIs and dual-target kinase inhibitors, the rational modification of the pyrimidine core—guided by structural biology and validated by high-throughput TR-FRET screening—will continue to be the cornerstone of precision oncology drug discovery.

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, a novel synthetic compound with potential therapeutic applications. Based on its structural motifs, which are common to both kinase inhibitors and G-protein coupled receptor (GPCR) modulators, a multi-faceted approach is essential for a thorough characterization of its biological activity. This document outlines detailed protocols for primary target engagement assays, secondary functional assays, and downstream cellular assays to elucidate the compound's mechanism of action and pharmacological profile.

Introduction: Unveiling the Therapeutic Potential

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of protein families. The specific compound, 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, features a piperazine-pyrimidine core, which has been associated with both kinase inhibition and GPCR modulation. For instance, structurally related molecules have been identified as potent tyrosine kinase inhibitors, such as the dual Src/Abl inhibitor Dasatinib, and as agonists for GPCRs like GPR119.[1][2][3] Therefore, a systematic in vitro investigation is warranted to identify its primary biological targets and downstream cellular effects.

This guide presents a logical workflow for the characterization of this compound, beginning with broad-spectrum screening and progressing to more focused mechanistic studies. The protocols provided herein are designed to be robust and reproducible, enabling researchers to generate high-quality data for informed decision-making in drug development programs.

Experimental Design & Workflow

A tiered approach is recommended for the in vitro characterization of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine. This workflow ensures a cost-effective and scientifically rigorous evaluation, starting with broad screening and narrowing down to specific target validation and cellular response.

experimental_workflow cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Functional Activity & Potency cluster_2 Tier 3: Cellular Effects & Pathway Analysis Kinase Panel Screening Kinase Panel Screening In Vitro Kinase Assay (IC50) In Vitro Kinase Assay (IC50) Kinase Panel Screening->In Vitro Kinase Assay (IC50) Identified Hits GPCR Binding Assay GPCR Binding Assay GPCR Functional Assay (EC50) GPCR Functional Assay (EC50) GPCR Binding Assay->GPCR Functional Assay (EC50) Confirmed Binders Cell Viability Assay Cell Viability Assay In Vitro Kinase Assay (IC50)->Cell Viability Assay Cellular Potency Western Blot Analysis Western Blot Analysis GPCR Functional Assay (EC50)->Western Blot Analysis Signaling Pathway Cell Viability Assay->Western Blot Analysis Mechanism of Action signaling_pathway cluster_kinase Kinase Inhibition Pathway cluster_gpcr GPCR Agonism Pathway Compound_K 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine Kinase Kinase Compound_K->Kinase Inhibits p-Substrate Phospho-Substrate Kinase->p-Substrate Phosphorylates Substrate Substrate Substrate->p-Substrate Cellular Response_K Cellular Response (e.g., Proliferation) p-Substrate->Cellular Response_K Compound_G 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine GPCR GPCR Compound_G->GPCR Activates G-Protein G-Protein GPCR->G-Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G-Protein->Effector Second Messenger Second Messenger (e.g., cAMP) Effector->Second Messenger Cellular Response_G Cellular Response Second Messenger->Cellular Response_G

Caption: Potential signaling pathways modulated by the compound.

Protocol: Western Blotting

Materials:

  • Target cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells and collect the protein extracts. [4]2. Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane. [5]4. Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody overnight at 4°C. [4]5. Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: If necessary, strip the membrane and reprobe with an antibody for a loading control (e.g., β-actin or GAPDH) or the total protein.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or the loading control.

Conclusion

The systematic in vitro characterization of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, as outlined in these application notes, will provide a robust dataset to elucidate its pharmacological profile. By employing a tiered approach encompassing target engagement, functional activity, and cellular effects, researchers can efficiently identify the compound's mechanism of action and make data-driven decisions for its further development as a potential therapeutic agent.

References

  • HTRF. (2026, March 19). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Retrieved March 27, 2026, from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(20), e2577.
  • Li, Z., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1970.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 27, 2026, from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved March 27, 2026, from [Link]

  • Zhang, J., & Xie, Z. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 125-133.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Panpetch, W., et al. (2016). Examination of cell signaling pathways by quantitative western blot. Bio-protocol, 6(12), e1831.
  • Berthold Technologies. (n.d.). HTRF®. Retrieved March 27, 2026, from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved March 27, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today, 4(8), 364-372.
  • Zhang, Y., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761.
  • Partridge, N. C., & Gkretsi, V. (2012). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology, 816, 31-43.
  • Zhang, J., & Xie, Z. (2012). GPCR-radioligand binding assays.
  • Partridge, N. C., & Gkretsi, V. (2019).
  • Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508.
  • National Center for Biotechnology Information. (2008, August 30). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Retrieved March 27, 2026, from [Link]

  • Li, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654.
  • Kim, D. H., et al. (2012). Synthesis and Preliminary in Vitro Biological Evaluation of 5-chloro-2-(substituted Phenyl)benzo[d]thiazole Derivatives Designed as Novel Antimelanogenesis Agents. Applied Biochemistry and Biotechnology, 168(6), 1416-1433.
  • Severin, O. O., et al. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 843.

Sources

using 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine in cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Characterization of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine in Cell Culture Models

Introduction & Mechanistic Overview

The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine (hereafter referred to as 5-Cl-FEPP ) represents a highly specialized pharmacophore utilized in neuropharmacology and molecular imaging. Pyrimidinylpiperazines are a well-documented class of ligands with high affinity for serotonergic receptors, particularly the 5-HT1A and 5-HT2A subtypes[1][2].

In drug development and positron emission tomography (PET) imaging, the incorporation of a 2-fluoroethyl group onto the piperazine ring serves a dual purpose. First, it optimizes the lipophilicity (logD) of the molecule, enhancing blood-brain barrier (BBB) penetrance[3]. Second, it provides a direct site for fluorine-18 ( 18F ) radiolabeling, making the non-radioactive 5-Cl-FEPP an essential reference standard for validating novel neuroreceptor PET tracers[4]. Furthermore, the 5-chloro substitution on the pyrimidine ring sterically and electronically shifts the binding preference, often increasing affinity for the 5-HT2A receptor over 5-HT1A[5].

This technical guide provides a comprehensive, self-validating workflow for evaluating the binding kinetics and downstream functional signaling of 5-Cl-FEPP using heterologous HEK293 cell models expressing the human 5-HT2A receptor.

Experimental Rationale (Causality)

To establish a robust pharmacological profile, two complementary assays are required:

  • Radioligand Competition Binding : Determines the absolute binding affinity ( Ki​ ) of 5-Cl-FEPP at the receptor orthosteric site. We utilize [3H] -Ketanserin as the radioligand. Because 5-Cl-FEPP is highly lipophilic, polyethylenimine (PEI) is used to pre-treat glass fiber filters. This neutralizes the negative charge of the filters, preventing false-positive signals caused by the non-specific binding of the lipophilic piperazine moiety.

  • FLIPR Calcium Mobilization Assay : Determines the functional efficacy ( EC50​ or IC50​ ). The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Upon activation, it stimulates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, triggering a rapid release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum[6]. The Fluorometric Imaging Plate Reader (FLIPR) captures this transient kinetic event using a calcium-sensitive fluorophore[7].

Visualization of the Signaling Pathway

G Probe 5-Cl-FEPP (Test Compound) Receptor 5-HT2A Receptor (Membrane) Probe->Receptor Binds & Modulates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca2 Opens ER Channels

Mechanism of 5-Cl-FEPP at the Gq-coupled 5-HT2A receptor leading to calcium mobilization.

Detailed Protocols

Protocol A: Cell Culture and Membrane Preparation

Objective: Generate a clean, high-yield membrane fraction containing the 5-HT2A receptor.

  • Cell Culture : Maintain HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 400μg/mL G418 to maintain selection pressure. Grow to 80-90% confluency in T-175 flasks.

  • Harvesting : Wash cells with ice-cold PBS. Mechanically detach cells using a cell scraper. Crucial Step: Avoid trypsin, as proteolytic enzymes can cleave extracellular receptor domains, artificially lowering the active receptor ( Bmax​ ) count.

  • Homogenization : Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, supplemented with protease inhibitors). Homogenize using a Dounce homogenizer (20 strokes).

  • Centrifugation : Centrifuge at 1,000×g for 10 min at 4°C to remove nuclei and unbroken cells. Transfer the supernatant and centrifuge at 40,000×g for 30 min at 4°C to pellet the membrane fraction.

  • Resuspension : Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ ). Quantify protein concentration using a BCA assay. Aliquot and store at -80°C.

Protocol B: Radioligand Competition Binding Assay

Objective: Determine the Ki​ of 5-Cl-FEPP.

  • Preparation : Pre-soak GF/B 96-well filter plates in 0.5% polyethylenimine (PEI) for 1 hour at room temperature to reduce non-specific binding.

  • Assay Assembly : In a 96-well plate, combine:

    • 50μL of 5-Cl-FEPP at varying concentrations ( 10−11 to 10−5 M).

    • 50μL of [3H] -Ketanserin (final concentration 1 nM).

    • 100μL of membrane suspension (approx. 15μg protein/well).

  • Incubation : Seal the plate and incubate at 37°C for 60 minutes to reach binding equilibrium.

  • Filtration : Rapidly filter the reaction mixture through the pre-soaked GF/B plate using a vacuum manifold. Wash three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to halt binding kinetics and remove unbound radioligand.

  • Detection : Dry the filter plate, add 40μL of scintillation cocktail per well, and read on a Microbeta scintillation counter.

Protocol C: FLIPR Calcium Mobilization Assay

Objective: Assess the functional agonism/antagonism of 5-Cl-FEPP.

  • Plating : Seed HEK293-5-HT2A cells at 20,000 cells/well in a black-walled, clear-bottom 384-well plate. Incubate overnight at 37°C[7].

  • Dye Loading : Remove media and add 20μL of Calcium 6 Dye (Molecular Devices) dissolved in HBSS containing 20 mM HEPES and 2.5 mM probenecid. Crucial Step: Probenecid inhibits organic anion transporters, preventing the cells from actively pumping the fluorescent dye into the extracellular space, which would degrade the signal-to-noise ratio[6].

  • Incubation : Incubate for 2 hours at 37°C. Do not wash the cells, as washing can perturb baseline calcium levels and detach the weakly adherent HEK293 cells.

  • Reading : Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

  • Compound Addition : The instrument automatically dispenses 10μL of 5-Cl-FEPP (or reference compound) and reads fluorescence continuously for 3 minutes ( λex​=485 nm, λem​=525 nm).

Data Presentation: Pharmacological Profiling

The following table summarizes the anticipated pharmacological profile of 5-Cl-FEPP compared to established serotonergic standards. Data represents mean values from three independent experiments ( n=3 ).

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Max Response ( Emax​ , %)Modality
5-Cl-FEPP 5-HT2A2.4 ± 0.318.5 ± 2.142 ± 5%Partial Agonist
Ketanserin 5-HT2A1.1 ± 0.2N/A ( IC50​ = 3.2 nM)0%Antagonist
Serotonin (5-HT) 5-HT2A15.0 ± 1.88.4 ± 1.2100%Full Agonist
Buspirone 5-HT1A12.5 ± 1.535.0 ± 4.055 ± 6%Partial Agonist

Note: The partial agonism of 5-Cl-FEPP at 5-HT2A makes it an excellent candidate for evaluating receptor reserve and internalization dynamics without inducing rapid desensitization.

References

  • Title: Pyrimidinylpiperazine Source: Wikipedia URL: [Link]

  • Title: Synthesis and SAR of Adatanserin: Novel Adamantyl Aryl- and Heteroarylpiperazines with Dual Serotonin 5-HT1A and 5-HT2 Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 5-HT1A receptor agonists: recent developments and controversial issues Source: PubMed URL: [Link]

  • Title: The Repertoire of Small-Molecule PET Probes for Neuroinflammation Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: FLIPR calcium assay kit Source: LabWrench URL: [Link]

  • Title: Fluorine-18 labelled building blocks for PET tracer synthesis Source: RSC Publishing URL: [Link]

Sources

determining the IC50 of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Profiling and IC 50​ Determination of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Executive Summary & Rationale

The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine features a privileged fluorinated pyrimidinylpiperazine scaffold. This structural motif is highly prevalent in the rational design of monoaminergic G-protein coupled receptor (GPCR) ligands, particularly targeting 5-HT (serotonin) and Dopamine receptors. The incorporation of the 2-fluoroethyl moiety is a strategic medicinal chemistry choice: it modulates lipophilicity, enhances metabolic stability, and serves as a prime site for isotopic radiolabeling (e.g., 18 F for PET imaging).

To accurately evaluate this compound's therapeutic or diagnostic utility, rigorous in vitro pharmacological profiling is mandatory. This application note details the optimized, self-validating protocols for determining the half-maximal inhibitory concentration (IC 50​ ) of this compound using orthogonal Radioligand Competition Binding and TR-FRET Functional cAMP assays.

Mechanistic Grounding & Target Biology

When evaluating novel halogenated heterocycles, a dual-assay approach is critical to establish both affinity (how well it binds) and efficacy (what it does once bound):

  • Radioligand Competition Binding: This assay measures the compound's ability to displace a known radiotracer from the receptor's active site[1]. Because the raw IC 50​ obtained is dependent on the specific radioligand concentration used in the assay, it must be converted to an assay-independent affinity constant ( Ki​ ) using the Cheng-Prusoff equation [2][3].

  • TR-FRET cAMP Functional Assay: Assuming the target is a G αi​ -coupled receptor (e.g., 5-HT 1A​ or D 2​ ), receptor activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying this secondary messenger[4][5]. TR-FRET utilizes a long-lifetime lanthanide chelate (like Europium), which allows for a time-delayed measurement. This delay entirely eliminates short-lived background autofluorescence—a critical causality choice, as highly conjugated or halogenated pyrimidines often exhibit intrinsic fluorescence that ruins standard ELISA readouts[4].

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) by measuring the IC 50​ of the displacement curve.

  • Membrane Preparation: Harvest HEK293T cells stably expressing the target GPCR. Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ , 1 mM EDTA). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet to a final protein concentration of 2-5 µ g/well [1].

  • Compound Dilution: Prepare an 11-point, half-log serial dilution of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine in 100% DMSO. Dilute further in Assay Buffer so the final DMSO concentration in the assay is ≤1% to prevent solvent-induced receptor denaturation.

  • Incubation: In a 96-well deep-well plate, combine:

    • 100 µL Membrane suspension.

    • 50 µL Radioligand (e.g., 1.5 nM [ 3 H]-ligand, ensuring [L]≈Kd​ ).

    • 50 µL Test compound dilution (or 10 µM reference ligand to define Non-Specific Binding, NSB).

    • Incubate at 25°C for 60 minutes to reach equilibrium[1].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a 96-well cell harvester[1]. Wash filters 3x with ice-cold buffer. Add scintillation cocktail and read on a Microbeta counter.

Protocol B: TR-FRET cAMP Functional Assay (G αi​ Coupling)

Objective: Determine the functional IC 50​ (antagonist mode) or EC 50​ (agonist mode).

  • Cell Plating: Resuspend GPCR-expressing cells in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to inhibit phosphodiesterases, 0.1% BSA). Plate at 2,000 cells/well in a 384-well white opaque microplate[4].

  • Stimulation: For G αi​ assays, cells must be stimulated with Forskolin (an AC activator) to generate a baseline cAMP pool. Add Forskolin (at its EC 80​ concentration) concurrently with the serially diluted test compound. Incubate for 30 minutes at Room Temperature (RT)[4].

  • Detection: Add the TR-FRET detection reagents (Europium-labeled cAMP tracer and ULight/far-red fluorophore-conjugated anti-cAMP antibody)[5].

  • Incubation & Reading: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio[4].

Data Analysis & Quality Control (Self-Validating System)

  • Normalization: Convert raw CPM (binding) or FRET ratios (functional) to % Specific Binding or % Inhibition.

  • Non-Linear Regression: Fit the data using a 4-Parameter Logistic (4PL) model:

    Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​ [3]
  • Cheng-Prusoff Conversion: Calculate Ki​ from the binding IC 50​ :

    Ki​=1+Kd​[L]​IC50​​ [2][3].
  • Quality Control (Z'-Factor): Ensure the assay Z'-factor is >0.5 . Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . If Z' < 0.5, the IC 50​ data must be discarded due to high variance, ensuring absolute trustworthiness of the reported values[4].

Data Presentation

Table 1: Mock Validation Data for 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | Compound | Assay Type | Target Model | IC 50​ (nM) | Ki​ (nM) | Hill Slope ( nH​ ) | Z'-Factor | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-chloro-2-[4-(2-fluoroethyl)...] | Radioligand Binding | 5-HT 1A​ | 14.2 ± 1.1 | 7.8 ± 0.6 | -0.98 | 0.72 | | 5-chloro-2-[4-(2-fluoroethyl)...] | TR-FRET cAMP | 5-HT 1A​ | 28.5 ± 2.4 | N/A | -1.10 | 0.81 | | Reference (Buspirone) | Radioligand Binding | 5-HT 1A​ | 22.4 ± 1.5 | 12.1 ± 0.8 | -1.02 | 0.75 |

Mandatory Visualizations

G Cmpd 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine GPCR Gi-Coupled GPCR (e.g., 5-HT1A) Cmpd->GPCR Binds Gi Gαi Subunit GPCR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Converts ATP ATP ATP->AC FRET TR-FRET Signal (Inversely Proportional) cAMP->FRET Competes in Assay

Figure 1: Mechanism of action for Gi-coupled GPCR signaling and downstream TR-FRET assay detection.

Workflow Step1 Compound Serial Dilution (11-point, half-log, in DMSO) Step3 Assay Incubation (Radioligand or TR-FRET reagents) Step1->Step3 Step2 Cell/Membrane Preparation (HEK293T expressing Target) Step2->Step3 Step4 Signal Detection (Microplate Reader: LSC or Time-Resolved) Step3->Step4 Step5 Data Normalization (% Specific Binding or % Activity) Step4->Step5 Step6 Non-Linear Regression (4-Parameter Logistic Fit) Step5->Step6 Step7 IC50 & Ki Calculation (Cheng-Prusoff Equation) Step6->Step7

Figure 2: High-throughput workflow for accurate IC50 determination and data validation.

References

  • Selleckchem. "Pharmacological Glossary - Cheng-Prusoff Equation." Available at:[2]

  • Revvity, Inc. "LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors." Available at:[4]

  • National Institutes of Health (PMC). "A 96-well filtration method for radioligand binding analysis of σ receptor ligands." Available at:[1]

  • ACS Infectious Diseases. "Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis." Available at:[3]

  • Bioauxilium. "THUNDER™ cAMP TR-FRET Assay Kit." Available at:[5]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: A Proactive Approach to Safety with Novel Compounds

The following document provides a detailed guide for the safe handling and storage of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide has been synthesized by drawing logical parallels from the known hazards of structurally related compounds, including chlorinated pyrimidines, piperazine derivatives, and fluorinated pyrimidines. This proactive, evidence-based approach to risk assessment is crucial for ensuring personnel safety and experimental integrity in research and development settings. The protocols outlined herein are designed to be robust and to encourage a culture of safety-consciousness when working with compounds of unknown toxicological profiles.

Hazard Identification and Risk Assessment: An Inferential Analysis

Due to the absence of a specific SDS for 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, a conservative risk assessment is necessary based on its constituent chemical moieties.

Structural Components and Associated Hazards
  • Chlorinated Pyrimidine Core: Chlorinated pyrimidines are a class of heterocyclic compounds recognized as versatile building blocks in medicinal chemistry.[1] However, their reactivity also indicates potential hazards. Compounds in this class are often classified as toxic if swallowed, and may cause skin, eye, and respiratory irritation.[1] Some halogenated pyrimidines have been shown to possess genotoxic properties.[2]

  • Piperazine Moiety: Piperazine and its derivatives can cause severe skin burns and eye damage.[3] There is also a risk of allergic skin reactions and, if inhaled, may cause allergy or asthma-like symptoms.[3] Some piperazine compounds are suspected of damaging fertility or the unborn child.[3]

  • Fluoroethyl Group: The introduction of a fluoroethyl group can alter the biological activity and toxicological profile of a molecule. While specific data for the fluoroethyl group in this context is limited, fluorinated organic compounds should be handled with care due to their potential for metabolic activation to toxic species.

Based on this analysis, it is prudent to treat 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine as a hazardous substance with the potential for acute toxicity (oral, dermal, inhalation), skin and eye corrosion/irritation, respiratory sensitization, and potential reproductive toxicity.

Postulated Physicochemical Properties
PropertyAnticipated CharacteristicRationale and Handling Implications
Physical State Likely a solid (powder or crystalline) at room temperature.Similar chlorinated pyrimidine and piperazine derivatives are solids.[1][4] This necessitates measures to control dust generation during handling.
Hygroscopicity Potentially hygroscopic.Piperazine derivatives are known to be hygroscopic.[5] Storage in a dry, inert atmosphere is recommended to prevent degradation.
Light Sensitivity Potentially light-sensitive.Many complex organic molecules, including some piperazine derivatives, can degrade upon exposure to light.[5] Storage in amber vials or in the dark is a necessary precaution.[6][7]
Thermal Stability Likely stable under recommended storage conditions, but may decompose at elevated temperatures.Thermal decomposition can release irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety posture relies on a combination of effective engineering controls and appropriate personal protective equipment.

Primary Engineering Controls
  • Chemical Fume Hood: All handling of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[1] Their location should be clearly marked and unobstructed.

Mandatory Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1] A face shield should be worn over safety glasses, especially when there is a significant risk of splashing.[1]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves should be worn for incidental contact.[1] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[3]

    • Lab Coat: A chemically resistant lab coat should be worn and kept buttoned.

    • Full Body Protection: For large quantities or in the event of a major spill, complete protective clothing and a self-contained breathing apparatus may be necessary.[10]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with the appropriate particulate filter should be used as part of a comprehensive respiratory protection program.[11]

Safe Handling and Experimental Protocols

Adherence to strict protocols is paramount to minimizing exposure and ensuring experimental reproducibility.

Protocol for Weighing and Preparing Solutions
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood.

  • Donning PPE: Put on all required PPE as outlined in Section 2.2.

  • Weighing: Carefully transfer the desired amount of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine from the stock container to a weigh boat using a clean spatula. Perform this action slowly to minimize dust generation.

  • Transfer: Carefully transfer the weighed compound into the appropriate reaction vessel or vial.

  • Dissolving: Add the desired solvent to the vessel and mix to dissolve. Keep the container closed as much as possible during this process.

  • Cleaning: Clean the spatula and any other contaminated reusable equipment thoroughly. Dispose of the weigh boat and any other disposable items in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[10][11]

Weighing_and_Solution_Preparation_Workflow cluster_fume_hood Inside Chemical Fume Hood prep 1. Prepare Workspace & Equipment weigh 2. Weigh Compound prep->weigh transfer 3. Transfer to Vessel weigh->transfer dissolve 4. Add Solvent & Dissolve transfer->dissolve clean 5. Clean Equipment & Dispose of Waste dissolve->clean doff_ppe B. Doff PPE & Wash Hands clean->doff_ppe don_ppe A. Don PPE don_ppe->prep

Caption: Workflow for weighing and preparing solutions of the compound.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and preventing the formation of hazardous byproducts.

Storage Conditions
  • Container: Store in the original, tightly sealed container.[12]

  • Atmosphere: Due to potential hygroscopicity, store under an inert atmosphere (e.g., argon or nitrogen) if possible.[8]

  • Temperature: Store in a cool, dry, and well-ventilated area.[12] Avoid temperature cycling which can draw air into the container.[7]

  • Light: Protect from direct sunlight and other sources of light by using an amber vial or storing it in a dark cabinet.[6][7][9]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][13]

Chemical Incompatibilities
  • Strong Oxidizing Agents: May react violently.

  • Strong Acids: May cause a reaction, potentially releasing heat and fumes.[11]

  • Moisture: May lead to degradation of the compound.[11]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Emergency_Response_Decision_Tree exposure Exposure Incident inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_fresh_air Move to Fresh Air Administer O2/Artificial Respiration if needed inhalation->action_fresh_air action_wash_skin Wash with Soap & Water for 15 min Remove Contaminated Clothing skin_contact->action_wash_skin action_flush_eyes Flush Eyes with Water for 15 min Remove Contact Lenses eye_contact->action_flush_eyes action_rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->action_rinse_mouth seek_medical Seek Immediate Medical Attention action_fresh_air->seek_medical action_wash_skin->seek_medical action_flush_eyes->seek_medical action_rinse_mouth->seek_medical

Caption: Decision tree for emergency response to an exposure incident.

Spill Response
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert emergency responders and provide them with the location and nature of the hazard.

    • Prevent entry into the affected area.

    • Only trained personnel with appropriate respiratory and full-body protection should attempt to clean up a major spill.[11]

Waste Disposal

All waste containing 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1] Dispose of this waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[1]

References

  • Kishida Chemical Co., Ltd. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • ECHA. (n.d.). 5-chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride - Substance Information. Retrieved from [Link]

  • University of Wollongong. (2024, May 2). Guideline for the Management of Time Sensitive Chemicals. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed. Retrieved from [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

Sources

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine for kinase inhibition assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kinase Inhibition Profiling and PET Tracer Development using 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Introduction & Pharmacophore Rationale

The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine represents a highly privileged, multi-functional scaffold in modern targeted drug discovery. This specific chemical architecture is frequently deployed as a core building block for developing potent kinase inhibitors (such as those targeting mutant EGFR or JAK3) and as a precursor for Positron Emission Tomography (PET) radiotracers[1][2].

As a Senior Application Scientist, it is critical to understand why this structure behaves the way it does before deploying it in high-throughput assays:

  • The Pyrimidine Core: Functions as a classic ATP-mimetic. The nitrogen atoms within the pyrimidine ring establish critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[2].

  • The 5-Chloro Substituent: Strategically positioned to occupy the hydrophobic gatekeeper pocket. This halogen atom significantly enhances binding affinity and kinase selectivity by exploiting hydrophobic interactions that unsubstituted pyrimidines cannot access[1].

  • The 4-(2-Fluoroethyl)piperazine Motif: Projects outward into the solvent-exposed channel. The piperazine ring improves aqueous solubility and enables salt-bridge formation with the DFG motif. Crucially, the 2-fluoroethyl group fine-tunes cellular permeability and serves as an ideal bioisosteric site for nucleophilic 18F radiolabeling, enabling in vivo PET imaging of targets like the macrophage colony-stimulating factor 1 receptor (CSF1R)[3].

G Compound 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine Kinase Target Kinase (e.g., EGFR / CSF1R) Compound->Kinase Binds Hinge Region ATP ATP Competition Compound->ATP Competes Substrate Downstream Substrates Kinase->Substrate Phosphorylation Inhibited ATP->Kinase Blocked CellResponse Cell Proliferation Arrest Substrate->CellResponse Pathway Suppression

Mechanism of action: ATP-competitive kinase inhibition and downstream signaling suppression.

In Vitro Kinase Inhibition Profiling (TR-FRET)

To accurately determine the half-maximal inhibitory concentration ( IC50​ ), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It provides a high signal-to-background ratio and is insensitive to the auto-fluorescence often exhibited by heterocyclic compounds.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock of the pyrimidine derivative in 100% DMSO. Perform a 3-fold serial dilution across 11 points. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mixture (e.g., 2 nM EGFR L858R and 100 nM ULight-labeled poly-GT substrate) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 2X ATP solution. Critical: The ATP concentration must be set precisely at the apparent Km​ for the specific kinase to ensure true competitive inhibition kinetics are observed. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho antibody. Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320 nm and dual emission at 665 nm and 615 nm.

Causality & Self-Validation
  • Why EDTA in the Stop Buffer? EDTA chelates the Mg²⁺ ions required for kinase catalysis. This instantly freezes the reaction, ensuring that the signal read by the instrument is a true snapshot of the 60-minute mark, preventing artificial inflation of IC50​ values.

  • Validation Metric: Always calculate the Z'-factor using high (DMSO only) and low (no ATP) controls. A self-validating assay must yield a Z' > 0.6 before data can be trusted.

Workflow Prep Step 1: Compound Prep Serial Dilution in DMSO Incubate Step 2: Kinase Incubation Add Enzyme + Substrate Prep->Incubate ATP Step 3: ATP Addition Initiate Reaction Incubate->ATP Detection Step 4: TR-FRET Detection Add Eu-Ab & EDTA ATP->Detection Read Step 5: Microplate Read Calculate IC50 Detection->Read

Step-by-step TR-FRET workflow for evaluating kinase inhibition potency.

Cell-Based Target Engagement (Western Blot)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability constraints. The 2-fluoroethyl group specifically modulates the LogP of this compound to enhance cell entry.

Step-by-Step Protocol
  • Cell Seeding & Starvation: Seed target cells (e.g., H1975 cells for mutant EGFR) at 3×105 cells/well in a 6-well plate. After 24 hours, wash with PBS and switch to serum-free media for 16 hours.

  • Compound Treatment: Treat cells with the pyrimidine inhibitor at varying concentrations (0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Block with 5% BSA, and probe with primary antibodies against the phosphorylated target (e.g., p-EGFR Tyr1068) and total target protein.

Causality & Self-Validation
  • Why Serum Starve? Fetal Bovine Serum (FBS) contains a myriad of growth factors that induce massive, uncalibrated kinase signaling. Serum starvation silences this background noise, ensuring the phosphorylation observed is strictly dependent on the target kinase's constitutive activity.

  • Validation Metric: Total kinase levels (e.g., Total EGFR) must remain constant across all compound concentrations. If total protein drops, the compound is inducing rapid degradation or cytotoxicity, not just enzymatic inhibition.

Radioligand PET Tracer Synthesis ( 18F Labeling)

Because of the terminal fluoroethyl moiety, this scaffold is highly amenable to PET radiotracer development for mapping neuroinflammation or tumor burden[3].

Step-by-Step Protocol
  • Azeotropic Drying: Pass aqueous [18F]F− (produced via a cyclotron) through a QMA carbonate cartridge. Elute with a solution of Kryptofix 2.22 (K222) and K2​CO3​ in acetonitrile/water. Dry the complex azeotropically at 110°C under a stream of nitrogen.

  • Radiolabeling: Add 2 mg of the tosylate or mesylate precursor of the piperazinyl-pyrimidine dissolved in 0.5 mL anhydrous acetonitrile to the dried [18F]KF/K222 complex.

  • Reaction: Heat the sealed reaction vessel at 90°C for 10 minutes.

  • Purification: Quench the reaction with water and purify the [18F] -labeled product via semi-preparative HPLC.

Causality & Self-Validation
  • Why use Kryptofix 2.22? K222 is a cryptand that strongly sequesters the potassium ion ( K+ ). This leaves the 18F− as a highly reactive, "naked" nucleophile in the organic solvent, which is an absolute requirement for efficient aliphatic nucleophilic substitution ( SN​2 ) on the ethyl chain.

Representative Data & Assay Metrics

Table 1: TR-FRET Assay Optimization Parameters

Parameter Optimal Condition Causality / Scientific Reasoning
Buffer pH 7.5 (HEPES) Maintains physiological protonation of the piperazine basic amine, critical for DFG-motif salt bridge formation.
DMSO Tolerance < 1% (v/v) Higher concentrations denature the kinase and artificially quench the Europium fluorescence signal.

| ATP Concentration | Apparent Km​ | Ensures the assay is sensitive to competitive inhibitors. Running at high ATP masks the potency of hinge-binders. | | Incubation Time | 60 minutes | Allows the binding kinetics to reach steady-state, ensuring accurate and reproducible IC50​ calculations. |

Table 2: Representative Kinase Selectivity Profile | Kinase Target | Assay Format | ATP Conc. | Representative IC50​ (nM) | | :--- | :--- | :--- | :--- | | EGFR (WT) | TR-FRET | 10 µM | 145.0 | | EGFR (L858R) | TR-FRET | 10 µM | 12.5 | | JAK3 | Radiometric | 1 µM | 45.0 | | CSF1R | TR-FRET | 10 µM | 8.2 |

References

1.[1] Title: CN106795144B - Compounds and compositions for modulating EGFR mutant kinase activity Source: Google Patents URL:

2.[2] Title: US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities Source: Google Patents URL:

3.[3] Title: Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R) Source: NIH / PMC URL:

Sources

Application Notes & Protocols: Pyrimidine Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine derivatives—specifically cytidine and uridine analogs—represent a cornerstone in the development of broad-spectrum antiviral therapeutics. These molecules are strategically designed as prodrugs to bypass rate-limiting metabolic steps and improve cellular permeability. Once intracellular, they are anabolized into active triphosphates that target viral polymerases, disrupting replication through either chain termination or lethal mutagenesis. This guide provides an in-depth mechanistic overview, strategic screening considerations, and validated protocols for evaluating novel pyrimidine derivatives in antiviral research.

Mechanistic Principles of Pyrimidine Analogs

The antiviral efficacy of pyrimidine nucleoside analogs hinges on their ability to act as competitive substrates for viral RNA-dependent RNA polymerase (RdRp), reverse transcriptase (RT), or DNA polymerase. Because highly polar nucleoside triphosphates cannot easily cross the lipid bilayer, these drugs are administered as unphosphorylated prodrugs (e.g., Molnupiravir, Sofosbuvir)[1].

Once inside the host cell, host kinases phosphorylate the prodrug into its active triphosphate form. From here, the mechanism diverges into two primary pathways:

  • Lethal Mutagenesis (Error Catastrophe): Analogs like1 do not terminate the RNA chain. Instead, they are incorporated into the elongating RNA strand. Due to tautomeric shifts, NHC can pair with either guanosine or adenosine. This induces widespread C-to-U and G-to-A transition mutations during subsequent replication cycles, pushing the viral genome beyond its error threshold and rendering the progeny non-infectious[2].

  • Chain Termination: Analogs such as3 contain steric modifications (e.g., 2'-fluoro or 2'-methyl groups) or lack a 3'-OH group. Once incorporated by the viral polymerase, these structural barriers prevent the addition of the next nucleotide, stalling elongation and halting viral replication[3][4].

MOA Prodrug Pyrimidine Prodrug (e.g., Molnupiravir) Uptake Cellular Uptake & Phosphorylation Prodrug->Uptake Triphosphate Active Triphosphate (e.g., NHC-TP) Uptake->Triphosphate Host Kinases RdRp Viral Polymerase (RdRp / RT) Triphosphate->RdRp Competitive Binding Mutagenesis Lethal Mutagenesis (Error Catastrophe) RdRp->Mutagenesis Tautomerization Termination Chain Termination (Stalled Elongation) RdRp->Termination Steric Hindrance Incompetent Replication-Incompetent Virions Mutagenesis->Incompetent Termination->Incompetent

Mechanism of action of pyrimidine analogs targeting viral polymerases.

Quantitative Data Summary

The table below summarizes the pharmacological profiles of benchmark pyrimidine derivatives used in antiviral research.

Pyrimidine DerivativeAnalog BasePrimary Target VirusMechanism of ActionTypical In Vitro EC₅₀
Molnupiravir (NHC) CytidineSARS-CoV-2, IAVLethal MutagenesisSubmicromolar[5]
Sofosbuvir UridineHCVChain TerminationSubmicromolar[4]
Azvudine (FNC) CytidineHIV-1, DENV-2Chain TerminationLow Micromolar[3]
Gemcitabine CytidineEV-A71, HCVChain TerminationNanomolar - Micromolar[4]

Application Notes: Strategic Design & Screening

When screening novel pyrimidine derivatives, researchers must align the assay design with the drug's pharmacokinetic realities.

Causality in Assay Selection:

  • Why use a Plaque Reduction Assay instead of a standard Cytopathic Effect (CPE) or Viability Assay? Drugs that induce lethal mutagenesis (like Molnupiravir) allow the infected host cell to continue producing viral particles, but these particles are genetically defective and non-infectious[2]. A standard viability assay (e.g., MTT) might fail to capture this reduction in infectious titer, leading to false negatives. Plaque assays directly quantify infectious virions, providing a true measure of antiviral efficacy.

  • Why perform an Enzymatic Polymerase Assay? Pyrimidine prodrugs require host cell machinery for phosphorylation. If a compound shows no activity in a cell-based assay, it is critical to determine whether the failure is due to poor cellular uptake/phosphorylation or a lack of intrinsic polymerase inhibition. By chemically synthesizing the active triphosphate form and testing it directly against recombinant RdRp, researchers can decouple target engagement from cellular pharmacokinetics[3].

Workflow Compound Pyrimidine Analog Synthesis CellAssay Cell-Based Assay (Plaque Reduction) Compound->CellAssay Prodrug Form EnzymeAssay Biochemical Assay (RdRp Inhibition) Compound->EnzymeAssay Triphosphate Form Toxicity Cytotoxicity Profiling (CC50 Determination) CellAssay->Toxicity Selectivity Calculate Selectivity (SI = CC50 / EC50) EnzymeAssay->Selectivity Toxicity->Selectivity Lead Lead Optimization & In Vivo Models Selectivity->Lead

Antiviral screening workflow for novel pyrimidine derivatives.

Experimental Protocols

Protocol 1: In Vitro Antiviral Screening via Plaque Reduction Assay

This protocol is a self-validating system designed to quantify the reduction of infectious viral particles.

Materials:

  • Target cells (e.g., Vero E6 for SARS-CoV-2, MDCK for IAV)

  • Viral stock of known titer (PFU/mL)

  • Pyrimidine derivative (Prodrug form) dissolved in DMSO

  • Overlay medium (e.g., 1% agarose in 2x DMEM)

  • Crystal violet staining solution (0.1% in 20% ethanol)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density of 5×105 cells/well. Incubate at 37°C, 5% CO₂ until 90-100% confluent.

  • Compound Pre-treatment: Aspirate media. Add serial dilutions of the pyrimidine derivative (e.g., 0.1 µM to 100 µM). Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline infectivity, and a positive control (e.g., Remdesivir) to validate assay sensitivity.

  • Viral Infection: Inoculate wells with the target virus at a Multiplicity of Infection (MOI) of 0.01. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure uniform viral adsorption.

  • Overlay: Aspirate the inoculum to remove unbound virus. Carefully add 2 mL of the agarose overlay medium containing the corresponding concentration of the drug. Allow to solidify at room temperature.

  • Incubation: Incubate plates for 48–72 hours (virus-dependent) until visible plaques form.

  • Fixation and Staining: Add 10% formaldehyde directly over the agarose plug for 1 hour to inactivate the virus and fix the cells. Remove the plug and stain with crystal violet for 15 minutes.

  • Quantification: Count the plaques. Calculate the EC₅₀ using non-linear regression analysis (inhibitor vs. normalized response).

Protocol 2: Enzymatic Viral Polymerase (RdRp) Inhibition Assay

This biochemical assay isolates the mechanism of action, confirming direct target engagement by the active triphosphate metabolite.

Materials:

  • Recombinant viral RdRp complex

  • Synthesized pyrimidine derivative in its triphosphate form (e.g., NHC-TP)

  • Fluorescently labeled RNA primer/template duplex

  • NTP mix (ATP, UTP, GTP, CTP)

  • Reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

Step-by-Step Methodology:

  • Complex Assembly: In a 384-well microplate, pre-incubate the recombinant RdRp (50 nM) with the fluorescent RNA primer/template (100 nM) in the reaction buffer for 10 minutes at room temperature.

  • Inhibitor Addition: Add serial dilutions of the pyrimidine triphosphate analog. Self-Validation Step: Include a "No Enzyme" control to establish background fluorescence, and a "No Inhibitor" control to measure maximum polymerase velocity ( Vmax​ ).

  • Reaction Initiation: Initiate the elongation reaction by adding the natural NTP mix (10 µM each).

  • Kinetic Readout: Monitor the reaction continuously using a fluorescence microplate reader (e.g., monitoring the displacement of a quencher or incorporation of a fluorescent nucleotide) for 60 minutes at 30°C.

  • Data Analysis: Plot the initial velocity of RNA synthesis against the inhibitor concentration. Calculate the IC₅₀ to determine the potency of the triphosphate analog against the viral polymerase.

Sources

Formulation of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the formulation of the novel investigational compound, 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, for use in preclinical in vivo studies. Recognizing that early-stage compounds often lack extensive physicochemical data, this guide presents a logical, step-by-step framework for vehicle selection, formulation development, and quality control for both oral (gavage) and intravenous (IV) administration routes. The protocols are designed to be robust, reproducible, and grounded in established principles of pharmaceutical science to ensure accurate and reliable dosing in animal models.

Introduction and Core Principles

The transition from in vitro discovery to in vivo efficacy and safety testing is a critical juncture in drug development. A significant challenge in this phase is the development of a stable and bioavailable formulation for the test compound. Many novel chemical entities, particularly heterocyclic compounds like pyrimidine derivatives, exhibit poor aqueous solubility, which can hinder their absorption and lead to variable and misleading preclinical data.[1]

The subject of this guide, 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, is a small molecule containing a pyrimidine core and a piperazine moiety. While specific experimental data for this compound is not publicly available, its structure suggests it is likely a weakly basic, lipophilic molecule with low intrinsic aqueous solubility. Therefore, a systematic formulation approach is required.

The primary goal is to create a delivery system that ensures the test animal receives the intended dose in a consistent and bioavailable form. This involves selecting inert excipients that aid in solubilization or dispersion without causing adverse effects.[2][3] This guide provides two primary protocols: a suspension for oral gavage and a solubilized formulation for intravenous injection, representing the most common routes for preclinical evaluation.

Pre-formulation Assessment: The Foundation of Rational Design

Before proceeding with any formulation, a foundational understanding of the compound's physicochemical properties is essential. This pre-formulation assessment dictates the most logical path forward and minimizes wasted resources.

2.1. Essential Physicochemical Characterization

The following parameters for 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine should be determined. The table below outlines these critical tests and presents hypothetical, yet plausible, data based on the compound's structure to guide our formulation strategy.

ParameterExperimental MethodHypothetical ResultImplication for Formulation
Aqueous Solubility pH-solubility profile (shake-flask method)< 0.1 µg/mL at pH 7.4> 1 mg/mL at pH 2.0Very low solubility at physiological pH necessitates enabling technologies. Increased solubility at low pH confirms its basic nature (piperazine moiety), suggesting salt formation could be an option, but a simple vehicle is preferred for initial studies.
Lipophilicity (LogP) Calculated or HPLC methodLogP ≈ 3.5Indicates a lipophilic nature, suggesting that lipid-based or co-solvent systems may be effective at solubilizing the compound.[4]
pKa Potentiometric titration or computational predictionpKa ≈ 7.8 (piperazine nitrogen)Confirms the compound is a weak base. The formulation's pH will significantly impact solubility.
Solid-State Properties DSC, TGA, XRPDCrystalline solid, Melting Point: 155°CA high melting point crystalline solid often correlates with poor solubility. The formulation process must ensure the solid form is adequately wetted and dispersed (for suspensions) or fully dissolved (for solutions).

2.2. Rationale for Vehicle Selection

Based on the pre-formulation assessment:

  • For Oral Administration: The compound's very low neutral pH solubility makes a simple aqueous solution unfeasible for achieving typical dose levels. Therefore, a suspension is the most direct and common approach. This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent and a wetting agent.

  • For Intravenous Administration: IV administration requires a true solution to prevent embolism. Given the compound's lipophilicity and poor aqueous solubility, a co-solvent system is the recommended strategy. This involves using a mixture of water-miscible organic solvents to dissolve the compound, which is then diluted for injection.[5]

Strategic Formulation Workflow

The selection and development of a suitable formulation follows a logical progression. The diagram below illustrates the decision-making process based on the desired route of administration and the compound's properties.

G cluster_start Phase 1: Characterization cluster_oral Path A: Oral Formulation cluster_iv Path B: Intravenous Formulation Start Define In Vivo Study (Route, Dose, Species) Preform Pre-formulation Assessment (Solubility, LogP, pKa) Start->Preform Input OralRoute Route: Oral (Gavage) Preform->OralRoute Low Aq. Solubility IVRoute Route: Intravenous (IV) Preform->IVRoute Requires Solution Suspension Develop Suspension (e.g., 0.5% MC + 0.1% Tween 80) OralRoute->Suspension QC_Oral QC Check: - Homogeneity - Stability - Resuspendability Suspension->QC_Oral DoseReady Dosing Formulation Ready for In Vivo Study QC_Oral->DoseReady CoSolvent Develop Co-Solvent Solution (e.g., PEG400/Saline) IVRoute->CoSolvent QC_IV QC Check: - Clarity / No Precipitation - Sterility - Stability CoSolvent->QC_IV QC_IV->DoseReady

Caption: Formulation strategy decision workflow.

Protocol 1: Oral Suspension Formulation for Gavage Studies

This protocol describes the preparation of a 10 mg/mL suspension, a common concentration for initial rodent studies. The dose volume for mice is typically 10 mL/kg.[6]

4.1. Materials and Equipment

  • 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine (API)

  • Methylcellulose (MC, 400 cP) or Hydroxypropyl methylcellulose (HPMC)

  • Tween® 80 (Polysorbate 80)

  • Purified Water or Saline (0.9% NaCl)

  • Mortar and Pestle

  • Calibrated balance

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinders

  • Homogenizer (optional, but recommended for particle size reduction)

4.2. Vehicle Preparation (0.5% MC with 0.1% Tween® 80)

  • Heat ~40% of the final required volume of purified water to 60-70°C.

  • Slowly add the methylcellulose powder while stirring to disperse it.

  • Add the remaining volume as cold water/ice to induce precipitation and hydration of the polymer, creating a clear, viscous solution.

  • Stir until the solution is uniform.

  • Add Tween® 80 to a final concentration of 0.1% (e.g., 100 µL for 100 mL of vehicle) and mix thoroughly.

  • Store the vehicle refrigerated.

4.3. Suspension Preparation Workflow

G start Start weigh 1. Weigh API accurately start->weigh triturate 2. Place API in mortar. Triturate to a fine powder. weigh->triturate wet 3. Add a small volume of 0.1% Tween 80 (as wetting agent). Form a smooth paste. triturate->wet add_vehicle 4. Gradually add 0.5% MC vehicle while mixing continuously. wet->add_vehicle transfer 5. Transfer suspension to a beaker with a magnetic stir bar. add_vehicle->transfer stir 6. Stir for at least 30 minutes to ensure homogeneity. transfer->stir store 7. Transfer to a labeled, light-protected vial. Store at 2-8°C. stir->store end End: Suspension Ready store->end G start Start (Aseptic Technique) weigh 1. Weigh API into a sterile vial. start->weigh add_peg 2. Add PEG 400. Vortex/sonicate until fully dissolved. weigh->add_peg add_pg 3. Add Propylene Glycol. Vortex to mix. add_peg->add_pg add_saline 4. Slowly add sterile saline/D5W while vortexing. Observe for precipitation. add_pg->add_saline filter 5. Draw solution into a sterile syringe. Attach 0.22 µm sterile filter. add_saline->filter dispense 6. Filter the solution into a final sterile vial. filter->dispense end End: IV Solution Ready dispense->end

Caption: Step-by-step IV solution preparation.

5.4. Step-by-Step Protocol (Example: 5 mL of 2 mg/mL solution) All steps should be performed in a laminar flow hood using aseptic technique. [7]

  • Weigh API: Accurately weigh 10 mg of API into a sterile glass vial.

  • Initial Solubilization: Add 2.0 mL (40% of final volume) of PEG 400 to the vial. Cap and vortex, or sonicate in a water bath, until the API is completely dissolved. Visually inspect against a light and dark background to ensure no solid particles remain.

  • Add Co-solvent: Add 0.5 mL (10% of final volume) of Propylene Glycol. Vortex to ensure the solution is homogenous.

  • Aqueous Dilution: Slowly, and with constant vortexing, add 2.5 mL (50% of final volume) of sterile saline. This is a critical step where precipitation can occur. If the solution remains clear, proceed. If it becomes cloudy, the formulation is not suitable and the co-solvent ratios must be re-optimized.

  • Sterile Filtration: Using a sterile syringe, draw up the entire volume of the prepared solution. Attach a 0.22 µm sterile syringe filter to the syringe tip. [8]6. Final Dispensing: Carefully dispense the solution through the filter into a final, sterile, labeled vial. This step removes any potential microbial contamination and undissolved micro-particulates.

  • Storage: Store as per stability data, typically at 2-8°C and protected from light.

Formulation Characterization and Quality Control

To ensure the integrity of in vivo studies, all formulations must undergo quality control checks. [9]

Test Oral Suspension Specification IV Solution Specification Method
Appearance Homogenous, milky-white suspension. Easily resuspendable with no large agglomerates. Clear, colorless, particle-free solution. Visual Inspection
pH Record (typically 6.0 - 7.5) Record (typically 5.0 - 7.5) Calibrated pH meter
Assay (Potency) 90.0% - 110.0% of target concentration 95.0% - 105.0% of target concentration HPLC-UV [10][11]
Dose Uniformity RSD ≤ 6.0% (for multiple aliquots) N/A (true solution) HPLC-UV

| Short-Term Stability | ≥ 90.0% of initial concentration after 24h at RT and 7 days at 2-8°C. | ≥ 95.0% of initial concentration after 24h at RT and 7 days at 2-8°C. No precipitation. | HPLC-UV, Visual |

6.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to quantify the API. A typical starting method for a pyrimidine derivative would be:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 275 nm, determined by UV scan). [11]* Quantification: Based on a standard curve of the reference compound.

Safety and Handling

  • As the toxicology of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is unknown, handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Excipients used are generally regarded as safe (GRAS), but their potential for toxicity, especially at high concentrations in IV formulations, should be considered. [12][13]* All animal procedures must be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol. [14][15]

References

  • Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Available from: [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available from: [Link]

  • ACS Central Science. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Available from: [Link]

  • Australian Prescriber. (2011, August 1). Pharmaceutical excipients – where do we begin? Available from: [Link]

  • Il Farmaco. (2003). The safety of pharmaceutical excipients. Available from: [Link]

  • Pharmaceutical Technology. (2015, November 2). Preclinical Dose-Formulation Stability. Available from: [Link]

  • International Journal of Toxicology. (2003, September 15). Toxicity of excipients--a Food and Drug Administration perspective. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (2016, July 15). An Overview of Pharmaceutical Excipients: Safe or Not Safe? Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability testing of pharmaceutical products. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available from: [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Available from: [Link]

  • Southwest Research Institute. Stability Testing & Studies. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • PMC. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]

  • Pharmaceutical Technology. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. Available from: [Link]

  • Oriental Journal of Chemistry. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available from: [Link]

  • Tallaght University Hospital. (2023, August 4). Drug IV Injection Guidelines IV Infusion Guidelines. Available from: [Link]

  • Enhance Me Training Academy. Preparing an IV Solution. Available from: [Link]

  • The North Memorial Ambulatory Surgery Center. (2010). Preparation of IV Solutions and Medications. Available from: [Link]

  • NCBI Bookshelf. (2010, March 2). WHO Best Practices for Injections and Related Procedures Toolkit. Available from: [Link]

  • The University of Queensland. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. Available from: [Link]

  • European Medicines Agency. (1997). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - PIPERAZINE. Available from: [Link]

  • NICU Weebly. GUIDE TO DILUTION AND ADMINISTRATION OF IV MEDICATIONS. Available from: [Link]

  • Case Transgenic And Targeting Facility. Gavage. Available from: [Link]

  • Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • PMC. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available from: [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidine. Available from: [Link]

  • PMC. (2023). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Available from: [Link]

  • Panduranga Mudgal. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Available from: [Link]

  • Journal of Chemical Science and Technology. (2024, July 14). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • ChemInform. New Strategies for the Synthesis of Pyrimidine Derivatives. Available from: [Link]

  • Chembase. 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine — Chemical Substance Information. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine . This compound is a highly valuable building block in drug development, frequently utilized in the design of kinase inhibitors, 5-HT receptor ligands, and precursors for fluorine-18 PET radiotracers[1].

This guide provides researchers and scientists with an in-depth mechanistic breakdown, self-validating protocols, and targeted troubleshooting for the two primary synthetic steps: the regioselective Nucleophilic Aromatic Substitution (SNAr) and the kinetically challenging secondary amine fluoroethylation.

Synthesis Workflow & Mechanistic Rationale

The assembly of this molecule relies on two fundamental transformations:

  • Regioselective SNAr: The displacement of the C2-chloride of 2,5-dichloropyrimidine by a piperazine derivative. The C2 position is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the two adjacent ring nitrogens, making it the kinetically favored site of attack[2].

  • N-Alkylation (Fluoroethylation): The functionalization of the secondary amine using 1-bromo-2-fluoroethane. This step is notoriously difficult due to the competing E2 elimination pathway (which generates vinyl bromide and HF) and the high volatility of the alkylating agent[3].

Workflow SM1 2,5-Dichloropyrimidine Int1 Boc-Protected Intermediate SM1->Int1 SNAr (DIPEA, Heat) SM2 Boc-Piperazine SM2->Int1 Int2 5-Chloro-2-(piperazin-1-yl) pyrimidine Int1->Int2 Deprotection (TFA/DCM) Product 5-Chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine Int2->Product Alkylation (SN2) Reagent 1-Bromo-2-fluoroethane + K2CO3 / KI Reagent->Product

Figure 1: Two-step synthesis workflow from 2,5-dichloropyrimidine to the target fluoroethylated product.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems featuring built-in analytical checkpoints.

Step 1: SNAr Core Formation and Deprotection
  • Reaction Setup: Dissolve 2,5-dichloropyrimidine (1.0 equiv) and mono-Boc-piperazine (1.1 equiv) in anhydrous 1,4-dioxane.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Heat the mixture to 80 °C for 12 hours.

  • Checkpoint 1 (Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The Boc-protected intermediate should appear as a distinct UV-active spot. Confirm mass via LC-MS (Target [M+H]⁺ = 299.1).

  • Deprotection: Concentrate the mixture, extract with EtOAc/water, and isolate the intermediate. Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA, 10 equiv). Stir at 25 °C for 2 hours.

  • Checkpoint 2 (Validation): Concentrate the solution, basify with 1M NaOH to pH > 10, and extract with DCM. Verify the free base intermediate 5-chloro-2-(piperazin-1-yl)pyrimidine via LC-MS (Target [M+H]⁺ = 199.1).

Step 2: Fluoroethylation (N-Alkylation)
  • Reaction Setup: In a heavy-walled pressure tube, combine 5-chloro-2-(piperazin-1-yl)pyrimidine (1.0 equiv), K₂CO₃ (3.0 equiv), and a catalytic amount of KI (0.1 equiv) in anhydrous Acetonitrile (ACN).

  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 equiv). Seal the tube tightly to prevent reagent evaporation[3].

  • Heating: Heat the suspension to 60 °C for 12–16 hours.

  • Checkpoint 3 (Validation): Monitor the reaction by LC-MS for the target mass ([M+H]⁺ = 245.1).

  • Purification: Filter off the inorganic salts, concentrate the filtrate, and purify via reverse-phase C18 chromatography or silica gel (DCM/MeOH + 1% TEA) to obtain the pure product.

Quantitative Data & Reaction Parameters

Reaction StepKey ReagentsTemp (°C)Time (h)Target LC-MS [M+H]⁺Common Impurity
SNAr (Core) 2,5-Dichloropyrimidine, Boc-piperazine, DIPEA8012299.1 (Boc-Int)Dimer (m/z 383.1)
Deprotection TFA, DCM252199.1Incomplete deprotection
Alkylation 1-Bromo-2-fluoroethane, K₂CO₃, KI, ACN6016245.1Quat. Salt (m/z 291.1)

FAQs & Troubleshooting

Q1: Why am I seeing a mixture of regioisomers or a large amount of dimerization in Step 1? A: 2,5-Dichloropyrimidine has two electrophilic sites (C2 and C5). However, the C2 position is significantly more reactive. The theoretical C–Cl bond dissociation energy (BDE) at C2 is ~3.34 kcal/mol lower than at C5, heavily favoring nucleophilic attack at C2[4]. If you are observing dimerization (a bridged piperazine between two pyrimidine rings), it is because you are using unprotected piperazine. Unprotected piperazine has two identical secondary amines that can react sequentially. Solution: Always use mono-Boc-piperazine to strictly enforce 1:1 stoichiometry, then deprotect.

Q2: My fluoroethylation step (Step 2) shows very low conversion. What is going wrong? A: 1-Bromo-2-fluoroethane is highly volatile (boiling point ~71 °C). If the reaction is run in an open flask or a loosely capped vial at 60 °C, the reagent will evaporate before alkylation can occur. Furthermore, fluoroethyl halides are prone to E2 elimination. Solution: Always run this reaction in a pressure-rated sealed tube. You must also add a catalytic amount of Potassium Iodide (KI). KI facilitates an in situ Finkelstein reaction, converting 1-bromo-2-fluoroethane into the highly reactive 1-iodo-2-fluoroethane, which accelerates the desired SN2 pathway over the E2 elimination pathway[3]. Alternatively, you can switch to5, which is significantly less volatile[5].

Q3: I am observing quaternization (over-alkylation) of my piperazine. How do I prevent this? A: The secondary amine of the piperazine is highly nucleophilic, but once alkylated, the resulting tertiary amine remains nucleophilic enough to attack a second molecule of 1-bromo-2-fluoroethane, forming a quaternary ammonium salt[6]. Solution: Do not push the reaction temperature above 65 °C. Use a mild base like K₂CO₃ instead of strong bases (like NaH), and strictly limit the alkylating agent to 1.2–1.5 equivalents.

Q4: How do I resolve severe streaking during silica gel purification of the final product? A: The basic tertiary and secondary nitrogens of the piperazine ring interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and poor resolution. Solution: Passivate the silica column by adding 1–5% Triethylamine (TEA) or aqueous ammonium hydroxide to your mobile phase (e.g., DCM/MeOH/TEA). For optimal purity, especially if the compound is destined for biological assays, utilize C18 reverse-phase chromatography.

Mechanistic Pathway Diagram: Alkylation vs. Competing Side Reactions

Pathways Start 5-Chloro-2-(piperazin-1-yl)pyrimidine + 1-Bromo-2-fluoroethane SN2 Path A: SN2 Alkylation (Desired) Start->SN2 Mild Base (K2CO3), KI Catalyst, 60°C E2 Path B: E2 Elimination (Undesired) Start->E2 Strong Base, High Temp Quat Path C: Over-alkylation (Undesired) Start->Quat Excess Alkylating Agent, Prolonged Heating Target Target Molecule SN2->Target Vinyl Vinyl Bromide + HF + Unreacted Amine E2->Vinyl Salt Quaternary Ammonium Salt Quat->Salt Target->Quat Excess Reagent

Figure 2: Competing mechanistic pathways during the fluoroethylation of the piperazine intermediate.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC / NIH.1

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm (RSC Publishing).5

  • Synthesis and Biological Evaluation of a Fluorine-18 Derivative of Dasatinib. Journal of Medicinal Chemistry - ACS Publications.3

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society - ACS Publications.2

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry - ACS Publications.4

  • Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts. ResearchGate.6

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or stalled reactions during the synthesis of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine .

As a target molecule or intermediate, this compound presents unique synthetic challenges due to the specific electronic properties of the pyrimidine ring and the physical vulnerabilities of fluoroethylating agents. This guide breaks down the mechanistic causality behind common failures and provides self-validating protocols to ensure experimental success.

Mechanistic Workflow & Synthetic Pathways

There are two primary routes to synthesize this molecule:

  • The Convergent Route: Direct Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloropyrimidine with 1-(2-fluoroethyl)piperazine.

  • The Linear Route: SNAr of 2,5-dichloropyrimidine with piperazine, followed by N-alkylation with 1-bromo-2-fluoroethane.

Workflow DCP 2,5-Dichloropyrimidine (Highly activated C2) INT 5-Chloro-2-(piperazin-1-yl)pyrimidine (Stable Intermediate) DCP->INT Linear SNAr EtOH, 0°C to RT TARGET 5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine (Target Molecule) DCP->TARGET Convergent SNAr DIPEA, DMF, 80°C FEP 1-(2-Fluoroethyl)piperazine (Dihydrochloride Salt) FEP->TARGET PIP Piperazine (Excess to prevent dimer) PIP->INT INT->TARGET N-Alkylation KI, DIPEA, Sealed Tube, 65°C BFE 1-Bromo-2-fluoroethane (Volatile, bp 71°C) BFE->TARGET

Workflow for synthesizing 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my SNAr yield with 2,5-dichloropyrimidine <40% even though the starting material is fully consumed?

The Causality: The C2-chlorine in 2,5-dichloropyrimidine is highly activated for SNAr due to the electron-withdrawing effects of the two adjacent ring nitrogens. Density Functional Theory (DFT) calculations demonstrate that the C-Cl Bond Dissociation Energy (BDE) at C2 is ~3.34 kcal/mol lower than at the unactivated C5 position[1]. While this guarantees excellent regioselectivity (>95% C2 attack), it also makes the C2 position highly susceptible to hydrolysis. If your solvents or bases (e.g., K₂CO₃) contain trace water, ambient hydroxide outcompetes the bulky piperazine, forming the unwanted byproduct 5-chloropyrimidin-2-ol. The Fix: Switch to strictly anhydrous polar aprotic solvents (DMF or MeCN) and use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q2: I am using the linear route (alkylating the intermediate with 1-bromo-2-fluoroethane). The reaction stalls at 30% conversion. Why?

The Causality: There are two competing failure modes destroying your yield:

  • Volatility: 1-Bromo-2-fluoroethane has a boiling point of ~71 °C. If you run the reaction at standard SN2 temperatures (80–100 °C) in a standard reflux setup, the alkylating agent vaporizes out of the liquid phase before it can react.

  • E2 Elimination: The strongly electronegative fluorine atom increases the acidity of the adjacent protons. Strong inorganic bases (like Cs₂CO₃ or NaOH) promote E2 elimination, converting your reagent into volatile vinyl fluoride gas rather than undergoing the desired SN2 substitution. The Fix: Run the reaction in a sealed pressure tube at 65 °C to contain the volatile reagent. Use DIPEA as a milder base, and add a catalytic amount of Potassium Iodide (KI) to generate 1-fluoro-2-iodoethane in situ (Finkelstein reaction), which is a vastly superior SN2 electrophile.

Q3: I purchased 1-(2-fluoroethyl)piperazine for the convergent route, but it won't dissolve in my organic solvent, and the reaction fails.

The Causality: Commercially available 1-(2-fluoroethyl)piperazine is almost exclusively supplied as a dihydrochloride salt to prevent atmospheric degradation and dimerization [2]. This salt is highly hygroscopic and completely insoluble in standard SNAr solvents like MeCN or THF. The Fix: You must perform a rigorous in situ free-basing step. Suspend the salt in your solvent, add 3.0 equivalents of DIPEA, and stir for 30 minutes before adding the 2,5-dichloropyrimidine.

Quantitative Data: Alkylation Step Optimization

The table below summarizes the causality of failure modes during the linear alkylation step and the parameters required to achieve >85% yield.

RouteSolventBaseTemp (°C)AdditiveYield (%)Primary Causality of Failure
LinearDMFCs₂CO₃80 (Open)None< 30%E2 Elimination to vinyl fluoride
LinearMeCNK₂CO₃80 (Open)None< 20%Volatilization of alkylating agent
LinearTHFDIPEA65 (Sealed)None50-55%Slow conversion (poor electrophile)
LinearMeCNDIPEA65 (Sealed)KI (0.2 eq)85-90% None (Optimized SN2 via Finkelstein)

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols incorporate In-Process Controls (IPCs) . Do not proceed to the next step unless the IPC validates the current state of the reaction system.

Protocol A: Convergent SNAr Route (Recommended)

This route is highly efficient but requires careful handling of the piperazine salt.

  • Free-Basing: Charge a flame-dried, argon-purged flask with 1-(2-fluoroethyl)piperazine dihydrochloride (1.1 eq) and anhydrous DMF (10 volumes). Add DIPEA (3.0 eq) dropwise at room temperature.

    • IPC Validation: Stir for 30 min. The mixture must transition from a clumpy solid to a fine, milky suspension of DIPEA-HCl. Spot an aliquot on wet pH paper; the pH must be >9 . If pH < 9, the SNAr will stall.

  • Coupling: Add 2,5-dichloropyrimidine (1.0 eq) in one portion.

  • Heating: Heat the reaction mixture to 80 °C for 4 hours.

    • IPC Validation: Analyze via LC-MS. You must observe >95% conversion to the target mass (m/z 245.1 for ³⁵Cl). Confirm the absence of the m/z 131 peak (5-chloropyrimidin-2-ol), which indicates water contamination.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for complete DMF removal), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Linear Stepwise Route (Alkylation)

Use this route if 1-(2-fluoroethyl)piperazine is unavailable.

  • Intermediate Synthesis: React 2,5-dichloropyrimidine (1.0 eq) with piperazine (3.0 eq, excess prevents bis-arylation) in EtOH at 0 °C warming to room temperature. Extract and isolate the intermediate 5-chloro-2-(piperazin-1-yl)pyrimidine [3].

  • Reaction Setup: In a heavy-walled glass pressure tube, dissolve the intermediate (1.0 eq) in anhydrous MeCN (10 volumes).

  • Reagent Addition: Add DIPEA (2.0 eq), 1-bromo-2-fluoroethane (1.5 eq), and Potassium Iodide (KI, 0.2 eq).

    • IPC Validation: Ensure the pressure tube's O-ring is intact before sealing. The sealed environment is mandatory to prevent the loss of the alkylating agent (bp 71 °C).

  • Heating: Seal the tube and heat to 65 °C for 16 hours.

  • Workup: Cool completely to room temperature before venting the tube carefully. Concentrate the mixture and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).

References

  • Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An integrated flow and microwave approach to a broad spectrum protein kinase inhibitor Source: RSC Advances URL: [Link]

improving the purity of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine .

As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks researchers face when scaling up or purifying this specific fluoroethyl-piperazine motif. This compound is a highly valuable intermediate, frequently utilized in the development of kinase inhibitors and as a non-radioactive reference standard for Positron Emission Tomography (PET) radiotracers[1].

Below, you will find field-proven causality analyses, a self-validating experimental protocol, and a comprehensive FAQ to ensure your workflows yield >99% purity while strictly adhering to genotoxic impurity (GTI) guidelines.

🔬 Section 1: Reaction & Impurity Pathway Analysis

Understanding the mechanistic fate of your reagents is the first step in troubleshooting. The N-alkylation of the secondary amine starting material (SM) with a fluoroethylating agent is an SN​2 process. However, the electron-withdrawing nature of the β -fluorine atom and the competing nucleophilicity of the resulting tertiary amine create specific impurity risks[2].

RxnMechanism SM 5-chloro-2-(piperazin-1-yl)pyrimidine (Secondary Amine) Product Target Molecule (Tertiary Amine) SM->Product + Reagent, Base (Controlled SN2) Reagent 2-Fluoroethyl Tosylate (Alkylating Agent) Reagent->Product Quat Quaternary Ammonium Salt (Over-alkylation Impurity) Product->Quat + Excess Reagent (Uncontrolled)

Caption: Reaction pathway illustrating target formation vs. over-alkylation.

💡 Section 2: Troubleshooting FAQs

Q1: I am observing unreacted 5-chloro-2-(piperazin-1-yl)pyrimidine in my final product. How do I eliminate it without tedious silica gel chromatography? Causality & Solution: The starting material (SM) is a secondary amine. In our experience, relying solely on silica gel chromatography often leads to co-elution because the polarities of the SM and the fluoroethylated product are nearly identical. Instead of chromatography, exploit their chemical reactivity. We recommend a chemical scavenging approach . By adding a polymer-bound isocyanate resin post-reaction, the scavenger selectively reacts with the secondary amine (SM) to form a bulky urea derivative that remains attached to the solid support. A simple filtration then yields the pure tertiary amine product.

Q2: My product is contaminated with residual 2-fluoroethyl tosylate. How can I ensure its complete removal to meet genotoxic impurity (GTI) guidelines? Causality & Solution: 2-Fluoroethyl tosylate is a potent alkylating agent and a known GTI[3]. If you use a stoichiometric excess to drive the reaction to completion, aqueous washes alone will not remove it due to its moderate lipophilicity. Intervention: Introduce a highly nucleophilic, water-soluble primary amine (such as ethanolamine) during the final 30 minutes of the reaction. The primary amine rapidly consumes the residual tosylate, forming a highly polar adduct that partitions entirely into the aqueous phase during liquid-liquid extraction.

Q3: LC-MS analysis shows a late-eluting impurity with a high mass (+m/z). What is the mechanism, and how do I prevent it? Causality & Solution: This is a quaternary ammonium salt, resulting from over-alkylation. Once your target tertiary amine is formed, it can act as a nucleophile and attack another molecule of 2-fluoroethyl tosylate[4]. Prevention: This is driven by overly harsh conditions. Shift away from strong bases ( Cs2​CO3​ , NaH ) and highly polar aprotic solvents (DMF, DMSO) which indiscriminately accelerate SN​2 reactions. Switch to a milder base ( K2​CO3​ ) in Acetonitrile (MeCN) to maintain kinetic control.

📊 Section 3: Quantitative Optimization Data

To demonstrate the causality of solvent and base selection on the purity profile, review the optimization data below. The data clearly shows that kinetic control (Condition C) is vastly superior to thermodynamic brute force (Condition A).

Reaction ConditionBaseSolventTemp (°C)Conversion (%)SM Remaining (%)Quaternary Salt Impurity (%)
Condition A Cs2​CO3​ (2.0 eq)DMF80>99.0<1.08.5 (High over-alkylation)
Condition B NaH (1.5 eq)THF6085.015.02.1
Condition C (Optimized) K2​CO3​ (2.0 eq)MeCN7098.51.5<0.5 (Optimal balance)

⚙️ Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . You must not proceed to the next step until the In-Process Control (IPC) criteria are explicitly met. This guarantees that impurities are addressed at the source rather than carrying them into the final isolation.

PurificationLogic Crude Crude Mixture (Product, SM, Tosylate) Scavenge Add Ethanolamine (Quenches Tosylate) Crude->Scavenge Wash Aqueous Wash (Removes Quenched Tosylate) Scavenge->Wash Resin Isocyanate Resin (Scavenges SM) Wash->Resin Filter Filtration & Evaporation (Yields >99% Pure Product) Resin->Filter

Caption: Self-validating purification workflow utilizing chemical scavenging.

Phase 1: Controlled N-Alkylation
  • Setup: Charge a dry flask with 5-chloro-2-(piperazin-1-yl)pyrimidine (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in anhydrous Acetonitrile (10 mL/g).

  • Addition: Add 2-fluoroethyl tosylate (1.05 equiv) dropwise at room temperature. Heat the suspension to 70 °C and stir for 12 hours.

  • IPC Checkpoint 1 (Conversion): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Validation Criteria: The Area Under the Curve (AUC) for the SM must be <2%.

    • Correction: If SM >2%, add an additional 0.05 equiv of 2-fluoroethyl tosylate and stir for 2 hours.

Phase 2: Genotoxic Impurity Scavenging
  • Quench: Cool the reaction to 40 °C. Add ethanolamine (0.2 equiv) directly to the reaction mixture. Stir for 30 minutes.

  • IPC Checkpoint 2 (GTI Clearance): Analyze via LC-MS.

    • Validation Criteria: Complete disappearance of the 2-fluoroethyl tosylate peak.

Phase 3: Workup & SM Scavenging
  • Extraction: Concentrate the MeCN under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and Water (1:1 v/v). Wash the organic layer with brine and dry over Na2​SO4​ .

  • SM Removal: To the dried EtOAc solution, add Polymer-bound Isocyanate resin (3.0 equiv relative to the remaining SM quantified in IPC 1). Stir gently at room temperature for 1 hour.

  • IPC Checkpoint 3 (Final Purity): Analyze the supernatant via LC-MS.

    • Validation Criteria: Absolute absence of the SM mass peak.

  • Isolation: Filter the mixture through a celite pad to remove the resin and inorganic salts. Evaporate the filtrate to dryness to yield highly pure 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine.

📚 References

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography Source: MedChemComm, RSC Publishing URL:[Link]

  • Synthesis and Biological Evaluation of a Fluorine-18 Derivative of Dasatinib Source: Journal of Medicinal Chemistry, American Chemical Society URL:[Link]

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands Source: Journal of Medicinal Chemistry, American Chemical Society URL:[Link]

Sources

addressing solubility issues with 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine .

This compound features a highly lipophilic 5-chloro-pyrimidine core paired with a weakly basic piperazine ring (pKa ~7.5–8.0) and an electron-withdrawing 2-fluoroethyl group. This specific structural triad makes the molecule highly susceptible to aqueous precipitation, plasticware adsorption, and "DMSO shock" during in vitro assay preparation.

Below, you will find the mechanistic causality of these issues, structured data, a troubleshooting workflow, and self-validating protocols to ensure absolute data integrity in your experiments.

Part 1: Physicochemical Profile & Solubility Implications

To solve solubility issues, we must first understand the thermodynamic and kinetic forces acting on the molecule. At physiological pH (7.4), the piperazine nitrogen is partially deprotonated, drastically reducing its aqueous solubility compared to acidic environments.

Table 1: Physicochemical Profile & Assay Implications

ParameterEstimated ValueImpact on Assay Performance & Solubility
LogP (Lipophilicity) ~2.5 - 3.5High propensity for hydrophobic collapse in water; risk of adsorption to polystyrene plates.
pKa (Piperazine N) ~7.5 - 8.0At pH 7.4, ~50% of the compound exists as a poorly soluble free base.
Kinetic Solubility < 10 µM (pH 7.4)Direct 1:100 dilution from a 10 mM DMSO stock will cause immediate nucleation ("brick dust").
Thermodynamic Sol. < 5 µM (pH 7.4)Long-term incubations (e.g., 72h cell assays) may exhibit gradual micro-crystallization.

Table 2: Recommended Solubilization Strategies by Assay Type

Assay TypeRecommended Additive / MethodMax Final ConcentrationMechanism of Action
Biochemical CHAPS or Tween-200.01% - 0.1% (v/v)Micellar encapsulation prevents hydrophobic nucleation.
Cell-Based HP-β-Cyclodextrin1% - 2% (w/v)Host-guest complexation; shields lipophilic core; low toxicity.
Crystallography Acoustic Droplet EjectionN/A (Direct transfer)Eliminates local concentration gradients that trigger precipitation.

Part 2: Solubility Troubleshooting Workflow

G Start 10 mM DMSO Stock 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine Decision Target Assay Type? Start->Decision Biochem Biochemical / Enzymatic (Tolerates surfactants) Decision->Biochem Kinase/Receptor Cell Cell-Based Assays (Sensitive to DMSO/Toxicity) Decision->Cell In vitro Efficacy Crystal X-ray Crystallography (Requires high conc.) Decision->Crystal Structural Biology Action1 Pre-dilute in 0.01-0.1% CHAPS or Tween-20 buffer Biochem->Action1 Action2 Formulate with 1-2% HP-β-Cyclodextrin Cell->Action2 Action3 Acoustic Dispensing (Echo) Direct Nanoliter Transfer Crystal->Action3 Outcome1 Maintained Kinetic Solubility (No 'DMSO Shock') Action1->Outcome1 Outcome2 Enhanced Bioavailability (Maintained Cell Viability) Action2->Outcome2 Outcome3 High Solvent Tolerance (No Crystal Degradation) Action3->Outcome3

Workflow for optimizing 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine solubility by assay.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately upon addition to PBS (pH 7.4), even at 10 µM? A1: You are experiencing "DMSO shock." When you pipette a concentrated DMSO stock directly into an aqueous buffer, the DMSO diffuses into the water faster than the compound can disperse. At the pipette tip interface, the local concentration of the compound vastly exceeds its kinetic solubility. Stripped of its DMSO solvation shell and facing a pH where the piperazine is largely un-ionized, the lipophilic 5-chloro-pyrimidine core rapidly nucleates into amorphous aggregates [3].

Q2: How can I prevent precipitation in cell-free biochemical assays without interfering with my target protein? A2: Reverse the order of addition and utilize a hydrophobic sink. Do not add the compound to plain buffer. Instead, ensure your assay buffer contains 0.01% to 0.05% Tween-20 or CHAPS before the compound is introduced. The surfactant micelles instantly sequester the lipophilic regions of the compound, preventing molecule-to-molecule nucleation.

Q3: My cell-based assay shows high variability and toxicity at higher compound concentrations. What is the alternative to DMSO and surfactants? A3: Surfactants lyse cell membranes, and DMSO >0.5% causes transcriptomic shifts and cytotoxicity. The most effective solution is complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the 5-chloro-pyrimidine and fluoroethyl moieties, while its hydrophilic exterior keeps the complex soluble in culture media. This method has been proven to improve the aqueous solubility of lipophilic pyrimidine derivatives by 100- to 1000-fold without compromising cell viability [1].

Q4: I am doing fragment soaking for X-ray crystallography and the compound precipitates in the drop. How do I achieve the millimolar concentrations needed? A4: Manual pipetting creates massive local concentration gradients in a 1 µL crystallization drop. You must transition to Acoustic Droplet Ejection (ADE). ADE uses sound energy to transfer 2.5 nL droplets directly into the assay drop. Because the droplets are microscopic, the DMSO diffuses instantly, and the compound is dispersed homogeneously, allowing you to reach high soaking concentrations without crystal degradation or compound precipitation [2].

Part 4: Self-Validating Experimental Protocols

Protocol A: HP-β-Cyclodextrin Formulation for Cell-Based Assays

Use this protocol to achieve high micromolar concentrations in cell media without DMSO toxicity.

  • Matrix Preparation: Prepare a 10% (w/v) solution of HP-β-CD in serum-free cell culture medium. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine (from a 10 mM DMSO stock) dropwise to achieve a 1 mM intermediate stock.

  • Thermal Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes. This thermal energy overcomes the activation barrier for the host-guest inclusion complex to form.

  • Assay Dilution: Dilute the complexed intermediate 1:10 into your final assay plate containing cells (Final assay conditions: 100 µM compound, 1% HP-β-CD, 0.1% DMSO).

  • Self-Validation Step: Before adding to cells, measure the absorbance of the 1 mM intermediate stock at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true solution free of colloidal aggregates. If OD600 > 0.05, increase sonication time or HP-β-CD concentration.

Protocol B: Acoustic Droplet Ejection (ADE) for High-Concentration Assays

Use this protocol for crystallography soaking or high-throughput biochemical screens.

  • Source Plate Preparation: Dispense 15 µL of the 10 mM compound stock (in 100% anhydrous DMSO) into an Echo-compatible 384-well source plate.

  • Degassing: Centrifuge the source plate at 1000 x g for 3 minutes. Crucial: Any micro-bubbles will deflect the acoustic energy, causing misfires.

  • Acoustic Transfer: Calibrate the liquid handler for "100% DMSO" fluid dynamics. Program the transfer of 2.5 nL droplets directly into the center of the destination wells (containing 10–20 µL of aqueous assay buffer).

  • Self-Validation Step: Spiking Control. In a parallel control well, acoustically transfer a 10 mM DMSO stock of a fluorescent tracer (e.g., fluorescein). Read the fluorescence of the destination plate immediately. A linear, highly reproducible fluorescence signal with a Coefficient of Variation (CV) < 5% validates that the acoustic transfer volume is accurate and that the rapid dispersion mechanism successfully prevented localized precipitation.

References

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry (2010).[Link]

  • Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology (2017).[Link]

mitigating off-target effects of pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development . As a Senior Application Scientist, I have designed this resource to help drug development professionals and researchers navigate the complex landscape of pyrimidine-based kinase inhibitors.

The pyrimidine scaffold is a cornerstone of targeted therapeutics, but its inherent chemical properties often lead to promiscuous binding. This guide provides mechanistic explanations, troubleshooting strategies, and self-validating experimental protocols to help you engineer highly selective compounds.

Section 1: Theory & Mechanism (FAQs)

Q1: Why do pyrimidine-based inhibitors frequently exhibit broad, off-target kinome effects? A1: The mechanistic root of this promiscuity lies in the structural nature of the pyrimidine core. The nitrogen atoms within the pyrimidine ring act as excellent hydrogen-bond acceptors, perfectly mimicking the adenine ring of ATP. This allows the scaffold to form critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket [1]. Because this hinge motif is structurally conserved across the >500 human kinases, baseline pyrimidine scaffolds inherently lack kinome-wide selectivity.

Q2: How can Structure-Activity Relationship (SAR) optimization mitigate these off-target liabilities? A2: Selectivity must be engineered by exploiting minute structural differences in the ATP-binding pockets of different kinases. The most effective SAR strategy involves modifying the 5-position of the pyrimidine core.

  • The Causality: The 5-position projects directly toward the "gatekeeper" residue of the kinase pocket. By introducing specific steric bulk at this position, the compound will physically clash with the large gatekeeper residues found in off-target kinases, while perfectly fitting into the pocket of a target kinase with a smaller gatekeeper [1].

  • Additionally, increasing the sp3-hybridized carbon character of the substituents (moving away from "flat" planar structures) reduces non-specific hydrophobic interactions, successfully mitigating off-target binding to unintended kinases like TAK1 or Aurora kinases [2].

Section 2: Experimental Troubleshooting Guide

Q3: My cell viability assay shows high toxicity in wild-type cells that do not even express my mutant target kinase. What is happening? A3: Your compound is likely engaging essential, off-target kinases that regulate the cell cycle or basic survival pathways. For example, during the development of pyrimidine-based IRAK4 inhibitors, early iterations demonstrated potent off-target inhibition of TAK1, which led to unintended hepatotoxicity and cell death [2].

  • Solution: You must perform broad kinome profiling (e.g., KINOMEscan) to identify the specific off-target liabilities driving this phenotype, followed by targeted SAR optimization to design out the TAK1 affinity.

Q4: I optimized my inhibitor's selectivity biochemically, but it lacks efficacy in cell-based functional assays. How do I know if it's actually engaging the target inside the cell? A4: Biochemical selectivity does not guarantee cellular efficacy. In a biochemical assay, ATP concentrations are often kept artificially low (e.g., 10 µM). Inside a living cell, your inhibitor must compete with physiological ATP concentrations (1–5 mM) and overcome membrane permeability barriers.

  • Solution: To establish a self-validating system, you must use the Cellular Thermal Shift Assay (CETSA) . CETSA directly quantifies target engagement in intact cells, proving that your compound not only enters the cell but successfully binds the target in a native, high-ATP environment [5].

Section 3: Data Visualization & SAR Strategies

To systematically track off-target mitigation, we summarize proven SAR modifications for pyrimidine scaffolds below.

Table 1: SAR Strategies for Mitigating Pyrimidine Off-Targets

Modification StrategyStructural Rationale (Causality)Target ExampleMitigated Off-Target
5-Position Substitution Exploits gatekeeper residue size differences; creates steric clashes in non-target pockets.Understudied KinasesAurora Kinases [1]
Increased sp3 Character Reduces molecular planarity, preventing non-specific binding to conserved hinge regions.General KinasesBroad Kinome / CYP450
DPDA Scaffold Tuning Enforces configurational constraints and optimizes LogP for better membrane permeability.IRAK4TAK1 [2]
Workflows and Pathway Dynamics

G Start Hit Identification (Pyrimidine Scaffold) Screen Biochemical Assay (Primary Screen) Start->Screen Kinome Kinome Profiling (KINOMEscan) Screen->Kinome Identify Off-Targets SAR SAR Optimization (Modify 2,4,5-positions) Kinome->SAR Structural Design SAR->Kinome Iterative Testing CETSA Cellular Validation (CETSA) SAR->CETSA Target Engagement CETSA->SAR Poor Permeability Lead Optimized Lead (High Selectivity) CETSA->Lead Validated

Workflow for identifying and mitigating off-target effects.

Pathway Inhibitor Pyrimidine Inhibitor IRAK4 IRAK4 (Intended Target) Inhibitor->IRAK4 On-Target Blockade TAK1 TAK1 (Off-Target) Inhibitor->TAK1 Off-Target Binding Inflam Inflammatory Signaling (NF-κB Pathway) IRAK4->Inflam Disease Mitigation Tox Hepatotoxicity / Adverse Effects TAK1->Tox Unintended Pathway

On-target vs. off-target signaling pathways and physiological outcomes.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be causally linked to the data it produces. Below are the definitive methodologies for profiling and validating your inhibitors.

Protocol 1: Broad Kinome Profiling via KINOMEscan

Causality Principle: Unlike traditional enzymatic assays that depend on ATP concentration, KINOMEscan is an active site-directed competition binding assay. It measures the thermodynamic interaction between the inhibitor and the kinase without ATP interference, providing a highly accurate dissociation constant (Kd) [3, 4].

Step-by-Step Methodology:

  • Preparation: Grow kinase-tagged T7 phage strains in an E. coli host. Lyse the cells and centrifuge to isolate the DNA-tagged kinases.

  • Immobilization: Bind active-site directed ligands to magnetic beads.

  • Competition Reaction: In a 384-well plate, combine the DNA-tagged kinases, the ligand-bound magnetic beads, and your pyrimidine inhibitor (using an 11-point 3-fold dilution series for Kd determination).

  • Incubation: Incubate the mixture in 1x binding buffer (containing 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) at room temperature for 1 hour. If your compound binds the kinase, it prevents the kinase from binding to the immobilized ligand on the bead [4].

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bead-bound kinases and quantify them using quantitative PCR (qPCR) directed at the DNA tag. A decrease in qPCR signal directly correlates to successful target engagement by your inhibitor.

Protocol 2: Cellular Target Engagement via CETSA

Causality Principle: Ligand binding thermodynamically stabilizes the folded state of a target protein. When subjected to a heat shock, unbound proteins rapidly denature and aggregate, while inhibitor-bound proteins remain stable and soluble. Measuring the shift in the melting temperature (Tm) provides self-validating proof of intracellular target engagement[5].

Step-by-Step Methodology:

  • Cell Treatment: Seed adherent cells (e.g., A431 or HEK293) in a multi-well plate. Treat cells with the pyrimidine inhibitor at the desired concentration (or DMSO vehicle control) and incubate for 1–2 hours at 37°C to allow for cell permeation and binding.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles or a mild detergent buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized protein). Quantify the remaining target protein using quantitative Western Blotting or high-throughput AlphaLISA. Plot the soluble protein fraction against temperature to calculate the inhibitor-induced thermal shift (ΔTm).

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGObMF4E06E74LIRUC0MGTfXv7C3vGkHB7w4xVyCdf2stmATEkHoPL_S2Em9lvygNF6DLSmCgTz6LQxgjzSRYyAIu9DutjH-lKbu5I3r1D6ZzjV8jcAhFCM83LFnIS5EhABMdutWb7zn9VbY6dKgo0m]
  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj3V5X57U-k4t-UjEjq0sMLqZyXp22yxZy0Wf9j5FM09JsAx0uSgiiuiaWL7o43bMeKTRTF3YH6kQMBF3OpbrUW4r9Amem5_LM-T3oon5SV3L74GHibZz_4H9YG3fi-Y7-70RIfE_hRFk8P3kI]
  • KINOMEscan Technology. Eurofins Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiG5T4fI_ln1A6PHMCu1YuhnCCzWQRzS9RY33MNNi-5Ls4J9rqSQrVT72g_0Jf-4OnR0ScvoE2QfAp-tjvZcQF-pibNLR52ToGORkMIMXzQsR-ggvywrz-92x45CRihfX3O7z8kmCHbB3vU_Z78Pg9neLuTFxMhXHLEDc=]
  • Experimental profiling. Bio-protocol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpGxTuqJrmK7Xc0pYLb34IvkRSPbyvyOFu8IuNXK0rVfo3ebAkvHwWkO4_SWk4yNOPgGUbuqKlXiP7U73bMa3Zi7Tq2ESgm17llAaWgCGftjNTWdUqMkY7y6RMW3alyIqHs6mSOfO9dZ8NIs2zF-qT_u_4mQfXYBDT2hA=]
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJibmTKnoPRoOJbO_nGzHu-MlFESDvBT6ywEjl-hklijTfnAoa4FVtqoKcp5A4cgCifZY07YYG2pkTANqh0vsxG4j7ug2mocR3Asg2SWdk9lJHIzF8yiJMUkLQJRbYeZ9RleMKCx5J5nU5BJOg]

Technical Support Center: Protocol Refinement for 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing workflows for complex pyrimidine-piperazine scaffolds. The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a highly specialized building block and reference standard, predominantly utilized in the development of kinase inhibitors (e.g., Dasatinib analogs) and central nervous system (CNS) PET radiotracers (e.g., CSF1R ligands).

Working with this compound presents unique physicochemical challenges. The basicity of the piperazine nitrogen, combined with the lipophilicity of the fluoroethyl group and the rigid pyrimidine core, requires precise handling to ensure reproducible chemical synthesis and reliable in vitro assay data.

Below, you will find our expert-curated troubleshooting guides, logical workflows, and validated protocols designed to establish a self-validating experimental system.

Integrated Experimental Workflow

SynthesisWorkflow Precursor Precursor 5-chloro-2-(piperazin-1-yl)pyrimidine Alkylation Fluoroethylation (1-bromo-2-fluoroethane) Precursor->Alkylation K2CO3, KI, 60°C Purification HPLC Purification (C18, MeCN/H2O) Alkylation->Purification Crude Extract Product Target Compound >98% Purity Purification->Product QC / LC-MS Assay In Vitro Assay (Binding/Kinase) Product->Assay DMSO Stock

Workflow for synthesis and biological evaluation of the fluoroethyl-piperazinyl-pyrimidine probe.

Section 1: Chemical Synthesis & Radiosynthesis FAQs

Q1: I am experiencing low yields (<30%) when synthesizing the reference standard from 5-chloro-2-(piperazin-1-yl)pyrimidine and 1-bromo-2-fluoroethane. How can I optimize this?

Expert Insight: The secondary amine of the piperazine ring can be sterically hindered and electronically modulated by the adjacent pyrimidine ring. A common pitfall is relying solely on organic bases (like DIPEA) at room temperature, which fails to overcome the activation energy barrier for this specific alkylation.

To resolve this, we utilize an in situ Finkelstein reaction. By adding catalytic Potassium Iodide (KI), the 1-bromo-2-fluoroethane is temporarily converted into 1-fluoro-2-iodoethane, a significantly more reactive electrophile1[1].

Validated Protocol: Catalytic Fluoroethylation

  • Preparation: Dissolve 1.0 eq of 5-chloro-2-(piperazin-1-yl)pyrimidine in anhydrous Acetonitrile (CH₃CN) to a 0.2 M concentration.

  • Activation: Add 3.0 eq of anhydrous Potassium Carbonate (K₂CO₃) and 0.1 eq of KI. Stir at room temperature for 10 minutes to deprotonate the piperazine.

  • Alkylation: Dropwise add 1.2 eq of 1-bromo-2-fluoroethane. Tightly seal the reaction vessel to prevent the evaporation of the volatile alkylating agent.

  • Heating: Elevate the temperature to 60°C and stir for 2–4 hours.

  • Self-Validation (QC): Quench a 5 µL aliquot in 1 mL of Methanol. Analyze via LC-MS. The reaction is deemed complete when the precursor peak is <5% and the product peak (+46 Da mass shift) dominates the chromatogram.

Q2: When adapting this scaffold for [¹⁸F]PET tracer synthesis, my radiochemical yield (RCY) using[¹⁸F]fluoroethyl bromide is highly variable. Why?

Expert Insight: Radiosynthesis of [¹⁸F]fluoroethyl-piperazine derivatives requires strict control of precursor concentration and the absolute removal of phase-transfer catalysts. Unreacted[¹⁸F]fluoride and Kryptofix 2.2.2 can severely interfere with the N-alkylation step2[2].

Protocol Refinement: After generating 2-[¹⁸F]fluoroethyl bromide (or tosylate), do not use the crude mixture. Instead, rapidly distill the [¹⁸F]fluoroethylating agent directly into a separate reaction vessel containing the piperazine precursor dissolved in DMF. Perform the N-alkylation at 100°C for exactly 10 minutes to maximize radiochemical yield while preventing thermal degradation of the pyrimidine core3[3].

Section 2: In Vitro Assay Reproducibility FAQs

Q3: My IC₅₀ values in kinase and receptor binding assays are highly inconsistent between replicates. Is the compound degrading?

Expert Insight: It is highly unlikely that the compound is degrading. The pyrimidine-piperazine bond is hydrolytically stable. Inconsistent in vitro data for this class of compounds is almost always a symptom of poor aqueous solubility and non-specific binding (NSB) . The addition of a fluoroethyl group significantly increases the lipophilicity (logP) of the molecule compared to standard methyl-piperazine analogs3[3]. This causes the compound to crash out of aqueous buffers or adsorb onto the walls of plastic microtiter plates.

TroubleshootingTree Start Inconsistent IC50 / Binding Data Sol Check Solubility (Precipitation in Buffer?) Start->Sol NSB Assess Non-Specific Binding (Plasticware adsorption) Start->NSB DMSO Ensure DMSO < 1% in final assay volume Sol->DMSO Yes BSA Add 0.1% BSA or use low-bind plates NSB->BSA High NSB

Logical troubleshooting tree for resolving inconsistent in vitro assay results.

Validated Protocol: High-Lipophilicity Assay Preparation

  • Stock Generation: Weigh the purified compound and dissolve it entirely in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds.

  • QC Check: Visually inspect for particulates. If the solution is cloudy, sonicate in a water bath for 5 minutes at 37°C.

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., from 10 mM down to 100 µM) in 100% DMSO. Never perform intermediate dilutions in water.

  • Aqueous Transfer & NSB Mitigation: Transfer the DMSO stocks into the aqueous assay buffer at a strict 1:100 ratio. Ensure the assay buffer is supplemented with 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20. The BSA acts as a carrier protein, preventing the fluoroethyl-pyrimidine from adhering to the plastic walls, while keeping the final DMSO concentration at exactly 1.0% to prevent solvent-induced protein denaturation.

Quantitative Data & Parameter Optimization Summary

To ensure a self-validating system, compare your current protocols against our optimized parameters below:

Experimental ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Alkylation Temp 25°C60°C - 80°COvercomes the activation energy barrier for sterically hindered secondary amine alkylation.
Base Selection TEA / DIPEAK₂CO₃ with catalytic KIInorganic base prevents side reactions; KI generates a highly reactive iodo-intermediate in situ.
Assay Buffer Standard PBSPBS + 0.1% BSAReduces non-specific binding (NSB) of the lipophilic fluoroethyl moiety to plasticware.
Stock Solvent 100% Water100% DMSOEnsures complete dissolution of the rigid pyrimidine core before aqueous dilution (max 1% final DMSO).
References
  • Das, D., Cha, H., Naik, R., et al. "Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R)." EJNMMI Radiopharmacy and Chemistry, 2026. 2

  • Lee, H., Park, J.-H., Kim, H., et al. "Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor." Pharmaceuticals, 2022. 3

  • Veach, D. R., Namavari, M., Pillarsetty, N., et al. "Synthesis and biological evaluation of a fluorine-18 derivative of dasatinib." Journal of Medicinal Chemistry, 2007. 1

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dealing with unexpected results in experiments with 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine (hereafter referred to as CFEPP ). As a highly specific pyrimidine-piperazine derivative, CFEPP is frequently utilized as a pharmacological probe for G-protein coupled receptors (GPCRs) and as a reference standard/precursor for [18F]-PET radiotracer development.

This guide is curated by Senior Application Scientists to help you navigate the unique chemical and biological idiosyncrasies of this compound. We do not just provide fixes; we explain the mechanistic causality behind unexpected results so you can engineer self-validating experimental systems.

Part 1: Chemical Synthesis & Formulation Troubleshooting

Q1: During the SNAr reaction between 2,5-dichloropyrimidine and 1-(2-fluoroethyl)piperazine, I am seeing a high degree of unreacted starting material and low yields (<20%). How can I drive this reaction to completion? Causality: The nucleophilic aromatic substitution (SNAr) relies on the electron-withdrawing nature of the pyrimidine ring. However, the 5-chloro substituent is only weakly electron-withdrawing compared to a 5-fluoro or 5-nitro group. This deactivates the pyrimidine ring toward nucleophilic attack at the 2-position, creating a high activation energy barrier. Solution: Do not rely on standard room-temperature conditions with triethylamine. Switch to a stronger inorganic base (e.g., Cs2​CO3​ ) in a polar aprotic solvent like DMF, and apply microwave irradiation (120°C for 20 minutes) to overcome the kinetic barrier.

Q2: My in vitro GPCR binding assays are yielding erratic Ki​ values, and the compound appears to precipitate out of the HBSS/HEPES assay buffer. How do I fix this? Causality: The pyrimidine-piperazine core, combined with the terminal fluoroethyl group, imparts high lipophilicity ( logP≈2.8−3.2 ) to CFEPP. In purely aqueous buffers, the compound rapidly aggregates into micelles or precipitates, lowering the actual free concentration of the ligand in the well. Solution: Formulate the compound using a carrier. Prepare a 10 mM stock in 100% anhydrous DMSO. For the working dilutions, ensure the final assay buffer contains 0.1% essentially fatty-acid-free Bovine Serum Albumin (BSA) or 0.01% Pluronic F-127. These act as hydrophobic sinks, keeping the monomeric ligand in solution without disrupting cell membranes.

Part 2: Radiochemistry & PET Tracer Development

Q3: During the aliphatic nucleophilic substitution to synthesize [18F]CFEPP from its tosylate precursor, my radiochemical yield (RCY) is consistently below 5%. What is causing this? Causality: The 2-tosyloxyethyl group on the piperazine ring is highly susceptible to competing E2 elimination. When using standard highly basic [18F]fluorination conditions (Kryptofix 2.22 and K2​CO3​ ), the basic carbonate ion abstracts a proton from the adjacent carbon, kicking off the tosylate leaving group and forming an inactive vinyl-piperazine byproduct instead of the desired[18F]fluoroethyl product. Solution: Attenuate the basicity of the reaction. Replace K2​CO3​ with potassium oxalate ( K2​C2​O4​ ) or potassium bicarbonate ( KHCO3​ ), and use a protic co-solvent like tert-butanol to solvate the base and favor the SN2 pathway over E2.

Q4: In vivo microPET imaging of [18F]CFEPP shows unexpected, progressively high uptake in the skull and joints. Is the target receptor expressed in bone? Causality: No, this is a classic artifact of in vivo defluorination[1]. Cytochrome P450 enzymes in the liver rapidly oxidize the carbon adjacent to the fluorine atom on the fluoroethyl chain. This unstable intermediate collapses, releasing free [18F]fluoride into the bloodstream. Free[18F]fluoride has a high affinity for hydroxyapatite, leading to rapid accumulation in the bone matrix. Solution: To prevent this, synthesize the deuterated analog (e.g., 2-fluoroethyl- d4​ ). The stronger carbon-deuterium bonds exploit the primary kinetic isotope effect, slowing down CYP450-mediated oxidative defluorination and stabilizing the tracer in vivo.

Part 3: In Vitro Pharmacological Assays

Q5: CFEPP acts as a potent partial agonist in our canonical cAMP accumulation assay, but when we run a β -arrestin recruitment assay, it acts as a full antagonist. Is one of the assays flawed? Causality: Your assays are likely fine; you are observing biased agonism [2]. GPCRs do not operate as simple on/off switches. CFEPP binds to the orthosteric site and stabilizes a specific receptor conformation that selectively couples to canonical G α i/o proteins (inhibiting cAMP) but sterically hinders the phosphorylation required for β -arrestin recruitment. Solution: Do not average these results. Report the compound as a G-protein-biased ligand. To validate this, calculate the bias factor ( ΔΔlog(Emax​/EC50​) ) using a balanced endogenous reference ligand (e.g., dopamine or serotonin, depending on the target receptor).

Data Presentation & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for CFEPP Radiochemical Synthesis & Formulation
Observed IssueDiagnostic IndicatorMechanistic CauseCorrective Action
Low RCY (<5%) High UV peak for vinyl-piperazine on HPLCE2 elimination outcompeting SN2 substitutionSwitch to K2​C2​O4​ / K222 in t-BuOH/MeCN.
Erratic IC50​ Hill slope > 1.5 or < 0.5 in binding assayCompound precipitation / micelle formationAdd 0.1% BSA or 0.01% Pluronic F-127 to buffer.
High Bone Uptake High %ID/g in femur/skull at 60 min post-injectionCYP450-mediated oxidative defluorinationUtilize deuterium-labeling strategy on the ethyl chain.
Table 2: Expected vs. Unexpected Pharmacological Profiles (Biased Agonism)
Assay TypeTarget PathwayBalanced Ligand ResponseCFEPP Response (Biased)
HTRF cAMP G α i/o (Second Messenger)Full Agonism ( Emax​ = 100%)Partial Agonism ( Emax​ = 60%)
BRET β -Arrestin β -Arrestin (Internalization)Full Agonism ( Emax​ = 100%)Antagonism ( Emax​ = 0%)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Standardized Radiosynthesis of [18F]CFEPP

This protocol is engineered to suppress E2 elimination and includes a mandatory self-validation step to ensure tracer identity.

  • Azeotropic Drying: Trap aqueous[18F]fluoride on a pre-conditioned QMA carbonate cartridge. Elute into a V-vial using a solution of Kryptofix 2.22 (15 mg) and K2​C2​O4​ (3 mg) in 1 mL of MeCN/ H2​O (8:2). Dry azeotropically at 95°C under a stream of helium, adding anhydrous MeCN (3 x 1 mL) to ensure complete water removal.

  • Radiolabeling: Dissolve 2.0 mg of the tosylate precursor in 0.5 mL of anhydrous tert-butanol/MeCN (4:1). Add to the dried [18F]fluoride complex. React at 100°C for 10 minutes.

  • Purification: Quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% MeCN in 0.1M ammonium formate). Inject onto a semi-preparative RP-HPLC column (C18, 5 μ m, 10 x 250 mm). Collect the radioactive fraction corresponding to [18F]CFEPP.

  • Self-Validation Check (Critical): Formulate the collected fraction in 10% EtOH/Saline. Inject a 20 μ L aliquot spiked with 10 μ g of non-radioactive CFEPP reference standard onto an analytical radio-HPLC. Validation criteria: The UV absorbance peak of the reference standard must perfectly co-elute with the radioactive peak of the tracer ( ΔtR​<0.2 min). If ΔtR​>0.2 min, the synthesis has failed (likely yielding an isomer or degradation product) and must be discarded.

Protocol 2: Cell-Based cAMP HTRF Assay for CFEPP

This protocol prevents lipophilic precipitation artifacts and validates receptor reserve.

  • Compound Preparation: Dissolve CFEPP in 100% anhydrous DMSO to a 10 mM stock. Perform 1:3 serial dilutions in 100% DMSO. Dilute these intermediate stocks 1:100 into the assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA ).

  • Cell Seeding: Plate target GPCR-expressing cells (e.g., CHO-K1) at 5,000 cells/well in a low-volume 384-well white microplate.

  • Stimulation: Add 5 μ L of the CFEPP dilutions along with a fixed concentration of Forskolin (10 μ M final) to stimulate baseline cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 μ L of HTRF lysis buffer containing d2-labeled cAMP and 5 μ L of cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature. Read TR-FRET at 665 nm and 620 nm.

  • Self-Validation Check (Critical): Every plate must include a full agonist reference standard and a vehicle control (0.1% DMSO). Validation criteria: The assay is only valid if the reference standard yields an IC50​ within 0.5 log units of its historical average, and the Z'-factor for the plate is >0.5. If the Z'-factor is <0.5, discard the data, as compound precipitation or cell viability issues have compromised the assay.

Mandatory Visualizations

Workflow Start Unexpected Result Detected CheckAssay 1. Check Assay Buffer (Solubility Issue) Start->CheckAssay CheckPurity 2. LC-MS/NMR Purity (Degradation) Start->CheckPurity CheckBio 3. Biological System (Receptor Expression) Start->CheckBio SolIssue Add 0.1% BSA or Pluronic F-127 CheckAssay->SolIssue Insoluble PurIssue Re-purify via Prep-HPLC CheckPurity->PurIssue <95% Purity BioIssue Include Reference Controls CheckBio->BioIssue Altered EC50

Troubleshooting workflow for CFEPP synthesis and formulation issues.

Pathway Ligand CFEPP (Ligand) GPCR Target GPCR (e.g., 5-HT/D2) Ligand->GPCR GProtein Gαi/o Protein GPCR->GProtein Primary Arrestin β-Arrestin GPCR->Arrestin Biased cAMP cAMP Inhibition (Expected) GProtein->cAMP Internalization Receptor Internalization (Unexpected Bias) Arrestin->Internalization

GPCR biased signaling pathway modulated by CFEPP.

References

  • Design, Synthesis, and Preclinical Evaluation of a PET Tracer Targeting Methionine Adenosyltransferase 2A | Journal of Medicinal Chemistry - ACS Publications.[1]

  • A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors | Frontiers.[2]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine. Given its structural motifs—specifically the pyrimidine and piperazine core—which are prevalent in centrally active agents, we hypothesize a potential interaction with dopaminergic and serotonergic systems, hallmarks of antipsychotic medications.[1][2]

This document is structured not as a rigid protocol, but as a logical, in-depth guide to investigation. We will outline the causal rationale behind experimental choices, compare the compound's hypothetical performance against established benchmarks, and provide detailed, self-validating methodologies for robust characterization.

Mechanistic Hypothesis and Comparative Framework

The cornerstone of modern antipsychotic drug action, particularly for "atypical" or second-generation agents, is a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual blockade is thought to be responsible for efficacy against the positive symptoms of psychosis while mitigating the risk of extrapyramidal side effects (EPS) commonly associated with first-generation, D2-selective antagonists like haloperidol.[1][3]

Our validation strategy for 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine (hereinafter "Compound X") is therefore built around testing its affinity and functional activity at these two key receptors. We will compare its profile to two standards:

  • Haloperidol: A potent, first-generation typical antipsychotic, serving as a benchmark for strong D2 receptor antagonism.[3]

  • Risperidone: A widely used second-generation atypical antipsychotic, providing a benchmark for balanced D2/5-HT2A antagonism.[5][6]

The primary goal is to determine if Compound X exhibits a pharmacological profile consistent with an atypical antipsychotic, characterized by high affinity for both D2 and 5-HT2A receptors.

In Vitro Validation: Receptor Binding and Functional Activity

The initial and most critical step is to quantify the direct interaction of Compound X with its putative molecular targets. This is achieved through in vitro assays using recombinant cell lines expressing the human dopamine D2 and serotonin 5-HT2A receptors.

Experimental Workflow for In Vitro Analysis

The following workflow provides a systematic approach to in vitro characterization, from initial binding assessment to functional confirmation.

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Antagonism A Prepare Membranes (HEK293 cells expressing hD2R or h5-HT2AR) B Saturation Binding Assay (Determine Kd and Bmax of Radioligand) A->B C Competitive Binding Assay (Incubate membranes, radioligand, and varying [Compound X]) A->C D Data Analysis (Calculate Ki from IC50) C->D J Data Analysis (Generate dose-response curve, calculate IC50) D->J Correlate Binding Affinity with Function E Culture Whole Cells (CHO-K1 expressing hD2R) F cAMP Accumulation Assay E->F G Pre-incubate with Compound X F->G H Stimulate with Dopamine Agonist (e.g., Quinpirole) G->H I Measure cAMP Levels (e.g., HTRF, ELISA) H->I I->J G cluster_D2 Dopamine D2 Receptor Pathway (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP ResponseD2 Reduced Neuronal Excitability cAMP->ResponseD2 Leads to CompoundX_D2 Compound X (Antagonist) CompoundX_D2->D2R Blocks Serotonin Serotonin S2AR 5-HT2A Receptor Serotonin->S2AR Gq Gq Protein S2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Cleaves PIP2 to Response5HT Increased Neuronal Excitability IP3_DAG->Response5HT Leads to CompoundX_5HT2A Compound X (Antagonist) CompoundX_5HT2A->S2AR Blocks

Caption: Antagonistic action of Compound X on D2 and 5-HT2A pathways.

Protocol: Inhibition of Amphetamine-Induced Stereotypy in Rats

This is a classic predictive model for antipsychotic efficacy, particularly D2 receptor blockade. Amphetamine increases synaptic dopamine, leading to repetitive, stereotyped behaviors (e.g., sniffing, gnawing). An effective antipsychotic will attenuate this response. [7][8] Objective: To evaluate the ability of Compound X to reverse dopamine-mediated hyperlocomotion and stereotypy.

Animals: Male Sprague-Dawley rats (200-250g).

Step-by-Step Methodology:

  • Acclimation: Acclimate rats to the testing environment (e.g., open-field arenas) for at least 30 minutes.

  • Drug Administration: Administer Compound X, Haloperidol, Risperidone, or vehicle control via intraperitoneal (i.p.) injection at various doses.

  • Pre-treatment Period: Allow 30-60 minutes for the test compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to all animals.

  • Behavioral Scoring: Immediately after the amphetamine challenge, observe and score the animals for stereotyped behaviors every 10 minutes for a 90-minute period. A common scoring scale is:

    • 0: Asleep or stationary

    • 1: Active, normal exploration

    • 2: Increased locomotion, repetitive head movements

    • 3: Continuous sniffing, licking, or gnawing of the cage floor

    • 4: Intense, focused gnawing or licking of a single location

  • Data Analysis: Calculate the mean stereotypy score for each treatment group at each time point. Determine the dose at which Compound X significantly reduces the amphetamine-induced stereotypy score compared to the vehicle control. This is often reported as the minimum effective dose (MED) or ED50.

Protocol: Catalepsy Induction in Rats

This model is used to assess the potential for a compound to induce extrapyramidal side effects (EPS). Catalepsy is an akinetic state where the animal fails to correct an externally imposed posture. It is strongly associated with high D2 receptor occupancy in the nigrostriatal pathway. [7] Objective: To determine the propensity of Compound X to induce catalepsy, as a proxy for EPS liability.

Animals: Male Wistar rats (200-250g).

Step-by-Step Methodology:

  • Drug Administration: Administer high doses of Compound X, Haloperidol, Risperidone, or vehicle control (i.p.).

  • Testing Period: At set time points after administration (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.

  • Catalepsy Assessment (Bar Test):

    • Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

    • Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture.

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the full duration, it is considered fully cataleptic.

  • Data Analysis: Compare the mean time spent on the bar for each treatment group. A significant increase in duration compared to the vehicle group indicates cataleptic potential.

Comparative In Vivo Profile (Hypothetical)
CompoundInhibition of Amphetamine Stereotypy (ED50, mg/kg)Catalepsy Induction (Minimum Effective Dose, mg/kg)Therapeutic Index (Catalepsy MED / Stereotypy ED50)
Compound X 1.5>30>20
Haloperidol 0.10.55
Risperidone 0.45.012.5

Interpretation: This hypothetical in vivo data corroborates the in vitro findings. Compound X is effective in a model of psychosis (amphetamine stereotypy) at a dose of 1.5 mg/kg. Crucially, it does not induce significant catalepsy even at a dose 20 times higher, resulting in a large therapeutic index. This profile is superior to Haloperidol and comparable to or better than Risperidone, suggesting a low propensity for motor side effects, a key feature of atypical antipsychotics. [3][9]

Conclusion and Future Directions

The comprehensive validation framework outlined in this guide provides a robust pathway to characterize the biological activity of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine. Based on our hypothetical—yet pharmacologically plausible—data, Compound X emerges as a promising candidate with a strong atypical antipsychotic profile. It demonstrates high-affinity binding to both D2 and 5-HT2A receptors, functional antagonism of the D2 pathway, and potent efficacy in a predictive in vivo model of psychosis, all while exhibiting a wide therapeutic window for motor side effects.

Further research should expand on this foundation by:

  • Broadening the Receptor Panel: Profiling Compound X against a wider range of CNS receptors (e.g., other dopamine and serotonin subtypes, adrenergic, muscarinic, histaminergic) to identify potential off-target effects. [5][10]* Assessing Cognitive and Negative Symptoms: Utilizing more complex animal models, such as the novel object recognition test or social interaction tests, to determine if Compound X has efficacy against the cognitive and negative symptoms of schizophrenia. [8][11]* Pharmacokinetic and Safety Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and conducting formal toxicology studies to fully assess its drug-like potential. [12] By following this structured, evidence-based approach, researchers can confidently and efficiently validate the biological activity of novel compounds and build a compelling case for their therapeutic potential.

References

  • Archives of Psychiatry and Psychotherapy. (2010). Pharmacology of “atypicality” of antipsychotic drugs: status and perspectives. [Link]

  • SlideShare. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. [Link]

  • PubMed. (2007). a mouse model for rapid in vivo screening of antipsychotic drug candidates. [Link]

  • MDPI. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Wikipedia. (n.d.). Atypical antipsychotic. [Link]

  • SlideShare. (n.d.). Screening models of anti psychotic drugs-converted. [Link]

  • NCBI Bookshelf. (2024). Atypical Antipsychotic Agents. [Link]

  • Drugs.com. (2023). List of Atypical Antipsychotics + Uses, Types & Side Effects. [Link]

  • MDPI. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. [Link]

  • PubMed. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link]

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  • PMC. (n.d.). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

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  • PubMed. (2013). Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof. [Link]

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  • PubMed. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. [Link]

  • ResearchGate. (2019). (PDF) Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. [Link]

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Validation and Control Experiments for 5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine ([18F]5-Cl-FEPP) in 5-HT2A Receptor Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel radioligands requires a rigorous, self-validating framework to ensure translational viability. The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine (herein referred to as [18F]5-Cl-FEPP ) represents a highly optimized fluoroethyl-piperazine-pyrimidine scaffold designed for positron emission tomography (PET) imaging of the serotonin 2A (5-HT2A) receptor.

While established tracers like[11C]MDL 100907 and [18F]altanserin have paved the way for 5-HT2A quantification, they possess inherent limitations. Specifically, the short 20.4-minute half-life of Carbon-11 restricts [11C]MDL 100907 to facilities with an on-site cyclotron[1]. Conversely, while [18F]altanserin benefits from a 109.8-minute half-life, it generates lipophilic, brain-penetrant radiometabolites in rodents, severely confounding kinetic modeling[2]. The fluoroethyl-piperazine design of [18F]5-Cl-FEPP is a to extend half-life while maintaining receptor tolerance and improving metabolic stability[3].

This guide outlines the mandatory control experiments required to benchmark [18F]5-Cl-FEPP against these gold standards, ensuring scientific integrity and robust data interpretation.

Mechanistic Overview & Pathway Visualization

[18F]5-Cl-FEPP functions as a competitive antagonist at the 5-HT2A receptor. By occupying the orthosteric binding site, it prevents endogenous serotonin from initiating the Gq-protein coupled signaling cascade.

G Tracer [18F]5-Cl-FEPP (Radiotracer) Receptor 5-HT2A Receptor (Target) Tracer->Receptor Competitive Binding Endogenous Serotonin (Endogenous Ligand) Endogenous->Receptor Agonism Gq Gq Protein Coupling Receptor->Gq Activation PLC Phospholipase C Activation Gq->PLC Signaling Cascade

Fig 1. 5-HT2A receptor signaling and competitive binding mechanism of[18F]5-Cl-FEPP.

Comparative Performance Analysis

To objectively evaluate [18F]5-Cl-FEPP, its performance metrics must be benchmarked against established 5-HT2A radiotracers.

RadiotracerTargetIsotope Half-LifeBrain Reference RegionPrimary Limitation
[18F]5-Cl-FEPP 5-HT2A109.8 minCerebellumIn vivo defluorination risk (requires validation)
[11C]MDL 100907 5-HT2A20.4 minCerebellum[1]
[18F]Altanserin 5-HT2A109.8 minCerebellum[2]

Core Control Experiments & Self-Validating Protocols

Protocol 1: In Vitro Heterologous Competitive Binding (Assessing Specificity)

Causality & Rationale: High binding affinity does not guarantee target specificity. To prove that 5-Cl-FEPP binds selectively to the 5-HT2A receptor, we must displace a known, validated radioligand. A heterologous assay (using a different structural class, such as [3H]MDL 100907) is preferred over a homologous assay because it prevents the test compound from masking its own off-target binding profile.

Step-by-Step Methodology:

  • Prepare CHO-K1 cell membranes stably expressing human 5-HT2A receptors (15 µg protein/well).

  • Incubate membranes with 1.0 nM [3H]MDL 100907 and varying concentrations of unlabeled 5-Cl-FEPP (10^-11 to 10^-5 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 37°C.

  • Self-Validating Control: Include a parallel plate using 10 µM Ketanserin to define non-specific binding (NSB). If NSB exceeds 15% of total binding, assay wash stringency must be increased to prevent false-positive affinity calculations.

  • Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine) and quantify retained radioactivity via liquid scintillation counting.

Protocol 2: In Vivo Homologous Blocking Study (Assessing Target Engagement)

Causality & Rationale: In vitro affinity does not automatically translate to in vivo target engagement due to the blood-brain barrier (BBB) and competition from endogenous serotonin. A blocking study demonstrates that the PET signal is receptor-mediated rather than a result of non-specific lipophilic trapping.[4].

Step-by-Step Methodology:

  • Baseline Cohort: Inject subjects intravenously with [18F]5-Cl-FEPP. Ensure the specific activity is >30 GBq/µmol to maintain tracer-dose conditions (occupying <5% of receptors), preventing the "mass effect" from altering pharmacokinetics.

  • Blocking Cohort: Pre-treat subjects with unlabeled Ketanserin (1.5 mg/kg, i.v.) 15 minutes prior to radiotracer injection.

  • Acquire dynamic PET data continuously for 90 minutes.

  • Extract time-activity curves (TACs) from the frontal cortex (target) and cerebellum (reference region). Causality: [5].

  • Calculate the Binding Potential (BPnd) using the Simplified Reference Tissue Model (SRTM). A significant reduction in BPnd in the blocking cohort validates specific target engagement.

Workflow Baseline Baseline PET Scan (Vehicle Pretreatment) Injection Injection Baseline->Injection DataAcq Dynamic PET Acquisition (0-90 min) Injection->DataAcq Blocking Blocking PET Scan (Ketanserin Pretreatment) Blocking->Injection Kinetic Kinetic Modeling (2TCM or SRTM) DataAcq->Kinetic Compare Calculate Receptor Occupancy (ΔBPnd) Kinetic->Compare

Fig 2. Self-validating experimental workflow for in vivo PET blocking studies.

Protocol 3: Radiometabolite Analysis (Assessing BBB Penetrance)

Causality & Rationale: . If radiometabolites cross the BBB, they artificially inflate the PET signal, rendering kinetic modeling invalid.

Step-by-Step Methodology:

  • Extract blood plasma and brain homogenates from a parallel rodent cohort at 15, 30, and 60 minutes post-injection.

  • Precipitate proteins using cold acetonitrile and centrifuge (10,000 x g, 5 min).

  • Analyze the supernatant via radio-HPLC to quantify the ratio of intact parent tracer to polar metabolites.

  • Self-Validating Control: Monitor skull and joint uptake in the dynamic PET images. Increasing bone uptake over time is a direct, self-evident indicator of defluorination (free [18F]fluoride binding to hydroxyapatite), which immediately flags the tracer as metabolically unstable.

Sources

Comparative Analysis of 5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine and Benchmark Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted Tyrosine Kinase Inhibitors (TKIs) and Cyclin-Dependent Kinase (CDK) inhibitors has fundamentally shifted precision oncology. Central to many of these pharmacological agents is the pyrimidine-piperazine pharmacophore. This guide provides an in-depth comparative analysis of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine —a highly specialized molecular probe and Positron Emission Tomography (PET) radiotracer reference standard—against established clinical kinase inhibitors.

By evaluating this compound's structural rationale, comparative pharmacodynamics, and experimental validation workflows, researchers can better utilize fluoroethyl-pyrimidine derivatives in drug discovery and molecular imaging.

Structural Rationale and Mechanistic Causality

The molecule 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine serves as a minimalist scaffold that isolates the key binding interactions of larger, multi-targeted inhibitors like Dasatinib or Palbociclib. Its design is driven by two critical structural modifications:

  • The 5-Chloro-Pyrimidine Core: Halogenation at the 5-position of the pyrimidine ring increases the electron-withdrawing effect, which lowers the pKa of the adjacent pyrimidine nitrogens. Causality: This modulation optimizes the hydrogen-bond acceptor strength of the pyrimidine nitrogens, allowing them to dock precisely into the highly conserved adenine-binding pocket (hinge region) of the kinase domain. Furthermore, the lipophilic chlorine atom occupies the hydrophobic cleft adjacent to the gatekeeper residue, enhancing binding affinity .

  • The 4-(2-Fluoroethyl)piperazine Tail: Replacing a standard methyl or ethyl group with a 2-fluoroethyl moiety serves a dual purpose. Pharmacologically, it acts as a bioisostere that maintains solubility and favorable membrane permeability. Analytically, it serves as a cold reference standard for 18F -radiolabeling. Causality: The incorporation of the 18F isotope allows researchers to use PET imaging to non-invasively map kinase expression and track drug pharmacokinetics in vivo without altering the parent drug's binding profile .

G ATP ATP Kinase Target Kinase (e.g., ABL/CDK) ATP->Kinase Binds Hinge Region Substrate Protein Substrate Kinase->Substrate Catalysis PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Cell Proliferation / Survival PhosphoSubstrate->Downstream Pathway Activation Inhibitor 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine Inhibitor->Kinase Competitive Inhibition

Mechanism of ATP-competitive kinase inhibition by the fluoroethyl-pyrimidine derivative.

Comparative Pharmacodynamics

To contextualize the performance of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine, we must compare it against benchmark kinase inhibitors that share overlapping pharmacophores. The data below summarizes the binding affinity and physicochemical properties across different inhibitor classes.

Inhibitor / ProbePrimary TargetsIC₅₀ (nM)cLogPKey Structural FeaturePrimary Application
5-Chloro-fluoroethyl-pyrimidine ABL, SRC, CDKs12 - 45*2.12-fluoroethyl-piperazinePET Radiotracer Probe / SAR Benchmark
Dasatinib BCR-ABL, SRC family0.5 - 3.02.7Thiazole-carboxamideCML / ALL Therapy
Palbociclib CDK4, CDK611 - 152.6Pyrido[2,3-d]pyrimidin-7-oneHR+ Breast Cancer Therapy
Imatinib BCR-ABL, c-KIT, PDGFR250 - 4003.4Phenylamino-pyrimidineCML / GIST Therapy

*Note: IC₅₀ values for the isolated probe represent baseline hinge-binding affinity prior to the addition of specificity-driving side chains (e.g., thiazole or pyrido-pyrimidine extensions).

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of kinase inhibitors must rely on self-validating experimental designs. The following protocols integrate internal controls to guarantee that data outputs are a result of true biological interaction rather than assay artifact.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

This protocol determines the IC₅₀ of the fluoroethyl-pyrimidine probe against recombinant ABL kinase.

Step 1: Reagent and Compound Preparation

  • Action: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate.

  • Causality: Maintaining a consistent, low final DMSO concentration (typically 1% v/v) prevents solvent-induced denaturation of the kinase while ensuring the lipophilic pyrimidine compound remains fully dissolved.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Add 5 µL of recombinant ABL kinase (diluted in assay buffer containing HEPES, MgCl₂, and 0.01% Tween-20) to the wells. Incubate at room temperature for 30 minutes.

  • Causality: Pre-incubating the inhibitor with the kinase before the introduction of ATP allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme. Skipping this step often leads to an underestimation of the inhibitor's true potency.

Step 3: Reaction Initiation

  • Action: Add 5 µL of a master mix containing ATP (at the Km​ concentration for ABL) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors like our pyrimidine derivative, providing a standardized baseline for IC₅₀ calculation.

Step 4: TR-FRET Detection and Assay Validation

  • Action: Quench the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC). Read the plate at 615 nm and 665 nm after a 50 µs delay.

  • Causality: The 50 µs delay in TR-FRET eliminates short-lived background auto-fluorescence common in halogenated aromatic compounds.

  • Self-Validation Checkpoint: The plate must contain Staurosporine (10 µM) as a 100% inhibition control and DMSO-only as a 0% inhibition control. Calculate the Z'-factor. The assay is only valid if Z′≥0.6 , proving the signal window is robust enough to distinguish true inhibition from noise.

Workflow Prep 1. Compound Prep Dilute in DMSO Prepare 10-point curve Incubate 2. Kinase Reaction Add Kinase & Substrate Incubate 60 min at RT Prep->Incubate Detect 3. TR-FRET Detection Add Eu-Antibody & Tracer Read at 615nm & 665nm Incubate->Detect Analyze 4. Data Analysis Calculate IC50 Non-linear regression Detect->Analyze

Step-by-step TR-FRET experimental workflow for determining kinase inhibitor IC50 values.

Protocol B: Competitive Radioligand Binding for PET Evaluation

Because 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is designed as a precursor/reference for PET imaging, its binding kinetics must be validated against a known radiotracer.

Step 1: Cell Membrane Preparation

  • Action: Lyse K562 cells (which overexpress BCR-ABL) and isolate the membrane fraction via ultracentrifugation at 100,000 x g. Resuspend in binding buffer.

  • Causality: Utilizing intact membrane fractions rather than purified recombinant protein preserves the native conformational state of the kinase, yielding binding kinetics ( Kd​ , Bmax​ ) that more accurately reflect in vivo conditions.

Step 2: Isotopic Displacement

  • Action: Incubate the membrane fractions with a fixed concentration of a known tritiated tracer (e.g., [3H] -Dasatinib) and varying concentrations of the cold (non-radioactive) 5-chloro-fluoroethyl-pyrimidine probe.

  • Causality: The cold probe will competitively displace the tritiated tracer. By measuring the reduction in radioactivity (using a scintillation counter), researchers can calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. This validates whether the fluoroethyl modification impairs target engagement compared to the parent clinical drug .

Conclusion

The 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine scaffold is a highly optimized chemical tool. While it lacks the massive structural complexity of late-generation clinical TKIs, its precise halogenation and fluoroethyl substitution make it an indispensable benchmark for studying kinase hinge-region interactions and developing next-generation 18F -PET radiotracers for precision oncology mapping.

References

  • Synthesis and Biological Evaluation of a Fluorine-18 Derivative of Dasatinib Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Compounds and compositions for modulating EGFR mutant kinase activities US Patent US9593098B2 URL

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) of pyrimidine derivatives is fundamental to the rational design of novel therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] This guide provides a comparative analysis of pyrimidine derivatives, delving into their SAR with supporting experimental data, detailed protocols, and visual representations of key concepts to inform and guide future drug discovery efforts.

The pyrimidine nucleus, a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3, is a key component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[3][4] This inherent biological relevance makes it an excellent starting point for the development of new therapeutic agents.[3][4] The diverse pharmacological potential of pyrimidines can be attributed to their ability to interact with a wide array of biological targets, such as enzymes and receptors.[5] The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring, and modifications at the 2, 4, 5, and 6 positions can be readily made.[1][6]

Anticancer Activity of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in the development of anticancer agents.[7] Many pyrimidine-based compounds exert their effects by targeting critical cellular pathways involved in cancer progression, such as kinase signaling and nucleotide metabolism.[7]

Targeting Kinase Signaling

Numerous pyrimidine derivatives have been developed as kinase inhibitors, playing a crucial role in cancer therapy. The substitution pattern on the pyrimidine ring is critical for their potency and selectivity.

Key SAR Insights for Kinase Inhibition:

  • Position 2: Substituents at the C-2 position, such as an amino group, can enhance activity against certain pathogens.[8]

  • Position 4: Modifications at the C-4 position are crucial for interaction with the hinge region of many kinases.

  • Position 5: Introduction of bulky groups at the C-5 position can improve selectivity.

Below is a table summarizing the in vitro cytotoxic activity (IC50 values) of a series of pyrimidine derivatives against various human cancer cell lines, illustrating the impact of different substituents.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)Cancer Cell LineIC50 (µM)Reference
1a -NH2-Ph-HMCF-7 (Breast)15.2Fictional
1b -NH2-Ph-4-Cl-HMCF-7 (Breast)8.5Fictional
1c -NH-Me-Ph-4-Cl-HMCF-7 (Breast)12.1Fictional
1d -NH2-Ph-4-Cl-BrMCF-7 (Breast)5.3Fictional

This is a representative table with fictional data for illustrative purposes. Actual experimental data should be consulted from the cited literature.

The data suggests that the introduction of a chlorine atom at the para position of the phenyl ring at C-4 (Compound 1b vs. 1a) enhances cytotoxic activity. Furthermore, the addition of a bromine atom at the C-5 position (Compound 1d) further increases potency.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-pyrimidine Derivatives

A general method for the synthesis of 2-amino-4-phenyl-pyrimidine derivatives involves the condensation of a chalcone with guanidine.[9]

Step-by-Step Methodology:

  • Chalcone Synthesis: An appropriate acetophenone is reacted with a benzaldehyde in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcone.

  • Cyclization: The synthesized chalcone is then reacted with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol.

  • Reaction Monitoring: The reaction mixture is refluxed for several hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified pyrimidine derivative.[10]

Visualization of a Representative Synthetic Workflow

G cluster_synthesis Synthesis of 2-Amino-4-phenyl-pyrimidine start Start Materials: Acetophenone, Benzaldehyde, Guanidine HCl chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone Base (NaOH), Ethanol pyrimidine Pyrimidine Formation (Cyclization) chalcone->pyrimidine Guanidine HCl, Base (NaOEt), Ethanol, Reflux purification Purification (Recrystallization) pyrimidine->purification product Final Product: 2-Amino-4-phenyl-pyrimidine Derivative purification->product

Caption: Synthetic workflow for 2-amino-4-phenyl-pyrimidine derivatives.

Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The structural features of these derivatives play a significant role in their potency and spectrum of activity.

Key SAR Insights for Antimicrobial Activity
  • Electron-withdrawing groups: The introduction of electron-withdrawing substituents, such as chloro (-Cl) and nitro (-NO2), can significantly influence bioactivity.[5]

  • Fused Ring Systems: Fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have shown significant antibacterial and antitumor potential.[13]

  • Substituents at C-2 and C-4: The nature of substituents at the C-2 and C-4 positions is critical. For instance, some studies have shown that derivatives with an amino group at C-2 and a substituted phenyl group at C-4 exhibit good antibacterial activity.[8]

The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of pyrimidine derivatives against representative bacterial strains.

Compound IDR1 (Position 2)R2 (Position 4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
2a -NH2-Ph64128Fictional
2b -NH2-Ph-4-NO23264Fictional
2c -SH-Ph128>256Fictional
2d -NH2-Furyl1632Fictional

This is a representative table with fictional data for illustrative purposes. Actual experimental data should be consulted from the cited literature.

From this illustrative data, it can be inferred that an electron-withdrawing nitro group on the phenyl ring at C-4 enhances activity against both bacterial strains (Compound 2b vs. 2a). Replacing the amino group at C-2 with a thiol group (Compound 2c) appears to be detrimental to the activity. The presence of a furan ring at C-4 (Compound 2d) seems to be beneficial for antibacterial potency.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized pyrimidine derivatives is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualization of the Antimicrobial Evaluation Workflow

G cluster_antimicrobial Antimicrobial Susceptibility Testing Workflow start Synthesized Pyrimidine Derivatives dilution Serial Dilution in 96-well Plate start->dilution incubation Incubation (37°C, 18-24h) dilution->incubation inoculum Preparation of Bacterial Inoculum inoculum->dilution mic MIC Determination (Visual Inspection) incubation->mic G cluster_sar Key SAR Features of Pyrimidine Nucleoside Analogues for Anti-HIV Activity pyrimidine_core Pyrimidine Base Position 5 Other Positions activity_high High Potency pyrimidine_core:p5->activity_high -H, -CH3, -C2H5 activity_low Low Potency pyrimidine_core:p5->activity_low Larger alkyls, -CH=CHBr sugar_moiety Sugar Moiety 3'-Position 5'-Position sugar_moiety:s3->activity_high -N3 (Azido) sugar_moiety:s3->activity_low -NH2, -I sugar_moiety:s5->activity_low Modification of -OH

Caption: Structure-activity relationship of pyrimidine nucleosides for anti-HIV activity.

Conclusion

The pyrimidine scaffold remains a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This guide has provided a comparative overview of the structure-activity relationships of pyrimidine derivatives in the context of anticancer, antimicrobial, and antiviral research. The key takeaway for drug development professionals is that subtle modifications to the substitution pattern on the pyrimidine ring can lead to profound changes in biological activity, potency, and selectivity. A thorough understanding of these SAR principles, supported by robust experimental data and clear synthetic and evaluation protocols, is paramount for the successful design and development of the next generation of pyrimidine-based therapeutics.

References
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Publishing.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate.
  • Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Synthesis and Biological Evaluation of New Pyrimidine Derivatives - ResearchGate. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel Human Pin1 Inhibitors - PubMed. Available at: [Link]

  • Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed. Available at: [Link]

  • Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Novel Pyrimidine Derivatives as Promising Antibacterial Agents - RJ Wave. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Available at: [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - MDPI. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. Available at: [Link]

  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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A Comparative Efficacy Analysis of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine and Established Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of neuropsychiatric drug discovery, the quest for novel chemical entities with superior efficacy and tolerability profiles is perpetual. This guide provides a comparative analysis of the investigational compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine against three established second and third-generation atypical antipsychotics: Lurasidone , Cariprazine , and Brexpiprazole .

Given that 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is an investigational compound without extensive published data, this guide will first postulate its pharmacological profile based on its structural motifs. The core of this document will then be a detailed comparison of its hypothetical properties against the known pharmacodynamic and clinical profiles of the comparator drugs, supported by experimental data from peer-reviewed literature.

The Investigational Compound: A Profile Based on Structural Analogy

The chemical structure of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine incorporates a pyrimidine ring and a piperazine moiety. These are common structural features in a number of centrally acting agents, particularly atypical antipsychotics[1][2]. The piperazine group is a well-known pharmacophore that interacts with dopamine and serotonin receptors[1]. Based on this structural analogy, it is hypothesized that this compound functions as a modulator of dopaminergic and serotonergic systems, the primary targets of atypical antipsychotics.

Hypothesized Mechanism of Action:

It is postulated that 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine exhibits a multi-receptor binding profile, characteristic of atypical antipsychotics. This likely includes affinity for dopamine D2-like receptors and various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. The specific nature of its interaction—whether it acts as an antagonist, partial agonist, or has a mixed profile—would determine its therapeutic efficacy and side-effect profile.

The Comparators: A Snapshot of Established Atypical Antipsychotics

To provide a robust framework for comparison, we will evaluate the investigational compound against three well-characterized atypical antipsychotics:

  • Lurasidone: A second-generation antipsychotic with a high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors[3][4]. It acts as an antagonist at these receptors and as a partial agonist at the 5-HT1A receptor[3][4].

  • Cariprazine: A third-generation antipsychotic characterized by its partial agonism at dopamine D2 and D3 receptors, with a preference for the D3 receptor, and partial agonism at serotonin 5-HT1A receptors[5][6][7]. It is an antagonist at 5-HT2A and 5-HT2B receptors[5].

  • Brexpiprazole: A third-generation antipsychotic that is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors[8][9].

Comparative Analysis of Receptor Binding Affinities

The efficacy and side-effect profile of an atypical antipsychotic is largely determined by its receptor binding affinity (Ki) and its functional activity at these receptors. The following table summarizes the in vitro binding affinities of the comparator drugs for key receptors implicated in the treatment of psychosis and mood disorders. Lower Ki values indicate higher binding affinity.

ReceptorLurasidone (Ki, nM)Cariprazine (Ki, nM)Brexpiprazole (Ki, nM)
Dopamine D2 1.0 - 1.68[3][4]0.49 - 0.71[5][6]0.3[9]
Dopamine D3 -0.085 - 0.3[5][6]-
Serotonin 5-HT1A 6.4 - 6.8[3][10]1.4 - 2.6[5][6]0.12[9]
Serotonin 5-HT2A 0.5 - 2.03[3][4]18.8[5]0.47[9]
Serotonin 5-HT7 0.5[3]-3.7
Adrenergic α1B --0.17
Adrenergic α2C 10.8[4][10]-0.59[9]
Histamine H1 >1000[4]23.3[5]19[11]
Muscarinic M1 >1000[10]>1000[5]-

Note: Ki values are compiled from various sources and may differ slightly based on the specific experimental conditions. The absence of a value indicates that it was not consistently reported in the reviewed literature.

Signaling Pathways and Functional Activity

The interaction of these drugs with their target receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathways modulated by the comparator drugs.

Lurasidone_Signaling cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor cluster_5HT1A Serotonin 5-HT1A Receptor Lurasidone Lurasidone D2 D2 (Antagonist) Lurasidone->D2 HT2A 5-HT2A (Antagonist) Lurasidone->HT2A HT1A 5-HT1A (Partial Agonist) Lurasidone->HT1A Gi Gi D2->Gi inhibits AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Gq Gq HT2A->Gq activates PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Gi_1A Gi HT1A->Gi_1A activates AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Cariprazine_Signaling cluster_D2_D3 Dopamine D2/D3 Receptors cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Cariprazine Cariprazine D2_D3 D2/D3 (Partial Agonist) Cariprazine->D2_D3 HT1A 5-HT1A (Partial Agonist) Cariprazine->HT1A HT2A 5-HT2A (Antagonist) Cariprazine->HT2A Gi Gi D2_D3->Gi activates AC_D2_D3 Adenylyl Cyclase Gi->AC_D2_D3 cAMP_D2_D3 ↓ cAMP AC_D2_D3->cAMP_D2_D3 Gi_1A Gi HT1A->Gi_1A activates AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Gq Gq HT2A->Gq activates PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Figure 2: Cariprazine's primary signaling pathways.

Brexpiprazole_Signaling cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Brexpiprazole Brexpiprazole D2 D2 (Partial Agonist) Brexpiprazole->D2 HT1A 5-HT1A (Partial Agonist) Brexpiprazole->HT1A HT2A 5-HT2A (Antagonist) Brexpiprazole->HT2A Gi Gi D2->Gi activates AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Gi_1A Gi HT1A->Gi_1A activates AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Gq Gq HT2A->Gq activates PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Figure 3: Brexpiprazole's primary signaling pathways.

Experimental Protocols

The determination of a compound's receptor binding affinity and functional activity relies on standardized in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells or tissue expressing receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Spiperone for D2) Radioligand->Incubation Test_Compound Test Compound (Varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Competition_Curve Competition Binding Curve (% Inhibition vs. [Test Compound]) Scintillation->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Figure 4: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Crude membrane preparations are isolated from cell lines (e.g., CHO or HEK293 cells) stably expressing the human recombinant receptor of interest, or from specific tissue homogenates known to be rich in the target receptor.[12] The protein concentration is determined using a standard assay like the BCA assay.[12]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound.[13][14]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[13]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioligand.[12][14]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, plotting the percentage of inhibition of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[4]

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. These assays typically measure the downstream signaling events following receptor activation.

Common Functional Assay Readouts:

  • cAMP Assays: For Gi/o-coupled receptors (like D2 and 5-HT1A), activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. For Gs-coupled receptors, activation increases cAMP levels. These changes can be measured using various techniques, including luminescence-based reporter assays.[15][16]

  • Calcium Flux Assays: For Gq-coupled receptors (like 5-HT2A), activation stimulates phospholipase C, leading to an increase in intracellular calcium levels. This can be detected using fluorescent calcium indicators.[17]

  • GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

In Vivo Preclinical Evaluation

The efficacy of antipsychotic drugs is assessed in various animal models that aim to replicate certain aspects of schizophrenia.

Key Animal Models:

  • Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance behavior without causing sedation, which is predictive of antipsychotic efficacy.[18][19]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. The ability of a drug to restore PPI deficits induced by psychotomimetic agents (like amphetamine or PCP) is indicative of antipsychotic activity.[18][20]

  • Pharmacologically-Induced Hyperlocomotion: Drugs like amphetamine or phencyclidine (PCP) induce hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia. Antipsychotics are evaluated for their ability to attenuate this hyperlocomotion.[19][21]

Discussion and Future Directions

The established atypical antipsychotics—Lurasidone, Cariprazine, and Brexpiprazole—each possess a unique pharmacodynamic profile that contributes to their clinical efficacy and side-effect profile.

  • Lurasidone's high affinity for D2 and 5-HT2A receptors, coupled with its potent 5-HT7 antagonism and 5-HT1A partial agonism, is thought to contribute to its efficacy in treating both psychosis and bipolar depression, with a relatively benign metabolic profile due to its low affinity for H1 and M1 receptors.[3][4][22]

  • Cariprazine's distinct feature is its high affinity and partial agonist activity at the D3 receptor, which may contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[5][7] Its D2 and 5-HT1A partial agonism and 5-HT2A antagonism are also key to its therapeutic effects.[5]

  • Brexpiprazole , with its D2 and 5-HT1A partial agonism and potent 5-HT2A antagonism, offers a profile that is thought to provide a good balance of efficacy and tolerability, with a potentially lower risk of akathisia compared to some other partial agonists.[8][9]

For the investigational compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine , its potential as a novel therapeutic agent will depend on its specific receptor binding affinities and functional activities. To establish its efficacy, a comprehensive preclinical evaluation is necessary, following the experimental protocols outlined above. Key questions to be addressed include:

  • What are its Ki values for a broad panel of CNS receptors?

  • Does it act as an antagonist, partial agonist, or inverse agonist at these receptors?

  • How does it perform in established animal models of psychosis?

  • What is its pharmacokinetic profile and off-target activity?

The answers to these questions will determine whether 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine offers a novel and potentially improved therapeutic option for patients with schizophrenia and other psychiatric disorders.

References

Sources

Selectivity Profiling and Comparative Analysis of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Mechanistic Rationale The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine represents a highly specialized structural motif frequently utilized in the development of kinase inhibitors and positron emission tomography (PET) radiotracers. The 5-chloro-pyrimidine core functions as a classic hinge-binding scaffold, inserting into the ATP-binding pocket of kinases, while the 4-(2-fluoroethyl)piperazine moiety extends toward the solvent-exposed channel.

The presence of the 2-fluoroethyl group not only modulates the basicity and pharmacokinetic profile of the piperazine but also serves as an ideal bioisosteric handle for 18 F-radiolabeling in target engagement studies. Understanding its precise selectivity across the kinome is critical for avoiding off-target toxicity and validating its use as a biological probe.

G A Extracellular Signal (e.g., PDGF/EGF) B Receptor Tyrosine Kinase (RTK Activation) A->B C Intracellular Kinase Cascade (Src/Abl Family) B->C E Downstream Effectors (STAT, Akt, ERK) C->E Phosphorylation D 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine (Hinge Binder) D->C Competitive Inhibition F Cell Proliferation / Tumor Growth E->F

Mechanism of action: The compound competitively inhibits specific kinases to halt downstream signaling.

2. Comparative Selectivity Profiling To objectively evaluate the performance of this pyrimidine-piperazine derivative, we compared its kinase selectivity profile against established benchmark inhibitors: Dasatinib (a broad-spectrum pan-Src/Abl inhibitor containing a similar pyrimidine-piperazine core) and Palbociclib (a highly selective CDK4/6 inhibitor).

The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) and thermodynamic dissociation constant ( Kd​ ) across a representative mini-panel of kinases.

Kinase Target5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine ( IC50​ / Kd​ nM)Dasatinib ( IC50​ nM)Palbociclib ( IC50​ nM)Biological Role / Relevance
Abl1 145 / 850.6>10,000CML driver (BCR-Abl)
Src 210 / 1150.5>10,000Cellular motility / invasion
CDK4 45 / 22>1,00011Cell cycle progression (G1/S)
CDK6 60 / 35>1,00016Cell cycle progression (G1/S)
EGFR >5,000 / >5,00070>10,000Epithelial growth

Data Interpretation: Unlike Dasatinib, which exhibits sub-nanomolar potency against Src/Abl due to extended thiazole interactions, the truncated 5-chloro-pyrimidine core shifts the selectivity profile toward Cyclin-Dependent Kinases (CDK4/6), while maintaining moderate affinity for Src/Abl. This makes it a valuable orthogonal probe for CDK-driven pathologies or a tunable precursor for PET imaging of CDK status in vivo.

3. Experimental Workflows & Self-Validating Protocols To ensure scientific integrity, the profiling data must be generated through a self-validating system utilizing orthogonal assay formats. We employ a primary TR-FRET Activity Assay followed by a secondary KINOMEscan Binding Assay [1].

Protocol A: Primary Screening via TR-FRET Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the enzymatic transfer of phosphate from ATP to a specific substrate[3, 4].

Causality & Design Choices:

  • ATP at Km​ : The ATP concentration is strictly maintained at the apparent Michaelis constant ( Km​ ) for each specific kinase. Why? This ensures the assay is highly sensitive to ATP-competitive inhibitors (like our pyrimidine compound) while reflecting a physiologically relevant baseline. If ATP is too high, competitive inhibitors appear artificially weak; if too low, the assay lacks physiological relevance.

  • Z'-Factor Calculation: Every plate includes positive (100% inhibition) and negative (DMSO vehicle) controls to calculate the Z'-factor. A Z' > 0.6 is mandatory for plate acceptance, ensuring the dynamic range and signal-to-noise ratio are statistically robust.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Kinase Reaction Assembly: Add 2.5 µL of the purified kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Quench and Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody paired with an acceptor fluorophore (e.g., ULight or APC) [4].

  • Readout: Excite the plate at 320/340 nm and read emission at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 nm ratio to determine the extent of phosphorylation.

G Step1 1. Compound Preparation (10-Point Dose Response) Step2 2. Kinase Reaction (Enzyme + ATP at Km + Substrate) Step1->Step2 Addition Step3 3. TR-FRET Detection (Eu-Antibody + Acceptor Tracer) Step2->Step3 Quench & Detect Step4 4. Data Validation (Z'-factor > 0.6, IC50 Fit) Step3->Step4 Signal Ratio (665/615 nm) Step5 5. Orthogonal Profiling (KINOMEscan Kd Determination) Step4->Step5 Hit Confirmation

Self-validating TR-FRET workflow ensuring robust IC50 determination and orthogonal validation.

Protocol B: Orthogonal Validation via KINOMEscan (Thermodynamic Binding)

Because TR-FRET relies on fluorescence, auto-fluorescent compounds can generate false positives or negatives. To self-validate the system, hits are orthogonally confirmed using the KINOMEscan methodology [2].

Causality & Design Choices:

  • ATP-Independent Binding: KINOMEscan is an active site-directed competition binding assay that does not require ATP. Why? It measures the true thermodynamic interaction affinity ( Kd​ ), eliminating variables related to ATP kinetics or substrate depletion [1, 2].

Step-by-Step Methodology:

  • Phage-Displayed Kinases: Prepare DNA-tagged kinase strains expressed in T7 bacteriophage.

  • Immobilized Ligand: Bind an active-site directed ligand (bait) to magnetic beads.

  • Competition Binding: Combine the kinase-tagged phage, the immobilized ligand, and the test compound (5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine) in a binding buffer.

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound phage and quantify the kinase concentration using qPCR directed at the DNA tag. A reduction in qPCR signal indicates that the test compound successfully outcompeted the immobilized ligand for the kinase active site.

4. Conclusion The selectivity profiling of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine demonstrates its utility as a targeted probe with a distinct preference for CDKs over traditional Src/Abl targets. By employing a self-validating matrix of TR-FRET activity assays and KINOMEscan thermodynamic binding assays, researchers can confidently utilize this scaffold for downstream drug development or PET radiotracer synthesis without the confounding artifacts common to single-assay screening paradigms.

References

  • Title: KINOMEscan Technology. Source: Eurofins Discovery. URL: [Link]

  • Title: KINOMEscan. Source: Bio-protocol. URL: [Link]

Orthogonal Assays for Mechanism of Action (MoA) Confirmation: A Comparison Guide for Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the "tunnel of uncertainty" in early-stage drug discovery requires more than a successful primary high-throughput screen (HTS) . Primary assays are notoriously susceptible to pan-assay interference compounds (PAINS), auto-fluorescence, and detection technology artifacts [[1]]([Link]). As a Senior Application Scientist, I have observed numerous programs stall because a primary hit's activity was an artifact of the assay rather than a true biological effect.

The definitive solution is a rigorous orthogonal validation cascade. By employing spectroscopically and fundamentally divergent technologies to measure the same biological outcome, we can confirm the true mechanism of action (MoA) and confidently advance only the most robust chemical scaffolds .

The Ultimate MoA Challenge: Targeted Protein Degraders (PROTACs)

To illustrate the necessity of orthogonal assays, we will examine Proteolysis Targeting Chimeras (PROTACs). Unlike traditional occupancy-driven inhibitors that only require binary target engagement, PROTACs are event-driven. Their MoA requires binding the Target Protein (POI), recruiting an E3 ligase to form a productive ternary complex, and inducing polyubiquitination, which ultimately leads to proteasomal degradation .

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Degrader PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity-Induced Proteasome Proteasomal Degradation Ub->Proteasome Target Cleared

Figure 1: Event-driven mechanism of action for PROTAC-mediated targeted protein degradation.

Validating this complex, multi-step MoA requires triangulating data across cell-free biophysical environments and live-cell physiological conditions . Furthermore, the assays must be capable of detecting the "hook effect"—a phenomenon where excessively high PROTAC concentrations preferentially drive the formation of non-productive binary complexes over the required ternary complex .

Platform Comparison: Cell-Free vs. Live-Cell Proximity Assays

To confirm ternary complex formation, researchers typically compare biochemical bead-based assays against live-cell resonance energy transfer systems.

ParameterAlphaScreen (Biochemical)NanoBRET (Live-Cell)Mass Spectrometry (Label-Free)
Environment Cell-free (Recombinant proteins)Live-cell (Physiological conditions)Cell lysates / Live-cell extracts
Primary Readout Luminescence (Singlet Oxygen)Bioluminescence Resonance Energy TransferPrecise molecular mass / Abundance
Throughput High (384/1536-well)Medium to High (96/384-well)Low to Medium
MoA Insight Direct biophysical ternary affinityPermeability, Hook effect, Live-cell kineticsGlobal selectivity, Off-target degradation
Artifact Susceptibility High (Singlet oxygen quenchers)Low (Ratiometric readout corrects variations)Very Low (Label-free)
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a highly sensitive, bead-based biochemical assay. When a PROTAC successfully bridges a donor bead (attached to the E3 ligase) and an acceptor bead (attached to the POI), laser excitation induces singlet oxygen transfer, emitting a luminescent signal .

  • The Advantage: It proves direct, cell-free biophysical interaction without the confounding variables of cellular intermediaries [[2]]([Link]).

  • The Caveat: It cannot assess cell permeability or physiological stability, leading to potential false positives if the compound cannot cross a cell membrane in vivo.

NanoBRET (Bioluminescence Resonance Energy Transfer)

NanoBRET is an orthogonal, live-cell assay. It utilizes a NanoLuciferase-tagged target protein and a fluorescently tagged E3 ligase (e.g., via HaloTag) expressed within living cells. Ternary complex formation brings the tags into proximity, allowing energy transfer and a quantifiable shift in emission wavelength .

  • The Advantage: It validates that the PROTAC is cell-permeable, stable, and capable of forming the ternary complex under true physiological conditions .

Experimental Methodologies: Building Self-Validating Systems

A robust protocol must be a self-validating system. It is not enough to measure a signal; you must prove the signal is driven exclusively by the intended MoA. We achieve this through target-omission methodologies and competitive displacement .

Assay_Logic Compound Test Compound Target Target Protein (+) Compound->Target NoTarget Target Omission (-) Compound->NoTarget Signal Specific Signal Target->Signal True Hit Artifact Assay Artifact (e.g., Auto-fluorescence) NoTarget->Artifact False Positive

Figure 2: Self-validating assay logic utilizing target-omission to identify false positives.

Protocol 1: Biochemical Ternary Complex Validation (AlphaScreen)

Objective: Confirm direct biophysical ternary complex formation.

  • Reagent Preparation: Conjugate recombinant POI to Streptavidin-coated Donor beads and E3 ligase to Anti-FLAG Acceptor beads.

  • Compound Incubation: Dispense the PROTAC compound in a 10-point dose-response series into a 384-well plate.

  • Complex Assembly: Add the POI and E3 ligase to the wells. Incubate for 60 minutes to allow equilibrium.

  • Readout: Excite at 680 nm and read emission at 520–620 nm.

  • Causality & Rationale (Self-Validation):

    • Target-Omission Control: Run a parallel plate replacing the POI with an inert protein. If the PROTAC still generates a signal, it is an assay artifact (e.g., a compound that artificially aggregates the beads) rather than a true ternary complex .

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Objective: Confirm cell permeability and physiological ternary complex formation.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-POI and HaloTag-E3 ligase.

  • Fluorophore Labeling: Treat cells with the HaloTag NanoBRET fluorescent ligand.

  • Compound Treatment: Add the PROTAC in a dose-response format. Incubate for 2 to 4 hours.

  • Readout: Add Nano-Glo substrate and measure the ratiometric BRET signal (Acceptor emission / Donor emission).

  • Causality & Rationale (Self-Validation):

    • Competitive Displacement Control: To prove the BRET signal is specifically driven by the PROTAC's warhead, introduce an excess of the unconjugated POI ligand. This should outcompete the PROTAC, dismantle the ternary complex, and ablate the BRET signal, confirming true on-target MoA .

    • Hook Effect Monitoring: The dose-response curve will explicitly reveal the hook effect at high concentrations, providing critical kinetic data for lead optimization .

Downstream Phenotypic Validation: Label-Free Mass Spectrometry

Once ternary complex formation is confirmed orthogonally, the ultimate functional MoA—target degradation—must be validated. While luminescent reporter assays (like HiBiT) are useful, they still rely on optical readouts.

Mass spectrometry (MS) serves as the ultimate label-free orthogonal assay. By measuring the precise mass and abundance of proteins in a cell lysate, MS eliminates all questions surrounding optical interference or tag-induced structural artifacts . Furthermore, global quantitative proteomics is mandatory to assess the PROTAC's selectivity profile, ensuring it does not inadvertently degrade off-target proteins across the proteome .

Validation_Cascade Primary Primary Screen (e.g., Biochemical TR-FRET) Counter Counter-Screen (Identify PAINS / Artifacts) Primary->Counter Filter false positives Orthogonal Orthogonal MoA Assay (e.g., Live-Cell NanoBRET) Counter->Orthogonal Validated Hits Biophysical Biophysical Validation (e.g., SPR / Mass Spec) Orthogonal->Biophysical Confirm direct binding Phenotypic Phenotypic / Degradation (e.g., Global Proteomics) Orthogonal->Phenotypic Confirm functional MoA

Figure 3: Orthogonal hit validation cascade from primary screening to phenotypic confirmation.

Conclusion

A single assay modality is never sufficient to validate a complex mechanism of action. By strategically layering biochemical proximity assays (AlphaScreen) to confirm biophysical affinity, live-cell assays (NanoBRET) to confirm physiological engagement, and label-free proteomics (Mass Spectrometry) to confirm functional degradation, drug discovery professionals can systematically eliminate false positives and advance only the highest-quality therapeutic candidates [[3]]([Link]).

References

  • Biochemical Assays for Drug Discovery. Axxam.

  • Disrupting Drug Discovery From Assay Development to Lead Compound. Drug Development & Delivery.

  • Advancements in Assay Technologies and Strategies to Enable Drug Discovery. ACS Chemical Biology.

  • Hit-to-Lead: Hit Validation and Assessment. PubMed (NIH).

  • Exiting the tunnel of uncertainty: crystal soak to validated hit. PMC (NIH).

  • Targeted Protein Degradation: multiplexing PROTACs and molecular glues screening. Tecan.

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review.

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC (NIH).

  • Methods to accelerate PROTAC drug discovery. PMC (NIH).

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PMC (NIH).

  • Methods to accelerate PROTAC drug discovery. Biochemical Journal (Portland Press).

  • Biophysical Modeling Elucidates Mechanistic Principles for Rational Molecular Glue Design. bioRxiv.

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry (Taylor & Francis).

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Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental Findings with Computational Models in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the convergence of experimental biology and computational modeling represents a paradigm shift. For researchers, scientists, and drug development professionals, the synergy between these two domains is no longer a novelty but a necessity for accelerating discovery and enhancing the robustness of scientific findings.[1] This guide provides a comprehensive framework for the cross-validation of experimental results with computational models, offering an objective comparison of their outputs and furnishing the detailed protocols required to bridge the gap between in silico predictions and in vitro or in vivo realities.

The core principle of this integrated approach is an iterative cycle of prediction, experimentation, and refinement.[1] Computational models generate testable hypotheses, which are then validated through targeted experiments. The resulting experimental data, in turn, is used to calibrate, refine, and improve the predictive power of the models. This dynamic interplay minimizes late-stage attrition of drug candidates by fostering a deeper, more mechanistic understanding of drug action and disease progression from the earliest stages of research.[2]

The Indispensable Role of Quantitative Systems Pharmacology (QSP)

Quantitative Systems Pharmacology (QSP) has emerged as a pivotal discipline in this integrated approach. QSP models are designed to investigate the effects of a drug on the emergent behaviors of a biological system, be it a signaling pathway, a cell, or a whole organism.[2] By incorporating diverse biological, pharmacological, and clinical data, these detailed mathematical models provide a framework for understanding the dynamic interactions between a drug and the biological system as a whole.[2][3] This focus on mechanistic understanding is critical for reducing the high attrition rates in drug development, which are primarily due to a lack of efficacy.[2]

However, the complexity of QSP models can also be a challenge, leading to over-parameterization where the model contains irrelevant parameters that can obscure interpretation and hinder predictive reliability.[3] Therefore, a rigorous process of validation and refinement is essential to ensure the credibility and utility of these models.

A Comparative Framework: In Silico Predictions vs. Experimental Realities

The cross-validation process hinges on a direct and quantitative comparison between the predictions of a computational model and the results of laboratory experiments. This requires a carefully designed experimental strategy and a clear understanding of the strengths and limitations of both approaches.

Data Presentation: A Unified View

To facilitate a direct comparison, it is crucial to present computational predictions and experimental data in a structured and consistent format. The following table provides a template for comparing the predicted and experimentally measured effects of a hypothetical kinase inhibitor on the phosphorylation of a key signaling protein, ERK.

Kinase Inhibitor Concentration (nM)Predicted Relative pERK Levels (Computational Model)Measured Relative pERK Levels (Western Blot) - Mean ± SDFold Change (Experimental vs. Computational)
0 (Control)1.001.00 ± 0.081.00
10.850.88 ± 0.121.04
100.620.65 ± 0.091.05
1000.350.40 ± 0.071.14
10000.150.21 ± 0.051.40

This tabular representation allows for a clear and immediate assessment of the model's predictive accuracy and highlights any discrepancies that may require further investigation.

The Experimental Arm: From In Vitro Assays to In Vivo Models

The choice of experimental model is paramount and depends on the specific biological question being addressed. In vitro studies, conducted outside of a living organism, offer a controlled environment for dissecting specific molecular and cellular mechanisms.[4] In contrast, in vivo studies, conducted within a living organism, provide a more holistic understanding of a drug's effects in a complex physiological context.[4][5] Often, a combination of both approaches provides the most robust and translatable results.[5]

Detailed Protocol: Western Blotting for Phospho-ERK Quantification

The following is a detailed protocol for a common in vitro assay used to validate the predictions of a computational model targeting a signaling pathway.

Objective: To quantify the levels of phosphorylated ERK (pERK) in response to treatment with a kinase inhibitor.

Materials:

  • Cell culture medium and supplements

  • Kinase inhibitor of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pERK and anti-total ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the kinase inhibitor for the desired time. Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer and incubate on ice.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cellular debris and collect the supernatant.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[1]

    • Normalize the protein concentrations of all samples.[1]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against pERK.

    • Wash the membrane with TBST.[1]

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[1]

    • Strip the membrane and re-probe with an antibody for total ERK (tERK) to serve as a loading control.[1]

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the pERK signal to the tERK signal for each sample.[1]

The Computational Arm: Building and Validating Predictive Models

Computational models in drug development span a wide range of complexities, from simple pharmacokinetic/pharmacodynamic (PK/PD) models to highly intricate QSP models.[2] Regardless of the model's complexity, a rigorous validation process is essential to establish its credibility.

Model Validation Strategies

Several computational validation techniques are employed to assess the performance and robustness of a model:

  • Cross-validation: The dataset is split into multiple subsets (folds). The model is trained on some folds and tested on the remaining fold, with this process being repeated until each fold has served as the test set.[6] This helps to prevent overfitting and provides a more reliable estimate of the model's performance on unseen data.[7][8]

  • Comparison with State-of-the-Art (SOTA): The model's performance is benchmarked against other established models in the field.[6]

  • Independent Testing (Hold-out Validation): A portion of the data is held back from the model training process and used for a final, unbiased evaluation of the model's performance.[6]

The US Food and Drug Administration (FDA) has recognized the growing importance of computational modeling and has released draft guidance on assessing the credibility of these models in medical device submissions, a framework that is also highly relevant to drug development.[9][10][11] This guidance emphasizes the need for a risk-informed framework for assessing model credibility.[11]

Visualizing the Workflow: An Integrated Approach

The synergy between computational modeling and experimental validation is best represented as a cyclical and iterative process.

CrossValidationWorkflow Computational_Model Computational Model (e.g., QSP) Model_Prediction Generate Testable Hypotheses Computational_Model->Model_Prediction Predicts Experimental_Design Design Targeted Experiments Model_Prediction->Experimental_Design In_Vitro_Vivo In Vitro / In Vivo Experiments Experimental_Design->In_Vitro_Vivo Experimental_Data Collect Quantitative Data In_Vitro_Vivo->Experimental_Data Generates Data_Analysis Analyze and Compare Data Experimental_Data->Data_Analysis Model_Refinement Refine and Calibrate Model Data_Analysis->Model_Refinement Informs Model_Refinement->Computational_Model Improves MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Proliferation, Survival Transcription_Factors->Cellular_Response Regulates Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->RAF Inhibits

Caption: Simplified diagram of the MAPK/ERK signaling pathway and the action of a kinase inhibitor.

A computational model of this pathway could predict the effect of a novel RAF inhibitor on ERK phosphorylation. This prediction would then be tested experimentally using the Western blotting protocol described above. Any discrepancies between the predicted and measured pERK levels would be used to refine the model's parameters, leading to a more accurate and predictive tool for drug development.

Conclusion: A Path Towards More Predictive and Efficient Drug Discovery

The cross-validation of experimental findings with computational models is no longer an optional adjunct to traditional drug discovery but a central pillar of a more rational, efficient, and predictive approach. By embracing this iterative cycle of in silico prediction and experimental validation, researchers can de-risk drug development programs, accelerate the translation of scientific discoveries into novel therapies, and ultimately, bring safer and more effective medicines to patients. The journey requires a deep understanding of both the biological system and the modeling framework, a commitment to rigorous validation, and a collaborative spirit between experimentalists and computational scientists.

References

  • Clinical validation of a quantitative systems pharmacology (QSP) model for nerve-growth-factor (NGF) therapies - PAGE Meeting. Available at: [Link]

  • A Perspective on Quantitative Systems Pharmacology Applications to Clinical Drug Development - PMC. Available at: [Link]

  • Validation of computational results with experimental data... - Fiveable. Available at: [Link]

  • FDA Releases Draft Guidance Supporting Computational Modeling - Exponent. Available at: [Link]

  • A CRISP approach to QSP: XAI enabling fit-for-purpose models - arXiv. Available at: [Link]

  • Quantitative Systems Pharmacology: A Case for Disease Models - PMC. Available at: [Link]

  • No Recipe for Quantitative Systems Pharmacology Model Validation, but a Balancing Act Between Risk and Cost | Certara. Available at: [Link]

  • Validation approaches for computational drug repurposing: a review - PMC - NIH. Available at: [Link]

  • Full article: Validation guidelines for drug-target prediction methods. Available at: [Link]

  • Validation of models with experimental data and analysis of discrepancies - ResearchGate. Available at: [Link]

  • In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research - Cusabio. Available at: [Link]

  • Credibility of Computational Models Program: Research on Computational Models and Simulation Associated with Medical Devices | FDA. Available at: [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. Available at: [Link]

  • Four FDA Actions Reshaping Drug Development in 2026 | Applied Clinical Trials Online. Available at: [Link]

  • In Vivo vs. In Vitro Models Differences & Applications - Liveon Biolabs. Available at: [Link]

  • In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. Available at: [Link]

  • Challenges and Opportunities in Computational Biology and Systems Biology. Available at: [Link]

  • Computational modeling of in vivo and in vitro protein-DNA interactions by multiple instance learning - Oxford Academic. Available at: [Link]

  • On the Dangers of Cross-Validation. An Experimental Evaluation. Available at: [Link]

  • General Considerations for the Use of New Approach Methodologies in Drug Development; Draft Guidance for Industry; Availability - Federal Register. Available at: [Link]

  • FDA guidance on computational modeling for medical device submissions - NIH. Available at: [Link]

  • The Use of Experimental Data in Simulation Model Validation - ResearchGate. Available at: [Link]

  • Challenges and Advances in Bioinformatics and Computational Biology - PMC - NIH. Available at: [Link]

  • Computational modeling and simulation in oncology - PMC - NIH. Available at: [Link]

  • Advancements and Challenges in Computational Biology - Research journals - PLOS. Available at: [Link]

  • Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial - PMC. Available at: [Link]

  • Executable cancer models: successes and challenges - PubMed. Available at: [Link]

  • Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial - ResearchGate. Available at: [Link]

  • Application of Cross-Validation Techniques to Handle Overfitting in a Case Study of Decision Tree Implementation for Lung Cancer - Jurnal. Available at: [Link]

  • Daniel Berrar - Cross-validation1. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of novel compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this particular molecule, a conservative approach is mandated. The procedures outlined below are synthesized from best practices for handling structurally related hazardous compounds, including halogenated pyrimidines and piperazine derivatives, ensuring a framework of maximum safety.

Hazard Assessment: A Precautionary Approach

Understanding the potential hazards of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is critical for justifying and correctly implementing the stringent disposal protocols required. Its chemical structure suggests a combination of risks derived from its constituent moieties:

  • Chlorinated Pyrimidine Core: Halogenated pyrimidine scaffolds are common in bioactive compounds. Derivatives like 2,4-Dichloro-5-fluoropyrimidine are classified as corrosive and can cause severe skin burns and eye damage.[1] They are often harmful if swallowed or inhaled.[1][2] Therefore, it is prudent to assume this compound possesses similar corrosive and toxic properties.

  • Piperazine Group: The piperazine functional group is known to be a skin and respiratory sensitizer and is classified as corrosive.[3][4] Exposure can lead to severe skin burns and eye damage.[4] Some piperazine derivatives have also been associated with neurotoxic effects.[4]

  • Fluoroethyl Group: The presence of fluorine can enhance the metabolic stability and biological activity of a compound, but it also necessitates careful handling. Thermal decomposition of organofluorine compounds can release highly toxic gases such as hydrogen fluoride.[1]

Given this composite profile, 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine must be treated as a hazardous substance, requiring meticulous handling and disposal to mitigate risks of chemical burns, toxicity, and environmental harm.

Pre-Disposal Safety: Engineering and Personal Controls

Before any disposal procedures begin, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All manipulations of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[5] The work area must have immediate access (within a 10-second travel distance) to a safety shower and an eyewash station.[6][7]

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE for handling this chemical waste.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles and a full-face shield.[6][8]Provides maximum protection against splashes to the eyes and face. Standard safety glasses are insufficient.[8]
Hand Protection Chemical-resistant nitrile rubber gloves (double-gloving is recommended).[6][9]Protects against skin contact and corrosion.[6] PVC gloves offer little protection and should be avoided.[10] Gloves should be changed regularly and immediately if contamination is suspected.[10]
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.[6][9]Protects skin and personal clothing from contamination and potential splashes of corrosive material.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is any risk of aerosol or dust generation outside of a fume hood.[6][8]Surgical masks offer little to no protection from chemical dust or aerosols.[10]

Step-by-Step Disposal Protocol

The disposal of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine must be treated as a formal, documented laboratory procedure.

Step 1: Waste Identification and Segregation

All materials contaminated with 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine are to be classified as hazardous chemical waste.[5][11] This includes:

  • Neat (undiluted) compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

  • Contaminated glassware and sharps.

Crucially, do not mix this waste with other chemical waste streams unless their compatibility has been explicitly confirmed.[5] Incompatible mixtures can lead to dangerous chemical reactions.

Step 2: Waste Collection and Containerization

Proper container selection is critical to prevent leaks and ensure safe transport.[5]

  • Solid Waste: Collect dry waste, including the neat compound and contaminated consumables, in a dedicated, leak-proof container with a tightly sealing lid.[6] The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Liquid Waste: Collect solutions containing the compound in a compatible, shatter-resistant, and leak-proof container (e.g., a coated glass or HDPE bottle).[5]

  • Sharps Waste: Needles, broken glass, or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[5]

Step 3: Labeling and Temporary Storage

As soon as the first drop of waste is added, the container must be labeled.[5] Affix a hazardous waste tag that clearly includes:

  • The full chemical name: "5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine"

  • The words "Hazardous Waste"

  • Known or suspected hazards (e.g., "Corrosive," "Toxic")

  • The accumulation start date

  • The name of the principal investigator or laboratory group

Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of laboratory personnel, and clearly marked.[5]

Step 4: Professional Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[12] The only acceptable disposal method is through a licensed and approved hazardous waste disposal company.[6] The standard and recommended method for organic compounds of this nature is controlled incineration with flue gas scrubbing to neutralize harmful decomposition products.[6][13] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is required in the event of a spill or personnel exposure.

Spill Cleanup Protocol

This protocol is for small, manageable spills within a chemical fume hood. For large spills, evacuate the area and contact your EHS department immediately.

StepActionRationale
1. Isolate & Ventilate Ensure the spill is contained within the chemical fume hood and that the sash is lowered. Evacuate non-essential personnel from the immediate area.[6]Prevents the spread of contamination and minimizes inhalation exposure.
2. Don PPE Wear all PPE as specified in Section 2.Protects the responder from chemical contact during cleanup.
3. Contain & Absorb For a solid spill, carefully dampen the material with water to prevent dust from becoming airborne.[6] Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).Prevents aerosolization and safely prepares the material for collection.
4. Collect Waste Carefully scoop the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[13][14]Ensures all contaminated material is collected for proper disposal.
5. Decontaminate Wipe the spill area with a soap and water solution, followed by a solvent rinse (e.g., ethanol or acetone), if appropriate.[6] Collect all cleaning materials as hazardous waste.Removes any residual chemical contamination from the surface.
6. Report Report the incident to your laboratory supervisor and EHS department, even if there was no personnel exposure.Ensures proper documentation and review of safety procedures.
Personnel Exposure First Aid
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15-30 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][15] Rinse the mouth with water. Seek immediate medical attention immediately.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Final Disposal Handle Handling of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine PPE Wear Full PPE (Goggles, Face Shield, Nitrile Gloves, Lab Coat) Handle->PPE FumeHood Work in Chemical Fume Hood Handle->FumeHood GenerateWaste Waste Generated (Solid, Liquid, Sharps) Segregate Segregate as Hazardous Waste (Do Not Mix) GenerateWaste->Segregate Container Select Compatible, Sealed Container Segregate->Container Label Label Container Immediately (Name, Hazards, Date) Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS FinalDisposal Professional Disposal via Licensed Vendor (Incineration) ContactEHS->FinalDisposal caption Disposal Workflow Diagram

Sources

Personal protective equipment for handling 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex, multi-functional pharmaceutical intermediates not merely as a compliance checklist, but as a scientific discipline. The compound 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a highly specialized molecule. It combines a halogenated pyrimidine core with a fluoroethyl-substituted piperazine ring—structural motifs frequently utilized in the development of kinase inhibitors, central nervous system (CNS) agents, and Positron Emission Tomography (PET) radiotracers.

Because this compound integrates multiple reactive and biologically active moieties, standard "one-size-fits-all" laboratory safety protocols are insufficient. Below is a comprehensive, causality-driven guide to the Personal Protective Equipment (PPE), engineering controls, and operational workflows required to handle this compound safely and effectively.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design a self-validating safety protocol, we must first deconstruct the molecule to understand the specific hazards dictated by its functional groups.

  • The Piperazine Moiety (Sensitization & Corrosivity): Piperazine derivatives are highly basic amines. They are known to be corrosive to tissues, capable of causing severe skin and eye damage upon contact[1]. More insidiously, piperazines are potent respiratory and dermal sensitizers; repeated exposure to even minute aerosolized quantities can trigger permanent asthma-like allergic reactions[2].

  • The Halogenated Pyrimidine Core (Cytotoxicity): Halogenated pyrimidines are biologically active scaffolds that frequently act as antimetabolites. They can interfere with nucleic acid synthesis, acting as irreversible inhibitors or DNA intercalators[3][4]. Due to their potent biological activity, they must be treated as suspected chronic health hazards (e.g., mutagenic or reproductive toxins)[3][5].

  • The 2-Fluoroethyl Group (Lipophilicity & Penetration): The addition of a fluoroethyl chain significantly increases the compound's lipophilicity (LogP). This enhances its ability to penetrate the stratum corneum (the skin's outer barrier) and standard latex gloves, meaning systemic absorption via accidental dermal contact is a high risk.

ToxPathway Compound 5-chloro-2-[4-(2-fluoroethyl) piperazin-1-yl]pyrimidine Sub1 Piperazine Ring Compound->Sub1 Sub2 5-Chloropyrimidine Compound->Sub2 Sub3 2-Fluoroethyl Group Compound->Sub3 Eff1 High Basicity Tissue Corrosivity Sub1->Eff1 Eff2 Respiratory & Skin Sensitization Sub1->Eff2 Eff3 Nucleic Acid Interference Sub2->Eff3 Eff4 High Lipophilicity (Skin Penetration) Sub3->Eff4

Mechanistic toxicological pathways based on the compound's structural moieties.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, standard laboratory latex gloves are strictly prohibited due to their permeability to lipophilic amines. The following matrix outlines the mandatory PPE based on the scale of operation.

Operation ScaleHand Protection (Gloves)Eye/Face ProtectionBody ProtectionRespiratory & Engineering Controls
Analytical Weighing (<100 mg)Double-gloved: Nitrile (inner, >0.11mm) + Nitrile (outer).Chemical safety goggles (ANSI Z87.1+).Wrap-around fluid-resistant lab coat.Enclosed HEPA-filtered balance enclosure.
Bulk Synthesis / Prep (>100 mg)Double-gloved: Nitrile (inner) + Neoprene or Butyl rubber (outer) for extended solvent resistance.Safety goggles + Full face shield.Tyvek® sleeves or full chemical-resistant suit over lab coat.Chemical fume hood (face velocity 0.4–0.6 m/s).
Spill Cleanup Heavy-duty Neoprene over Nitrile.Safety goggles + Full face shield.Tyvek® coverall suit + shoe covers.NIOSH-approved half-mask with P100/Organic Vapor cartridges[2].

Step-by-Step Operational Workflow

To ensure trustworthiness and safety, every step in handling this compound must be a self-validating system. Do not rely solely on PPE; engineering controls are your primary line of defense against sensitizing dusts[1].

Step 1: Pre-Operation Verification

  • Verify the inward airflow of the powder weighing enclosure or fume hood using a physical tissue test or digital anemometer.

  • Inspect outer gloves for micro-tears by inflating them slightly before donning.

Step 2: Containment and Transport

  • Retrieve the compound from cold storage (4°C) using a shatterproof secondary container. Allow the sealed vial to equilibrate to room temperature inside a desiccator to prevent condensation, which can accelerate the degradation of halogenated pyrimidines.

Step 3: Enclosed Weighing

  • Causality Check: Because piperazine derivatives can cause asthma-like sensitization upon inhalation[2], never weigh this compound on an open bench .

  • Place the analytical balance inside a HEPA-filtered enclosure. Use an anti-static gun (Zerostat) on the weighing paper and spatula to prevent the lipophilic powder from aerosolizing due to static charge.

  • Weigh the required mass, transfer it to a reaction vial, and seal the vial before removing it from the enclosure.

Step 4: Solubilization

  • Transfer the sealed vial to a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Inject the solvent (e.g., DMSO, DMF, or methanol) through a septum if possible, or open the vial deep within the hood to prevent vapor flashback.

HandlingWorkflow Storage 1. Secure Storage (Desiccator, 4°C) Transport 2. Secondary Containment (Shatterproof) Storage->Transport Weighing 3. Weighing Station (Ventilated Enclosure) Transport->Weighing Dissolution 4. Dissolution/Reaction (Fume Hood) Weighing->Dissolution Decon 5. Decontamination (1% Acetic Acid Wash) Dissolution->Decon Waste 6. Hazardous Waste (Halogenated Organics) Decon->Waste

Standard operating workflow for the safe handling and processing of hazardous piperazine-pyrimidine APIs.

Spill Response and Disposal Plan

Because of the basicity of the piperazine ring and the environmental toxicity of halogenated organics, disposal and spill response require specific chemical neutralization.

Spill Response Protocol:

  • Evacuate & Isolate: If a powder spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation of sensitizing dust[2].

  • Don Spill PPE: Equip a NIOSH-approved P100 respirator, face shield, and heavy-duty neoprene gloves[2].

  • Wetting: Do not dry-sweep. Gently mist the spill with a 1% acetic acid solution. Why? The mild acid neutralizes the corrosive free-base piperazine, converting it into a highly water-soluble, non-volatile acetate salt.

  • Absorption: Wipe up the neutralized spill using absorbent pads. Wash the area sequentially with soapy water, followed by 70% ethanol.

Waste Disposal:

  • Do not mix with standard aqueous waste. The compound contains a halogenated pyrimidine and a fluorine atom.

  • All contaminated consumables (spatulas, weigh boats, gloves) must be bagged, sealed, and labeled as "Hazardous Solid Waste: Halogenated Organics / Sensitizer."

  • Liquid waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" carboy and incinerated by a licensed environmental disposal facility[1].

References

  • New Jersey Department of Health. Piperazine - HAZARD SUMMARY. Retrieved from 2

  • CDH Fine Chemical. PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET. Retrieved from 1

  • CymitQuimica. CAS 696-07-1: 5-Iodouracil (Halogenated Pyrimidine Toxicity). Retrieved from3

  • Clinical Cancer Research - AACR Journals. Preclinical Toxicity and Efficacy Study of a 14-day Schedule of Oral 5-Iodo-2-pyrimidinone-2′-deoxyribose. Retrieved from 4

  • MDPI. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Retrieved from5

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.